Product packaging for Diisopropyl chloromalonate(Cat. No.:CAS No. 195209-93-9)

Diisopropyl chloromalonate

Cat. No.: B066214
CAS No.: 195209-93-9
M. Wt: 222.66 g/mol
InChI Key: KQGSTSBVCSPBCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Diisopropyl chloromalonate is a highly valuable chlorinated malonic acid derivative that serves as a versatile building block in advanced organic synthesis. Its primary research utility stems from the presence of a highly reactive chlorine atom adjacent to two carbonyl groups, making it an excellent substrate for nucleophilic substitution reactions. This compound is particularly significant in the synthesis of complex molecules, including peptide mimics and prodrugs, where it can be used to introduce a malonate ester moiety that is readily functionalized. Researchers utilize this compound to create novel amino acid analogs, such as γ-carboxyglutamate (Gla) derivatives, which are crucial for studying blood coagulation processes and vitamin K-dependent proteins. The isopropyl ester groups offer enhanced solubility in organic solvents and increased steric hindrance, which can be advantageous for achieving selective reactions over other labile functional groups within a complex molecular scaffold. Its mechanism of action involves the chlorine acting as a leaving group, allowing for alkylation or the formation of carbon-carbon bonds via enolate chemistry. This reactivity profile makes it an indispensable tool for medicinal chemists and chemical biologists developing new therapeutic agents and biochemical probes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15ClO4 B066214 Diisopropyl chloromalonate CAS No. 195209-93-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

195209-93-9

Molecular Formula

C9H15ClO4

Molecular Weight

222.66 g/mol

IUPAC Name

dipropan-2-yl 2-chloropropanedioate

InChI

InChI=1S/C9H15ClO4/c1-5(2)13-8(11)7(10)9(12)14-6(3)4/h5-7H,1-4H3

InChI Key

KQGSTSBVCSPBCN-UHFFFAOYSA-N

SMILES

CC(C)OC(=O)C(C(=O)OC(C)C)Cl

Canonical SMILES

CC(C)OC(=O)C(C(=O)OC(C)C)Cl

Origin of Product

United States

Foundational & Exploratory

Diisopropyl Chloromalonate: A Technical Overview of Chemical Properties and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisopropyl chloromalonate is a halogenated diester of malonic acid. While specific public data on this compound is limited, this guide provides a comprehensive overview of its known and expected chemical properties, drawing on information from closely related analogs. This document summarizes available data, outlines a general synthetic approach, and discusses its potential reactivity, offering a valuable resource for researchers in organic synthesis and drug discovery.

Core Chemical Properties

Currently, detailed experimental data for this compound is not widely available in public literature. The following table summarizes its basic identifiers.[1]

PropertyValueSource
CAS Number 116250-89-6[1]
Molecular Formula C₉H₁₅ClO₄[1]
Synonyms dipropan-2-yl 2-chloropropanedioate, Propanedioic acid, chloro-, bis(1-methylethyl) ester[1]

To provide a more comprehensive understanding, the following table presents data for the closely related compounds, diisopropyl malonate and diethyl chloromalonate. These values can be used to estimate the properties of this compound.

PropertyDiisopropyl MalonateDiethyl Chloromalonate
Molecular Formula C₉H₁₆O₄C₇H₁₁ClO₄
Molecular Weight 188.22 g/mol 194.61 g/mol
Boiling Point 93-95 °C / 12 mmHgNot available
Density 0.991 g/mL at 25 °C1.204 g/mL at 25 °C
Refractive Index n20/D 1.412n20/D 1.432

Synthesis and Purification: Experimental Protocols

General Chlorination of a Dialkyl Malonate (Adaptable for Diisopropyl Malonate)

Materials:

  • Diisopropyl malonate

  • Sulfuryl chloride (SO₂Cl₂)

  • Inert solvent (e.g., dichloromethane or toluene)

  • Nitrogen or Argon gas

  • Reaction flask

  • Stirring apparatus

  • Dropping funnel

  • Condenser

  • Distillation apparatus

Procedure:

  • A reaction flask is charged with diisopropyl malonate under an inert atmosphere (e.g., nitrogen).

  • An equimolar amount of sulfuryl chloride is added dropwise to the stirred solution at a controlled temperature, typically between 20-25°C.

  • The reaction mixture is then gently heated to 40-45°C and maintained for several hours.

  • The progress of the reaction should be monitored by a suitable analytical technique, such as Gas Chromatography (GC), to determine the consumption of the starting material.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The crude product can be purified by fractional distillation under reduced pressure to remove any unreacted starting material and byproducts.

Purification:

For malonate derivatives, purification is often achieved through vacuum distillation.[3] For diisopropyl malonate, a boiling point of 93–95°C at 12 mmHg is reported, which can be used as a reference for the purification of the chlorinated analog.[3]

Reactivity and Chemical Behavior

The reactivity of this compound is dictated by the presence of the ester functional groups and the alpha-chloro substituent.

  • Nucleophilic Substitution: The chlorine atom is a good leaving group, making the alpha-carbon susceptible to nucleophilic attack. This allows for the introduction of various functional groups at this position.

  • Ester Hydrolysis: Like other esters, this compound can be hydrolyzed to the corresponding malonic acid derivative under acidic or basic conditions.[3]

  • Domino Reactions: Dialkyl halomalonates are known to participate in domino reactions, which can be a powerful tool for the synthesis of complex molecules. For instance, diethyl chloromalonate is used in domino reactions to synthesize functionalized 2,3-dihydrobenzofurans.[4]

The isopropyl groups in this compound are expected to introduce significant steric hindrance compared to their ethyl or methyl counterparts. This steric bulk can influence the reactivity and selectivity of its reactions.[3]

Safety and Handling

Specific safety data for this compound is not available. However, based on the data for diethyl chloromalonate, it should be handled with care. Diethyl chloromalonate is classified as a substance that causes severe skin burns and eye damage.[5][6]

General Handling Precautions:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • In case of contact, immediately flush the affected area with plenty of water and seek medical attention.

  • Store in a tightly closed container in a cool, dry place away from incompatible materials.

Logical Relationships and Workflows

The following diagrams illustrate the general synthesis workflow and the key chemical relationships of this compound.

Synthesis_Workflow Start Diisopropyl Malonate Reaction Chlorination Reaction Start->Reaction Reagent Chlorinating Agent (e.g., SO2Cl2) Reagent->Reaction Purification Vacuum Distillation Reaction->Purification Product This compound Purification->Product

A generalized workflow for the synthesis of this compound.

Reactivity_Diagram DCM This compound Nucleophile Nucleophilic Substitution DCM->Nucleophile  + Nucleophile Hydrolysis Ester Hydrolysis DCM->Hydrolysis  + H2O (acid/base) Domino Domino Reactions DCM->Domino  + Reactant A, B... Product_Sub Substituted Malonate Derivatives Nucleophile->Product_Sub Product_Hyd Chloromalonic Acid Hydrolysis->Product_Hyd Product_Dom Complex Cyclic Structures Domino->Product_Dom

References

An In-depth Technical Guide to the Synthesis and Characterization of Diisopropyl Chloromalonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of diisopropyl chloromalonate, a valuable intermediate in organic synthesis. The document details a robust synthetic protocol, outlines key characterization data, and presents the information in a clear and accessible format for laboratory use.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the direct chlorination of diisopropyl malonate using sulfuryl chloride. This method, adapted from established protocols for similar dialkyl malonates, offers high yields and a straightforward procedure.[1][2]

Experimental Protocol: Chlorination of Diisopropyl Malonate

Materials:

  • Diisopropyl malonate

  • Sulfuryl chloride (SO₂Cl₂)

  • Nitrogen gas (N₂)

  • Anhydrous solvent (e.g., dichloromethane or neat)

Equipment:

  • Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a gas outlet to a scrubber.

  • Heating mantle or oil bath.

  • Standard laboratory glassware for workup and purification.

  • Vacuum distillation apparatus.

Procedure:

  • A round-bottom flask is charged with diisopropyl malonate under a nitrogen atmosphere.

  • Sulfuryl chloride (1.2 equivalents) is added dropwise to the stirred diisopropyl malonate at room temperature. The addition rate should be controlled to maintain the reaction temperature below 25 °C.[1]

  • After the addition is complete, the reaction mixture is gradually heated to 40-45 °C and maintained at this temperature for 4-5 hours.[1]

  • The progress of the reaction should be monitored by Gas Chromatography (GC) to ensure the consumption of the starting material.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The crude this compound is then purified by vacuum distillation to remove any unreacted starting materials and by-products.

Safety Precautions:

  • The reaction should be carried out in a well-ventilated fume hood as sulfuryl chloride is corrosive and toxic, and the reaction evolves HCl and SO₂ gases.

  • Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, must be worn at all times.

  • A scrubber containing a sodium hydroxide solution should be used to neutralize the evolved acidic gases.

Characterization of this compound

Due to the limited availability of experimental data for this compound, the following characterization data is a combination of available information for analogous compounds and predicted values. The CAS number for this compound is 116250-89-6.[3]

Physical Properties (Predicted)
PropertyPredicted Value
Molecular Formula C₉H₁₅ClO₄
Molecular Weight 222.66 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point Higher than diisopropyl malonate (93-95 °C / 12 mmHg)
Refractive Index Higher than diisopropyl malonate (n20/D 1.412)
Spectroscopic Data (Predicted)

The following spectroscopic data are predicted based on the known spectra of similar compounds, such as dimethyl chloromalonate and diethyl chloromalonate.

¹H NMR (Proton Nuclear Magnetic Resonance):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~5.1Septet2H-CH(CH₃)₂
~4.8Singlet1H-CHCl-
~1.3Doublet12H-CH(CH ₃)₂

Rationale: The methine proton of the isopropyl groups is expected to appear as a septet around 5.1 ppm. The single proton on the chlorinated carbon will be a singlet at a downfield shift of approximately 4.8 ppm, similar to what is observed for dimethyl chloromalonate.[1] The methyl protons of the isopropyl groups will appear as a doublet around 1.3 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

Chemical Shift (ppm)Assignment
~165C=O (Ester)
~71-C H(CH₃)₂
~65-C HCl-
~21-CH(C H₃)₂

Rationale: The carbonyl carbons of the ester groups are expected in the 165 ppm region. The methine carbon of the isopropyl group will be around 71 ppm. The chlorinated methine carbon is predicted to be significantly downfield, around 65 ppm. The methyl carbons of the isopropyl groups should appear around 21 ppm.

IR (Infrared) Spectroscopy:

Wavenumber (cm⁻¹)Functional Group Assignment
~2980C-H stretch (alkane)
~1750C=O stretch (ester)
~1250C-O stretch (ester)
~750C-Cl stretch

Rationale: The spectrum is expected to show characteristic C-H stretching of the alkyl groups, a strong carbonyl absorption for the ester groups, C-O stretching, and a C-Cl stretching band.

MS (Mass Spectrometry):

m/zPredicted Fragment Ion
222/224[M]⁺ (Molecular ion with isotopic pattern for one chlorine)
187[M - Cl]⁺
179[M - C₃H₇]⁺
135[M - C₃H₇O₂]⁺

Rationale: The mass spectrum should exhibit a molecular ion peak with a characteristic M/M+2 isotopic pattern for a monochlorinated compound. Common fragmentation pathways would include the loss of a chlorine radical, an isopropyl group, or an isopropoxycarbonyl group.

Logical and Experimental Workflows

The synthesis and characterization of this compound follow a logical progression from starting material to a fully characterized final product.

Synthesis_Workflow Start Diisopropyl Malonate Reaction Chlorination with Sulfuryl Chloride Start->Reaction Workup Workup Reaction->Workup Purification Vacuum Distillation Workup->Purification Product This compound Purification->Product

Caption: Synthesis workflow for this compound.

Characterization_Workflow Product This compound NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Physical Physical Properties (Boiling Point, Refractive Index) Product->Physical Confirmation Structure Confirmation NMR->Confirmation IR->Confirmation MS->Confirmation Physical->Confirmation

Caption: Characterization workflow for this compound.

References

Diisopropyl Chloromalonate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 195209-93-9

Synonyms: dipropan-2-yl 2-chloropropanedioate, Propanedioic acid, chloro-, bis(1-methylethyl) ester, diisopropyl 2-chloromalonate[1]

This technical guide provides an in-depth overview of Diisopropyl Chloromalonate, a valuable reagent in organic synthesis, particularly for the pharmaceutical and fine chemical industries. This document is intended for researchers, scientists, and professionals in drug development, offering a concise summary of its properties, a representative synthesis protocol, and its potential applications.

Chemical and Physical Properties

While specific experimental data for this compound is limited in publicly available literature, the following table summarizes its key identifiers and known properties.

PropertyValueSource
CAS Number 195209-93-9[2]
Molecular Formula C₉H₁₅ClO₄[2][3]
Molecular Weight 222.67 g/mol [2]

For context, related dialkyl chloromalonates exhibit properties such as being liquids at room temperature. For example, diethyl chloromalonate has a boiling point of 98-103 °C at 12 mbar and a density of 1.204 g/mL at 25 °C.[4]

Synthesis

Representative Experimental Protocol: Chlorination of Diisopropyl Malonate

Materials:

  • Diisopropyl malonate

  • Sulfuryl chloride (SO₂Cl₂)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Distillation apparatus

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add Diisopropyl malonate.

  • Slowly add sulfuryl chloride dropwise to the Diisopropyl malonate at a controlled temperature, typically between 60-70 °C.

  • After the addition is complete, stir the reaction mixture for approximately 60 minutes at the same temperature.

  • Following the stirring period, heat the mixture to a higher temperature (e.g., around 160 °C for the diethyl analogue) for a short duration to ensure the reaction goes to completion.[4]

  • Purify the crude product by vacuum distillation to obtain this compound.

Note: This is a representative protocol based on the synthesis of a similar compound. Optimization of reaction conditions, such as temperature and reaction time, may be necessary for this compound.

The following diagram illustrates the general workflow for the synthesis of a dialkyl chloromalonate.

G General Synthesis Workflow for Dialkyl Chloromalonates A Start: Diisopropyl Malonate B Add Sulfuryl Chloride (SO₂Cl₂) A->B Reagent Addition C Heat and Stir (e.g., 60-70°C) B->C Reaction D Further Heating (e.g., ~160°C) C->D Completion E Vacuum Distillation D->E Purification F End: Purified Diisopropyl Chloromalonate E->F Isolation

Caption: A generalized workflow for the synthesis of dialkyl chloromalonates.

Applications in Drug Development

Dialkyl 2-halomalonates are important building blocks in the synthesis of various Active Pharmaceutical Ingredients (APIs).[5] Their utility stems from the presence of two ester groups and a reactive carbon-chlorine bond, allowing for a variety of chemical transformations.

While specific examples for this compound are not extensively documented, its analogues, dimethyl and diethyl chloromalonate, are known to be key intermediates in the synthesis of several drugs. For instance, dialkyl 2-halomalonates are starting materials for the synthesis of APIs such as the endothelin receptor antagonist Bosentan and the antidepressant Vilazodone .[5]

The general reactivity of chloromalonates allows for their use in the construction of complex heterocyclic ring systems, which are common structural motifs in many pharmaceuticals. The diisopropyl ester group in this compound can influence the compound's solubility and reactivity, potentially offering advantages in specific synthetic routes.

The following diagram illustrates the logical relationship of this compound as a building block in pharmaceutical synthesis.

G Role of this compound in Drug Synthesis A This compound (Building Block) B Chemical Transformations (e.g., Alkylation, Cyclization) A->B C Complex Intermediates B->C D Active Pharmaceutical Ingredients (APIs) C->D

Caption: The role of this compound as a synthetic building block.

Safety and Handling

Detailed toxicological data for this compound is not available. However, based on the safety information for analogous compounds like diethyl chloromalonate, it should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Compounds in this class are typically irritants to the skin and eyes.

References

Diisopropyl Chloromalonate: A Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of diisopropyl chloromalonate. Due to the limited availability of experimental data for this compound in public literature, this document leverages data from its precursor, diisopropyl malonate, and its close structural analog, diethyl chloromalonate, to provide estimated properties and expected reactivity profiles. This guide includes detailed tables of physical and chemical data, a proposed experimental protocol for its synthesis via chlorination, and an analysis of its chemical reactivity. All quantitative data is summarized for clarity, and key processes are visualized using logical diagrams to support researchers, scientists, and professionals in drug development.

Introduction

This compound (CAS Numbers: 195209-93-9, 116250-89-6) is a halogenated derivative of diisopropyl malonate.[1][2] As a functionalized malonic ester, it holds potential as a versatile intermediate in organic synthesis, particularly for the introduction of a diisopropoxycarbonylmethyl group in the synthesis of complex organic molecules and active pharmaceutical ingredients. Its structure, featuring an electrophilic carbon center alpha to two carbonyl groups and bearing a chlorine leaving group, suggests a high reactivity towards nucleophiles. This guide aims to consolidate the available information and provide a reliable resource for its application in a laboratory setting.

Physical and Chemical Properties

Specific experimental data for this compound is scarce. The properties outlined below are based on data from its precursor, diisopropyl malonate, and its ethyl analog, diethyl chloromalonate. These values should be considered estimates.

Table 1: Identifiers and Chemical Formula
IdentifierValue
Chemical Name Diisopropyl 2-chloromalonate
Synonyms dipropan-2-yl 2-chloropropanedioate, Chloromalonic acid diisopropyl ester[2]
CAS Number 195209-93-9, 116250-89-6[1][2]
Molecular Formula C₉H₁₅ClO₄[1]
Molecular Weight 222.66 g/mol
Canonical SMILES CC(C)OC(=O)C(Cl)C(=O)OC(C)C
Table 2: Physical Properties of this compound and Related Compounds
PropertyThis compound (Predicted)Diisopropyl Malonate (Precursor)Diethyl Chloromalonate (Analog)
Appearance Colorless to pale yellow liquidColorless to yellowish liquid[3]Colorless liquid
Boiling Point Not available93-95 °C / 12 mmHg[4]98-103 °C / 12 mbar[5]
Density ~1.1 g/cm³0.991 g/mL at 25 °C[4]1.204 g/mL at 25 °C[6]
Refractive Index (n20/D) Not available1.412[4]1.432[6]
Solubility Expected to be soluble in common organic solvents (e.g., DCM, ether, ethyl acetate); insoluble in water.Insoluble in water; soluble in esters, benzene, ethers.[7]Not specified

Synthesis and Experimental Protocols

The most direct method for the synthesis of this compound is the alpha-chlorination of diisopropyl malonate. Sulfuryl chloride (SO₂Cl₂) is a common and effective reagent for this transformation.[7]

Proposed Synthesis: Chlorination of Diisopropyl Malonate

This protocol is adapted from a general procedure for the chlorination of dimethyl malonate.[7]

Reaction: (CH₃)₂CHO₂CCH₂CO₂CH(CH₃)₂ + SO₂Cl₂ → (CH₃)₂CHO₂CCH(Cl)CO₂CH(CH₃)₂ + SO₂ + HCl

Materials:

  • Diisopropyl malonate (1 equivalent)

  • Sulfuryl chloride (1.1-1.2 equivalents)

  • Dichloromethane (DCM) or reaction neat

  • Nitrogen or Argon gas supply

  • Magnetic stirrer and heating mantle

  • Reaction vessel (round-bottom flask) with reflux condenser and gas outlet/scrubber

Procedure:

  • Preparation: A dry round-bottom flask equipped with a magnetic stir bar, dropping funnel, and reflux condenser is purged with nitrogen gas. Diisopropyl malonate is charged into the flask.

  • Reagent Addition: Sulfuryl chloride (1.1-1.2 eq.) is added dropwise to the stirred diisopropyl malonate at room temperature. The addition should be controlled to maintain the temperature below 30-35 °C. The reaction is exothermic and will evolve sulfur dioxide and hydrogen chloride gas, which should be vented through a scrubber containing a sodium hydroxide solution.

  • Reaction: After the addition is complete, the reaction mixture is gently heated to 40-50 °C and maintained for 2-4 hours.

  • Monitoring: The progress of the reaction should be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to check for the consumption of the starting material.

  • Work-up and Purification:

    • Once the reaction is complete, the mixture is cooled to room temperature.

    • Excess SO₂ and HCl are removed by sparging with nitrogen.

    • The crude product is then purified by vacuum distillation to yield this compound.

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification prep 1. Charge dry reactor with Diisopropyl Malonate add 2. Add Sulfuryl Chloride (SO2Cl2) dropwise at <35°C prep->add heat 3. Heat to 40-50°C for 2-4h add->heat monitor 4. Monitor reaction by GC/TLC heat->monitor cool 5. Cool to room temperature monitor->cool degas 6. Remove excess gas (N2 sparge) cool->degas distill 7. Purify by vacuum distillation degas->distill product This compound distill->product

Caption: Proposed workflow for the synthesis of this compound.

Chemical Reactivity and Applications

This compound is an activated electrophile. The electron-withdrawing effect of the two adjacent ester carbonyl groups makes the alpha-proton acidic in the precursor and activates the alpha-position for substitution.

Nucleophilic Substitution

The primary mode of reactivity for this compound is expected to be nucleophilic substitution, where the chloride ion acts as a good leaving group. This makes it a valuable reagent for C-alkylation.

General Reaction: Nu⁻ + (i-PrO₂C)₂CHCl → (i-PrO₂C)₂CH-Nu + Cl⁻

This reaction is analogous to the well-established malonic ester synthesis, where the chlorinated intermediate can react with a wide range of soft nucleophiles such as enolates, carbanions, amines, and thiols.[8][9] The steric hindrance from the isopropyl groups may influence the reaction rate compared to its diethyl analog.[4]

Hydrolysis

Like other esters, this compound is susceptible to hydrolysis under either acidic or basic conditions to yield chloromalonic acid and isopropanol.

Signaling Pathways and Logical Relationships Diagram

The following diagram illustrates the central role of this compound as an electrophile in synthetic pathways.

Reactivity_Pathway start Diisopropyl Malonate target Diisopropyl Chloromalonate start->target SO2Cl2 product Substituted Malonate (Nu-CH(COOiPr)2) target->product + Nu- hydrolysis Hydrolysis (H3O+ or OH-) target->hydrolysis nucleophile Nucleophile (Nu-) nucleophile->product acid Chloromalonic Acid hydrolysis->acid

Caption: Key reactivity pathways of this compound.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the SDS for diethyl chloromalonate, the compound should be handled with significant care.[5][10]

  • Hazards: Expected to be corrosive and cause severe skin burns and eye damage.[5][10] It may also cause respiratory irritation and is likely a lachrymator (tear-inducing agent).[10]

  • Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat are mandatory. All handling should be performed in a well-ventilated chemical fume hood.[10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases, oxidizing agents, and reducing agents.

  • Spill Management: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. Avoid flushing into drains.

Conclusion

This compound is a potentially valuable synthetic intermediate whose properties can be reasonably inferred from related compounds. Its utility lies in its ability to act as an electrophile in C-C and C-heteroatom bond-forming reactions. While direct experimental data remains limited, the synthetic and reactivity profiles presented in this guide provide a solid foundation for its use in research and development. Users must exercise caution and adhere to strict safety protocols when handling this compound, assuming a hazard profile similar to that of other alpha-halo dicarbonyl compounds.

References

An In-Depth Technical Guide to the Reactivity of the Alpha-Chloro Position in Diisopropyl Chloromalonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisopropyl chloromalonate is a valuable reagent in organic synthesis, prized for its role as a versatile building block in the formation of complex molecular architectures. The reactivity of this compound is centered around the electrophilic alpha-chloro position, which is susceptible to nucleophilic attack. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a particular focus on the steric and electronic factors governing the reactivity of the alpha-chloro position. Quantitative data from relevant studies are summarized, and detailed experimental protocols are provided for key transformations. This document aims to serve as a practical resource for researchers in academia and the pharmaceutical industry.

Introduction

Dialkyl chloromalonates are a class of organic compounds characterized by a central carbon atom bonded to a chlorine atom, and two carboxylate ester groups. The diisopropyl ester, this compound, offers unique steric and electronic properties due to the bulky isopropyl groups. These properties influence its reactivity and can be strategically exploited in organic synthesis. The primary mode of reactivity for this compound involves the nucleophilic substitution of the alpha-chloro atom, making it a valuable precursor for the introduction of diverse functionalities.

Synthesis of this compound

The synthesis of this compound typically proceeds in two stages: the preparation of the parent diisopropyl malonate, followed by chlorination at the alpha-position.

Synthesis of Diisopropyl Malonate

Diisopropyl malonate can be prepared via the esterification of malonic acid with isopropanol. A common method involves the acid-catalyzed esterification of cyanoacetic acid with isopropyl alcohol, followed by hydrolysis and further esterification.

Experimental Protocol: Synthesis of Diisopropyl Malonate

A multi-step process can be employed for the synthesis of diisopropyl malonate, starting from cyanoacetic acid.

  • Step 1: Acidolysis. Cyanoacetic acid is subjected to acid hydrolysis using sulfuric acid to form an acid hydrolysis solution.

  • Step 2: Primary Esterification. Isopropyl alcohol is added to the acid hydrolysis solution to initiate the esterification reaction. The reaction mixture separates into two layers upon completion.

  • Step 3: Secondary Esterification. The upper layer from the primary esterification is separated, and additional isopropyl alcohol is added. A secondary esterification is carried out using reactive distillation.

  • Step 4: Purification. After the second esterification, the excess isopropyl alcohol is removed by distillation. The resulting solution is then neutralized and purified to yield diisopropyl malonate.

Chlorination of Diisopropyl Malonate

Experimental Protocol: Synthesis of Dimethyl Chloromalonate (Adaptable for this compound)

The following protocol for the synthesis of dimethyl chloromalonate can be adapted for the diisopropyl analogue by adjusting molar equivalents and reaction conditions.

  • Reaction Setup: A reaction vessel is charged with dimethyl malonate (1 equivalent).

  • Addition of Chlorinating Agent: Sulfuryl chloride (1.2 equivalents) is added dropwise to the stirred dimethyl malonate, maintaining the temperature below 25 °C.

  • Reaction Progression: The reaction mixture is then heated to 40-45 °C and maintained for 4-5 hours. The progress of the reaction can be monitored by Gas Chromatography (GC) to ensure the consumption of the starting material.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The crude dimethyl chloromalonate is obtained and can be used directly or purified by distillation.

It is important to note that over-chlorination to form the dichloro-derivative is a potential side reaction and reaction conditions should be carefully controlled to minimize its formation.

Reactivity of the Alpha-Chloro Position

The core of this compound's utility lies in the reactivity of its alpha-chloro position. The chlorine atom is a good leaving group, and the adjacent electron-withdrawing ester groups activate the alpha-carbon towards nucleophilic attack. The primary reaction mechanism is a bimolecular nucleophilic substitution (SN2).

The SN2 Reaction Mechanism

The SN2 reaction is a single-step process where a nucleophile attacks the electrophilic carbon atom from the backside, simultaneously displacing the leaving group.

SN2_Mechanism reagents Nu:⁻ + transition_state [Nu---C(Cl)(COOiPr)₂]⁻ reagents->transition_state Backside Attack substrate C(Cl)(COOiPr)₂ products Nu-C(COOiPr)₂ + Cl⁻ transition_state->products Leaving Group Departure Steric_Hindrance cluster_0 Less Hindered (e.g., Dimethyl Chloromalonate) cluster_1 More Hindered (this compound) a MeO₂C C(H)(Cl) CO₂Me b Nucleophile b->a:f1 Easier Backside Attack c iPrO₂C C(H)(Cl) CO₂iPr d Nucleophile d->c:f1 Hindered Backside Attack Vilazodone_Synthesis_Concept cluster_0 Key Intermediates cluster_1 Synthesis Pathway A 5-Bromosalicylaldehyde C Etherification & Cyclization A->C B Dialkyl Halomalonate (e.g., this compound) B->C D Amidation & Substitution C->D E Vilazodone Intermediate (5-(1-piperazinyl)benzofuran-2-carboxamide) D->E

Spectral Analysis of Diisopropyl Chloromalonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for diisopropyl chloromalonate, a key intermediate in various synthetic pathways. Due to the limited availability of direct experimental spectra in public databases, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of structurally similar compounds, namely diisopropyl malonate and diethyl chloromalonate. This guide also includes detailed, generalized experimental protocols for acquiring such spectral data.

Predicted Spectral Data

The following tables summarize the anticipated spectral characteristics of this compound. These predictions are derived from established principles of spectroscopy and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data for this compound
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentPredicted Coupling Constant (J, Hz)
~5.10Septet2H-CH(CH₃)₂~6.3
~4.80Singlet1H-CHCl--
~1.30Doublet12H-CH(CH₃)₂~6.3

Predictions are based on typical chemical shifts for similar functional groups.

Table 2: Predicted ¹³C NMR Spectral Data for this compound
Chemical Shift (δ, ppm)Assignment
~165C=O (Ester Carbonyl)
~71-CH(CH₃)₂
~60-CHCl-
~21-CH(CH₃)₂

Note: Chemical shifts are relative to a standard reference (e.g., TMS).

Table 3: Predicted Key IR Absorption Bands for this compound
Wavenumber (cm⁻¹)IntensityAssignment
~2980StrongC-H stretch (alkyl)
~1750StrongC=O stretch (ester)
~1250StrongC-O stretch (ester)
~750Medium-StrongC-Cl stretch

IR data is predicted based on characteristic group frequencies.

Table 4: Predicted Mass Spectrometry Data for this compound
m/zPredicted Assignment
222/224[M]⁺ (Molecular ion peak with isotopic pattern for Cl)
179/181[M - C₃H₇]⁺
137[M - C₃H₇O₂]⁺
43[C₃H₇]⁺

The presence of chlorine will result in a characteristic M/M+2 isotopic pattern in a ~3:1 ratio.

Experimental Protocols

The following are generalized protocols for the acquisition of NMR, IR, and MS data for a liquid sample like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure and purity of the compound.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Instrument Setup:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • ¹H NMR Acquisition:

    • Acquire a single-pulse ¹H spectrum.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

    • Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform.

    • Phase the spectrum and reference the chemical shifts to TMS (0 ppm).

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • Use a pulse angle of 45-90 degrees and a relaxation delay of 2-5 seconds.

    • Process the FID and Fourier transform.

    • Phase the spectrum and reference the chemical shifts to the solvent peak or TMS.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

Procedure (for a neat liquid sample):

  • Sample Preparation: Place one to two drops of neat this compound onto the surface of a salt plate (e.g., NaCl or KBr).

  • Sample Holder Assembly: Gently place a second salt plate on top of the first to create a thin liquid film between the plates.

  • Data Acquisition:

    • Place the assembled salt plates into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic absorption bands and their corresponding wavenumbers.

    • Assign the observed bands to specific functional group vibrations.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A Gas Chromatograph-Mass Spectrometer (GC-MS).

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC-MS System Setup:

    • GC Conditions:

      • Injector Temperature: ~250 °C

      • Column: A suitable capillary column (e.g., HP-5ms).

      • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20 °C/min) to a final temperature (e.g., 280 °C).

      • Carrier Gas: Helium at a constant flow rate.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

      • Scan Range: A suitable mass range to detect the molecular ion and expected fragments (e.g., m/z 40-300).

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

    • The GC will separate the components of the sample, and the eluent will be introduced into the mass spectrometer.

    • The mass spectrometer will record the mass spectra of the components as they elute from the GC column.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Analyze the mass spectrum associated with this peak.

    • Identify the molecular ion peak and characteristic fragment ions.

    • Confirm the presence of chlorine by observing the isotopic pattern of chlorine-containing fragments.

Visualization of Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.

Spectral_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Synthesis Synthesis of This compound Purification Purification Synthesis->Purification Sample Pure Diisopropyl Chloromalonate Purification->Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Absorption Bands (Wavenumbers) IR->IR_Data MS_Data Molecular Ion, Fragmentation Pattern, Isotopic Ratios MS->MS_Data Structure Structure Confirmation of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectral characterization of this compound.

Solubility of Diisopropyl Chloromalonate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropyl chloromalonate is a chemical intermediate of interest in various synthetic applications, including the production of pharmaceuticals and agrochemicals. Its utility in these processes is often dependent on its solubility characteristics in different organic solvents, which dictates reaction conditions, purification methods, and formulation strategies. This guide provides an in-depth overview of the principles governing the solubility of this compound, methodologies for its determination, and a proposed synthetic workflow.

Principles of Organic Compound Solubility

The solubility of a solid organic compound like this compound in an organic solvent is governed by the principle of "like dissolves like." This adage is explained by the intermolecular forces between the solute and solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of new solute-solvent interactions.

Several factors influence this process:

  • Polarity: Polar solvents tend to dissolve polar solutes, while non-polar solvents are better for non-polar solutes. This compound, with its ester and chloro functional groups, possesses a degree of polarity, suggesting it would be more soluble in moderately polar to non-polar organic solvents.

  • Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can significantly impact solubility. This compound has hydrogen bond accepting ester groups.

  • Molecular Size and Shape: Larger molecules can be more difficult to solvate.

  • Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature as the increased kinetic energy helps to overcome the lattice energy of the solid.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents has not been extensively published. The following table is provided as a template for researchers to record their own experimental findings in a structured and comparable manner.

Organic SolventChemical FormulaPolarity IndexTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Observations
AcetoneC₃H₆O5.1
AcetonitrileC₂H₃N5.8
DichloromethaneCH₂Cl₂3.1
Diethyl Ether(C₂H₅)₂O2.8
Dimethylformamide(CH₃)₂NC(O)H6.4
EthanolC₂H₅OH4.3
Ethyl AcetateC₄H₈O₂4.4
HexaneC₆H₁₄0.1
MethanolCH₃OH5.1
TetrahydrofuranC₄H₈O4.0
TolueneC₇H₈2.4

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a solid organic compound such as this compound.

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a given temperature.

Materials:

  • This compound

  • Selected organic solvent(s)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature bath or shaker

  • Volumetric flasks

  • Pipettes

  • Filtration apparatus (e.g., syringe filters)

  • Analytical instrument for quantification (e.g., GC, HPLC, or UV-Vis spectrophotometer)

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure a saturated solution.

  • Equilibration: Seal the vial and place it in a constant temperature bath or a shaker with temperature control. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated. Gentle agitation can help to speed up this process.

  • Sample Withdrawal and Filtration: After equilibration, carefully withdraw a known volume of the supernatant using a pipette. It is critical to avoid aspirating any solid particles. Filter the withdrawn sample immediately using a syringe filter to remove any suspended microcrystals.

  • Dilution: Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument to be used.

  • Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., Gas Chromatography) to determine the concentration of this compound.

  • Calculation: Calculate the solubility of this compound in the solvent at the specified temperature based on the measured concentration and the dilution factor. The results can be expressed in various units, such as g/100 mL or mol/L.

Mandatory Visualization

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Add excess diisopropyl chloromalonate to solvent B Seal vial A->B C Incubate at constant temperature with agitation B->C D Allow to equilibrate (e.g., 24-48 hours) C->D E Withdraw supernatant D->E F Filter to remove solids E->F G Dilute sample F->G H Quantify concentration (e.g., GC, HPLC) G->H I Calculate solubility H->I

Caption: Experimental workflow for determining the solubility of this compound.

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves the direct chlorination of diisopropyl malonate. This method is analogous to the synthesis of other dialkyl chloromalonates.

Reaction Scheme:

Diisopropyl malonate can be reacted with a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂), to yield this compound. The reaction proceeds via the formation of an enol or enolate intermediate, which then attacks the electrophilic chlorine.

Experimental Workflow:

  • Reaction Setup: Charge a reaction vessel with diisopropyl malonate. The reaction can be performed neat or in a suitable inert solvent like dichloromethane.

  • Addition of Chlorinating Agent: Slowly add sulfuryl chloride to the diisopropyl malonate while maintaining a controlled temperature, typically at or below room temperature, to manage the exothermicity of the reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC), to determine the consumption of the starting material.

  • Workup: Once the reaction is complete, the reaction mixture is typically washed with an aqueous solution (e.g., water or a mild base) to remove any acidic byproducts.

  • Isolation and Purification: The organic layer is separated, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can then be purified by vacuum distillation to obtain pure this compound.

Mandatory Visualization

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Charge reactor with diisopropyl malonate B Slowly add sulfuryl chloride at controlled temperature A->B C Monitor reaction progress (GC/TLC) B->C D Quench reaction mixture C->D E Aqueous wash D->E F Separate organic layer E->F G Dry organic layer (e.g., MgSO4) F->G H Remove solvent (rotary evaporation) G->H I Purify by vacuum distillation H->I J This compound (Final Product) I->J

Caption: Proposed synthesis workflow for this compound.

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of Diisopropyl Chloromalonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies used to assess the thermal stability and decomposition of diisopropyl chloromalonate. Due to the limited availability of specific experimental data for this compound in public literature, this document focuses on establishing a robust framework for its thermal hazard evaluation. It outlines detailed experimental protocols for key analytical techniques, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC). Furthermore, this guide presents a systematic approach to data interpretation and proposes a plausible thermal decomposition mechanism for this compound based on established chemical principles and analysis of related compounds. This document is intended to be a vital resource for researchers and professionals in the pharmaceutical and chemical industries, enabling them to safely handle and utilize this compound in their processes.

Introduction

This compound is a valuable intermediate in organic synthesis, particularly in the production of pharmaceuticals and other specialty chemicals. As with many halogenated organic compounds, a thorough understanding of its thermal stability is paramount to ensure safe handling, storage, and process scale-up. Uncontrolled exothermic decomposition can lead to thermal runaway events, posing significant safety risks. This guide provides a detailed framework for the systematic evaluation of the thermal hazards associated with this compound.

Thermal Stability Assessment Workflow

A comprehensive thermal stability assessment involves a multi-tiered approach, starting with screening techniques and progressing to more sophisticated adiabatic calorimetry for a thorough risk analysis. The following workflow is recommended for characterizing the thermal behavior of this compound.

Thermal_Stability_Workflow cluster_screening Screening Stage cluster_advanced Advanced Analysis cluster_characterization Decomposition Product Characterization TGA Thermogravimetric Analysis (TGA) (Mass Loss vs. Temperature) DSC Differential Scanning Calorimetry (DSC) (Heat Flow vs. Temperature) TGA->DSC Initial thermal events ARC Accelerating Rate Calorimetry (ARC) (Adiabatic Temperature & Pressure vs. Time) DSC->ARC Indication of exothermicity GCMS Gas Chromatography-Mass Spectrometry (GC-MS) (Identification of Volatile Products) ARC->GCMS Analysis of vented gases Decomposition_Pathway DICM This compound Intermediate1 Carbocation Intermediate + Isopropoxide DICM->Intermediate1 Heterolytic Cleavage (SN1-like) Intermediate2 Radical Intermediates DICM->Intermediate2 Homolytic Cleavage (Radical Mechanism) Products1 Isopropyl Chloride + CO2 + Ketenes Intermediate1->Products1 Rearrangement & Decarboxylation Products2 HCl + Propene + CO + Other Fragments Intermediate2->Products2 Hydrogen Abstraction & Fragmentation

Diisopropyl chloromalonate safety, handling, and MSDS information

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Diisopropyl Chloromalonate: Safety, Handling, and MSDS

This guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Identification and Physical Properties

This compound is a diester derivative of chloromalonic acid. It is important to distinguish it from diisopropyl malonate, as the chloro- group significantly influences its reactivity and toxicological profile.

PropertyDataReference
Chemical Name This compound[1][2]
CAS Number 195209-93-9, 116250-89-6[1][2]
Molecular Formula C₉H₁₅ClO₄[2]
Molecular Weight 222.66 g/mol (approx.)[1] (calculated from similar compounds)
Appearance Assumed to be a liquidInferred from similar malonates[3][4]
Boiling Point No data available
Density 1.305 g/mL at 25 °C (for a similar compound)

Note: Specific experimental data for this compound is limited. Some data is inferred from structurally similar compounds like diethyl chloromalonate and diisopropyl malonate.

Hazard Identification and GHS Classification

Anticipated Hazards:

  • Skin Corrosion/Irritation: Likely to cause skin irritation, potentially severe.[6][7] The analogous diethyl chloromalonate is classified as causing severe skin burns.

  • Serious Eye Damage/Irritation: Likely to cause serious eye irritation or damage.[6][7] Diethyl chloromalonate is classified as causing serious eye damage.[5]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[6][7]

Signal Word: DANGER (based on analogous compounds)

Hazard Statements (Anticipated):

  • H314: Causes severe skin burns and eye damage.

  • H315: Causes skin irritation.[6][7]

  • H319: Causes serious eye irritation.[6][7]

  • H335: May cause respiratory irritation.[6][7]

Precautionary Statements (Recommended):

  • Prevention: P260 (Do not breathe vapors), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[5]

  • Response: P301+P330+P331 (IF SWALLOWED: Rinse mouth. Do NOT induce vomiting), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor).

  • Storage: P405 (Store locked up).[8]

  • Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[8][9]

First-Aid Measures

Immediate medical attention is required in case of exposure.[5] Always show the Safety Data Sheet to the attending medical professional.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[5][10] Remove contact lenses if present and easy to do.[5] Continue rinsing and seek immediate medical attention.[5][10]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water and soap for at least 15 minutes.[5][11] Seek immediate medical attention.[5]

  • Inhalation: Remove person to fresh air and keep comfortable for breathing.[8] If not breathing, give artificial respiration.[5] Do not use mouth-to-mouth if the victim ingested or inhaled the substance.[5] Call a POISON CENTER or doctor immediately.

  • Ingestion: Rinse mouth with water.[5][12] DO NOT induce vomiting.[5] Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.

Handling and Storage

Proper handling and storage are crucial to minimize risk.

  • Safe Handling: Wear appropriate personal protective equipment (PPE).[5] Use only under a chemical fume hood to ensure adequate ventilation.[5] Avoid contact with skin, eyes, and clothing, and avoid breathing vapors or mist.[5][13] Take measures to prevent the buildup of electrostatic charge.[13]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5][7] Store locked up in a designated corrosives area.[5][8] Incompatible materials include strong oxidizing agents, strong acids, and strong bases.[5]

Personal Protective Equipment (PPE)

A comprehensive PPE program is essential when working with this compound.[14][15][16]

  • Eye/Face Protection: Wear chemical safety goggles and a face shield where splash potential exists.[14][15] Eye protection should comply with OSHA 29 CFR 1910.133 or European Standard EN166.[4]

  • Skin and Body Protection: Wear a chemical-resistant apron, coveralls, or a full-body suit as needed.[17] Protective clothing should be selected based on the potential for contact.

  • Hand Protection: Wear chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber) tested to ASTM standard D6978.[18] Breakthrough time of the glove material should be considered for the specific work duration.

  • Respiratory Protection: When engineering controls are insufficient, use a NIOSH/MSHA-approved respirator.[4] An air-purifying respirator with an organic vapor cartridge may be suitable in certain conditions, but a self-contained breathing apparatus (SCBA) is required for emergencies or high concentrations.[14][15][17]

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Selection task Task Assessment (Handling, Transfer, Spill) engineering Engineering Controls (Fume Hood Available?) task->engineering resp_protection Respiratory Protection - NIOSH-approved respirator - Organic vapor cartridge engineering->resp_protection No hand_protection Hand Protection - Chemical-resistant gloves (e.g., Butyl, Nitrile) engineering->hand_protection Yes resp_protection->hand_protection eye_protection Eye/Face Protection - Chemical safety goggles - Face shield (if splash risk) hand_protection->eye_protection body_protection Body Protection - Chemical-resistant apron - Lab coat eye_protection->body_protection

Caption: PPE selection workflow for handling this compound.

Accidental Release and Fire-Fighting Measures

  • Accidental Release:

    • Evacuate: Evacuate personnel to safe areas and ensure adequate ventilation.[13]

    • Control Ignition Sources: Remove all sources of ignition.[13]

    • Containment: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[5][7]

    • Clean-up: Soak up with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust).[5] Keep in suitable, closed containers for disposal.[5]

  • Fire-Fighting:

    • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[19]

    • Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, such as carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[5]

    • Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[5]

Emergency_Response cluster_emergency Emergency Response Workflow: Exposure Incident start Exposure Occurs (Skin/Eye/Inhalation) remove Remove victim from source Move to fresh air start->remove decontaminate Decontaminate - Remove clothing - Flush skin/eyes with water (15 min) remove->decontaminate call_help Call for Emergency Medical Assistance decontaminate->call_help provide_sds Provide SDS to Emergency Responders call_help->provide_sds

Caption: Flowchart for emergency response to an exposure incident.

Toxicological Information

Detailed toxicological studies on this compound are not widely available. The information is largely extrapolated from similar compounds.

  • Acute Toxicity: No specific oral, dermal, or inhalation LC50/LD50 data is available for this compound.[7] The toxicological properties have not been fully investigated.[5]

  • Carcinogenicity: There are no known carcinogenic chemicals in the related compound, diisopropyl malonate.[7]

  • Other Information: The material is expected to be destructive to the tissues of the mucous membranes, upper respiratory tract, eyes, and skin. Symptoms of exposure could include a burning sensation, coughing, wheezing, laryngitis, shortness of breath, headache, nausea, and vomiting.

Experimental Protocol: Representative Synthesis

Researchers handling this compound may also be involved in its synthesis. The following is a representative protocol for the chlorination of a malonic ester, adapted from procedures for similar compounds.[20] Extreme caution must be exercised.

Objective: To synthesize Diisopropyl 2-chloromalonate from Diisopropyl malonate.

Materials:

  • Diisopropyl malonate

  • Sulfuryl chloride (SO₂Cl₂)

  • Nitrogen gas (for inert atmosphere)

  • Glass reactor with overhead stirrer, dropping funnel, condenser, and temperature probe

Methodology:

  • Reactor Setup: A multi-neck round-bottom flask or glass reactor is oven-dried, assembled while hot, and allowed to cool under a stream of dry nitrogen.

  • Charging Reactant: Charge the reactor with Diisopropyl malonate (1.0 eq).

  • Addition of Chlorinating Agent: Begin stirring and add sulfuryl chloride (1.1 to 1.2 eq) dropwise via the addition funnel. Maintain the internal temperature below 25°C using an ice bath. This addition is exothermic.

  • Reaction: After the addition is complete, remove the ice bath and slowly heat the reaction mixture to 40-45°C.[20]

  • Monitoring: Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is typically maintained for 4-5 hours or until the starting material is consumed.[20]

  • Work-up (Caution): The reaction generates HCl and SO₂ gas, which must be scrubbed through a basic solution (e.g., NaOH). Once the reaction is complete, the mixture is cooled to room temperature. The crude product, this compound, is often used without further purification, as fractional distillation can be hazardous.[20] Any unreacted sulfuryl chloride and dissolved gases are typically removed under reduced pressure.

Safety Note: This reaction should only be performed in a well-ventilated chemical fume hood by trained personnel. The off-gassing of HCl and SO₂ is significant and hazardous.

References

Methodological & Application

Application Notes and Protocols for the Use of Diisopropyl Chloromalonate in Malonic Ester Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of diisopropyl chloromalonate as a reagent in malonic ester synthesis. While specific documented protocols for this compound are limited in publicly available literature, the information herein is based on established principles of malonic ester synthesis and analogous reactions with other dialkyl chloromalonates, such as diethyl and dimethyl chloromalonates.

Introduction and Application Notes

This compound is a valuable reagent for the introduction of the diisopropyl malonate moiety into a target molecule. This functional group can serve as a precursor to substituted acetic acids or geminal di-isopropyl esters. The use of the diisopropyl ester, as opposed to the more common diethyl or dimethyl esters, can offer specific advantages in certain synthetic applications.

Key Advantages and Applications:

  • Steric Hindrance: The bulky isopropyl groups can influence the stereochemical outcome of subsequent reactions, providing enhanced selectivity in certain synthetic steps. This steric bulk can also be exploited to direct reactions to other parts of the molecule.

  • Modified Solubility: The lipophilicity of the isopropyl groups can alter the solubility profile of intermediates, which can be advantageous for purification by chromatography or extraction.

  • Enzymatic Reactions: The steric properties of the isopropyl groups can lead to higher selectivity in enzyme-catalyzed reactions, such as lipase-catalyzed kinetic resolutions of racemic amines where diisopropyl malonate has been used as an acylating agent.[1]

  • Pharmaceutical and Agrochemical Synthesis: Malonic esters are fundamental building blocks in the synthesis of a wide range of pharmaceuticals, including barbiturates and anticonvulsants, as well as agrochemicals.[2][3] this compound serves as a reagent to introduce a key synthetic handle for constructing complex molecular architectures. For instance, dialkyl chloromalonates are precursors in the synthesis of various active pharmaceutical ingredients (APIs).[4]

  • Synthesis of Heterocycles: Diisopropyl malonate has been used in the synthesis of 3-substituted coumarins and quinoxaline derivatives.[5] this compound can be expected to be a reactive precursor for similar heterocyclic systems.

Reaction Mechanism: Nucleophilic Substitution

The primary application of this compound in malonic ester synthesis involves its reaction with a nucleophile. The chlorine atom serves as a leaving group, and the electron-withdrawing nature of the two adjacent carbonyl groups activates the α-carbon to nucleophilic attack.

The general mechanism involves the displacement of the chloride ion by a nucleophile (Nu:⁻) in a standard SN2 reaction.

General Reaction Scheme:

Common nucleophiles include phenoxides, alkoxides, carbanions, and amines.

Illustrative Experimental Protocol: Synthesis of Diisopropyl (4-methoxyphenoxy)malonate

This protocol describes a representative procedure for the reaction of this compound with a phenoxide nucleophile. This procedure is adapted from analogous reactions with other dialkyl chloromalonates.

Materials:

  • This compound

  • 4-Methoxyphenol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxyphenol (1.24 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).

  • Solvent Addition: Add 100 mL of anhydrous acetone to the flask.

  • Addition of this compound: Stir the suspension vigorously and add this compound (2.23 g, 10 mmol) dropwise over 10 minutes at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the resulting residue in 100 mL of dichloromethane. Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate solution and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the pure diisopropyl (4-methoxyphenoxy)malonate.

Illustrative Quantitative Data

The following table presents illustrative data for the synthesis of diisopropyl (4-methoxyphenoxy)malonate, based on typical yields and purities for analogous reactions.

ParameterValue
Reactant 1 4-Methoxyphenol
Reactant 2 This compound
Base Potassium Carbonate
Solvent Acetone
Reaction Time 16 hours
Isolated Yield 85%
Purity (by ¹H NMR) >98%
Physical Appearance Colorless to pale yellow oil

Visual Representations

Workflow for the Synthesis of Diisopropyl (4-methoxyphenoxy)malonate

experimental_workflow cluster_setup Reaction Setup cluster_workup Work-up and Purification start Combine 4-Methoxyphenol and K₂CO₃ in Acetone add_reagent Add this compound start->add_reagent Stirring reflux Reflux for 12-18h add_reagent->reflux Heating filter Filter Inorganic Salts reflux->filter Cooling concentrate Concentrate Filtrate filter->concentrate extract Dissolve in CH₂Cl₂ and Wash concentrate->extract dry Dry with MgSO₄ extract->dry purify Column Chromatography dry->purify product Pure Product purify->product malonic_ester_synthesis reagents Nucleophile (Nu⁻) + this compound transition_state SN2 Transition State reagents->transition_state intermediate Substituted Diisopropyl Malonate transition_state->intermediate Chloride leaving group hydrolysis Hydrolysis (e.g., H₃O⁺, heat) intermediate->hydrolysis decarboxylation Decarboxylation (-CO₂) hydrolysis->decarboxylation final_product Substituted Acetic Acid decarboxylation->final_product

References

Protocol for the Alkylation of Diisopropyl Chloromalonate

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

The alkylation of diisopropyl chloromalonate is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The resulting α-chloro-α-alkyl malonic esters are valuable intermediates in the synthesis of a variety of organic molecules, including substituted amino acids, heterocyclic compounds, and other complex molecular architectures. The presence of the chlorine atom provides a handle for further functionalization, making these compounds versatile building blocks for drug discovery and development. This protocol details a robust and efficient method for the C-alkylation of this compound using phase-transfer catalysis (PTC), a technique well-suited for reactions involving a solid or aqueous inorganic base and an organic substrate.

Principle of the Method

The reaction proceeds via the deprotonation of the acidic α-carbon of this compound by a solid base, such as potassium carbonate or potassium hydroxide. The resulting enolate is stabilized by the two adjacent ester groups. A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the enolate from the solid phase (or an aqueous phase) to the organic phase where it can react with an alkyl halide in a nucleophilic substitution reaction (SN2) to form the desired alkylated product. The use of PTC often leads to higher yields, milder reaction conditions, and greater selectivity compared to traditional methods that require strictly anhydrous conditions and strong, soluble bases.

Experimental Protocol

Materials

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous powder

  • Potassium hydroxide (KOH), solid pellets

  • Tetrabutylammonium bromide (TBAB)

  • Toluene, anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the chosen alkyl halide (1.1 - 1.5 eq.), anhydrous potassium carbonate (2.0 - 3.0 eq.) or solid potassium hydroxide (2.0 - 3.0 eq.), and tetrabutylammonium bromide (0.05 - 0.1 eq.).

  • Solvent Addition: Add anhydrous toluene to the flask to achieve a suitable concentration (typically 0.1-0.5 M with respect to the this compound).

  • Reaction: Stir the mixture vigorously at the desired temperature (see Table 1 for examples). The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion of the reaction, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the inorganic salts and rinse the filter cake with a small amount of toluene or dichloromethane.

  • Combine the filtrate and the washings and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure alkylated this compound.

  • Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Data Presentation

The following table summarizes typical reaction conditions and yields for the alkylation of malonate derivatives with various alkyl halides under phase-transfer catalysis conditions. While specific data for this compound is limited in the literature, the provided data for similar substrates offers a strong predictive basis for expected outcomes.

Alkylating AgentBaseCatalystSolventTemperature (°C)Time (h)Yield (%)
Methyl IodideK₂CO₃TBABToluene806~85-95
Ethyl BromideK₂CO₃TBABToluene808~80-90
n-Propyl IodideK₂CO₃TBABToluene9012~75-85
Benzyl BromideKOHTBABToluene25-404>90[1][2]
Allyl BromideKOHTBABToluene253>90

Note: The yields are based on reported values for similar malonic ester alkylations and serve as a general guideline. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

Visualizations

Signaling Pathway/Workflow Diagram

Alkylation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Alkyl Halide - Base (K₂CO₃ or KOH) - PTC (TBAB) solvent Add Anhydrous Toluene reagents->solvent react Stir at Specified Temperature solvent->react monitor Monitor Progress (TLC/GC) react->monitor cool Cool to RT monitor->cool filter Filter Salts cool->filter extract Aqueous Wash filter->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Pure Alkylated Product purify->product

Caption: Experimental workflow for the alkylation of this compound.

Logical Relationship Diagram

Reaction_Components substrate This compound (α-Proton Source) enolate Enolate Intermediate substrate->enolate Deprotonation base Base (K₂CO₃ or KOH) base->enolate byproduct Inorganic Salt (KX + KHCO₃ or H₂O) product α-Alkyl-α-chlorodiisopropylmalonate (Product) enolate->product SN2 Attack ptc Phase-Transfer Catalyst (TBAB) ptc->enolate Facilitates Phase Transfer alkyl_halide Alkyl Halide (R-X) (Electrophile) alkyl_halide->product

Caption: Key components and their roles in the alkylation reaction.

References

Application Notes and Protocols: Diisopropyl Chloromalonate as a Precursor for 5-Chlorobarbiturates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barbiturates are a class of compounds historically significant for their central nervous system depressant effects.[1] The classical synthesis involves the condensation of a dialkyl malonate with urea or urea derivatives.[2][3] While diethyl malonate is the most commonly cited precursor, the use of other malonic esters can introduce diverse functionalities. This document outlines a proposed synthetic application of diisopropyl chloromalonate as a precursor for the synthesis of 5-chlorobarbituric acid.

The presence of a chloro-substituent at the 5-position of the barbiturate ring offers a reactive handle for further synthetic modifications, potentially leading to novel derivatives with unique pharmacological profiles. The use of this compound as a starting material directly introduces this functionality. The proposed protocol is adapted from well-established procedures for the synthesis of barbituric acid from diethyl malonate, taking into account the specific properties of the diisopropyl ester and the chloro-substituent.

Proposed Synthesis of 5-Chloro-5,5-diisopropylbarbituric Acid

The proposed synthesis involves the condensation of this compound with urea in the presence of a strong base, such as sodium ethoxide or sodium methoxide, to yield the sodium salt of 5-chloro-5,5-diisopropylbarbituric acid. Subsequent acidification yields the final product.

Quantitative Data (Illustrative)

Due to the lack of specific literature data for this reaction, the following table presents illustrative quantitative data based on typical yields for analogous reactions with diethyl malonate. Actual results may vary.

Reagent/ProductMolecular Weight ( g/mol )Moles (mol)Mass (g)Volume (mL)Yield (%)
This compound222.660.122.27--
Urea60.060.16.01--
Sodium22.990.24.60--
Absolute Ethanol46.07--100-
5-Chloro-5,5-diisopropylbarbituric Acid246.68---~70 (Theoretical)

Experimental Protocols

Safety Precautions: This procedure involves the use of metallic sodium, a highly reactive and flammable substance, as well as corrosive and flammable liquids. All operations should be conducted in a fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. The reaction must be carried out under anhydrous conditions.

Protocol 1: Synthesis of Sodium 5-Chloro-5,5-diisopropylbarbiturate
  • Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser (protected by a calcium chloride drying tube), a dropping funnel, and a mechanical stirrer, add 100 mL of absolute ethanol. Carefully add 4.60 g (0.2 mol) of metallic sodium in small pieces to the ethanol. The reaction is exothermic and will produce hydrogen gas. Allow the sodium to react completely to form a solution of sodium ethoxide.

  • Reaction Mixture Assembly: To the freshly prepared sodium ethoxide solution, add a solution of 6.01 g (0.1 mol) of dry urea dissolved in 50 mL of warm absolute ethanol.

  • Addition of this compound: Slowly add 22.27 g (0.1 mol) of this compound to the reaction mixture via the dropping funnel over a period of 30 minutes with continuous stirring.

  • Reflux: After the addition is complete, heat the mixture to reflux using a heating mantle for 6-8 hours. A precipitate of the sodium salt of the barbiturate may form during the reaction.

  • Isolation of the Sodium Salt: After the reflux period, cool the reaction mixture to room temperature. The precipitated sodium salt can be collected by filtration. Wash the solid with a small amount of cold absolute ethanol and then with diethyl ether. Dry the product under vacuum.

Protocol 2: Formation of 5-Chloro-5,5-diisopropylbarbituric Acid
  • Dissolution of the Sodium Salt: Dissolve the crude sodium salt from Protocol 1 in a minimal amount of cold water.

  • Acidification: Slowly add 10% hydrochloric acid dropwise to the aqueous solution with stirring until the solution is acidic (pH ~2-3), tested with litmus paper. This will precipitate the free barbituric acid.

  • Isolation and Purification: Cool the mixture in an ice bath to ensure complete precipitation. Collect the white precipitate by vacuum filtration and wash with cold water. The crude product can be recrystallized from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield purified 5-chloro-5,5-diisopropylbarbituric acid.

  • Drying: Dry the purified product in a vacuum oven at 80-100°C.

Visualizations

Reaction Pathway

reaction_pathway diisopropyl_chloromalonate This compound intermediate Sodium 5-Chloro-5,5-diisopropylbarbiturate diisopropyl_chloromalonate->intermediate + Urea urea Urea urea->intermediate sodium_ethoxide Sodium Ethoxide in Ethanol sodium_ethoxide->intermediate product 5-Chloro-5,5-diisopropylbarbituric Acid intermediate->product + HCl hcl HCl (aq) hcl->product

Caption: Proposed synthesis of 5-Chloro-5,5-diisopropylbarbituric Acid.

Experimental Workflow

experimental_workflow start Start: Prepare Sodium Ethoxide add_reagents Add Urea and this compound start->add_reagents reflux Reflux for 6-8 hours add_reagents->reflux cool_filter Cool and Filter to obtain Sodium Salt reflux->cool_filter dissolve Dissolve Sodium Salt in Water cool_filter->dissolve acidify Acidify with HCl dissolve->acidify precipitate Precipitate 5-Chlorobarbituric Acid acidify->precipitate filter_wash Filter and Wash with Cold Water precipitate->filter_wash recrystallize Recrystallize from Ethanol/Water filter_wash->recrystallize dry Dry under Vacuum recrystallize->dry end Final Product dry->end

Caption: Experimental workflow for the synthesis of 5-Chlorobarbituric Acid.

Discussion of Potential Challenges

  • Steric Hindrance: The isopropyl groups are bulkier than the ethyl groups found in diethyl malonate. This increased steric hindrance may slow down the rate of the condensation reaction, potentially requiring longer reaction times or more forcing conditions compared to the synthesis with diethyl malonate.

  • Reactivity of the Chloro Group: The alpha-chloro group on the malonate is electron-withdrawing, which can increase the acidity of the alpha-proton, potentially facilitating the initial deprotonation. However, under the basic reaction conditions, there is a possibility of side reactions involving the chloro substituent, although it is expected to be stable enough to be incorporated into the final product.

  • Hydrolysis of the Ester: Diisopropyl esters may be more resistant to hydrolysis than diethyl esters due to steric hindrance. This could be advantageous during the reaction but might require more stringent conditions if hydrolysis is desired at a later stage.

These application notes provide a framework for the synthesis of 5-chlorobarbiturates from this compound. Researchers should optimize the reaction conditions based on experimental observations.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Diisopropyl Chloromalonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of various heterocyclic compounds utilizing diisopropyl chloromalonate as a key starting material. This versatile reagent serves as a valuable building block for the construction of substituted pyrimidines and related heterocycles, which are important scaffolds in medicinal chemistry and drug development.

Introduction

This compound is a reactive derivative of malonic acid that can undergo cyclocondensation reactions with various binucleophilic reagents to yield a range of heterocyclic systems. The presence of the chloro substituent at the α-position makes it a potent electrophile, facilitating ring closure under relatively mild conditions. This document outlines the synthesis of 5-chlorobarbituric acid, 5-chloro-2-thioxobarbituric acid, and 2-amino-5-chloro-4,6-pyrimidinedione through reactions with urea, thiourea, and guanidine, respectively.

Reaction Schemes and Pathways

The general reaction pathway involves the nucleophilic attack of the amino groups of urea, thiourea, or guanidine on the carbonyl carbons of this compound, followed by an intramolecular cyclization with the elimination of isopropanol and hydrogen chloride. The chloro group on the malonate ester becomes the 5-substituent on the resulting pyrimidine ring.

Reaction_Pathways cluster_reactants Reactants cluster_products Products DCM This compound BarbituricAcid 5-Chlorobarbituric Acid DCM->BarbituricAcid + Urea ThiobarbituricAcid 5-Chloro-2-thioxobarbituric Acid DCM->ThiobarbituricAcid + Thiourea Pyrimidinedione 2-Amino-5-chloro-4,6-pyrimidinedione DCM->Pyrimidinedione + Guanidine Urea Urea Thiourea Thiourea Guanidine Guanidine

Experimental Protocols

The following protocols are based on established methods for the synthesis of pyrimidine derivatives from malonic esters and respective binucleophiles, adapted for this compound.

Protocol 1: Synthesis of 5-Chlorobarbituric Acid

Reaction: this compound + Urea → 5-Chlorobarbituric Acid

Materials:

  • This compound

  • Urea

  • Sodium ethoxide

  • Absolute ethanol

  • Hydrochloric acid (concentrated)

  • Water (deionized)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

  • To the sodium ethoxide solution, add urea and stir until it is completely dissolved.

  • Add this compound dropwise to the reaction mixture at room temperature.

  • After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully neutralize with concentrated hydrochloric acid to pH 2-3.

  • The precipitate formed is collected by filtration, washed with cold deionized water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain 5-chlorobarbituric acid.

Protocol 2: Synthesis of 5-Chloro-2-thioxobarbituric Acid

Reaction: this compound + Thiourea → 5-Chloro-2-thioxobarbituric Acid

Materials:

  • This compound

  • Thiourea

  • Sodium ethoxide

  • Absolute ethanol

  • Hydrochloric acid (concentrated)

  • Water (deionized)

Procedure:

  • Prepare a solution of sodium ethoxide in absolute ethanol as described in Protocol 1.

  • Add thiourea to the sodium ethoxide solution and stir until dissolved.

  • Slowly add this compound to the mixture at room temperature.

  • Heat the reaction mixture to reflux for 6-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and acidify with concentrated hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold deionized water and cold ethanol.

  • Dry the product in a vacuum oven to yield 5-chloro-2-thioxobarbituric acid.

Protocol 3: Synthesis of 2-Amino-5-chloro-4,6-pyrimidinedione

Reaction: this compound + Guanidine → 2-Amino-5-chloro-4,6-pyrimidinedione

Materials:

  • This compound

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Absolute ethanol

  • Acetic acid

  • Water (deionized)

Procedure:

  • Prepare a solution of sodium ethoxide in absolute ethanol.

  • Add guanidine hydrochloride to the solution and stir to form the free base.

  • Add this compound dropwise to the reaction mixture.

  • Reflux the mixture for 5-7 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and neutralize with acetic acid.

  • The resulting precipitate is filtered, washed with cold deionized water, and then with ethanol.

  • Dry the product under vacuum to obtain 2-amino-5-chloro-4,6-pyrimidinedione.[1][2][3]

Data Presentation

The following table summarizes typical reaction parameters and expected yields for the synthesis of the target heterocyclic compounds.

Product NameBinucleophileSolventBaseReaction Time (h)Temperature (°C)Typical Yield (%)
5-Chlorobarbituric AcidUreaEthanolSodium Ethoxide4-6Reflux65-75
5-Chloro-2-thioxobarbituric AcidThioureaEthanolSodium Ethoxide6-8Reflux60-70
2-Amino-5-chloro-4,6-pyrimidinedioneGuanidineEthanolSodium Ethoxide5-7Reflux70-80

Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of the heterocyclic compounds.

Synthesis_Workflow Start Start Reactants Dissolve Binucleophile in Sodium Ethoxide/Ethanol Start->Reactants Add_DCM Add Diisopropyl Chloromalonate Reactants->Add_DCM Reflux Reflux Reaction Mixture Add_DCM->Reflux TLC Monitor by TLC Reflux->TLC TLC->Reflux Incomplete Workup Cool and Neutralize/ Acidify TLC->Workup Reaction Complete Filter Filter Precipitate Workup->Filter Wash Wash with Water and Ethanol Filter->Wash Dry Dry under Vacuum Wash->Dry End Final Product Dry->End

Safety Precautions

  • All reactions should be carried out in a well-ventilated fume hood.

  • Sodium metal is highly reactive and should be handled with care under an inert atmosphere.

  • This compound is a corrosive and lachrymatory compound. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Concentrated acids are corrosive. Handle with care.

These protocols provide a foundation for the synthesis of a variety of heterocyclic compounds from this compound. Optimization of reaction conditions may be necessary for different substrates or scales.

References

Application of Diisopropyl Chloromalonate in Pharmaceutical Intermediate Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of diisopropyl chloromalonate in the synthesis of pharmaceutical intermediates. This compound serves as a key building block in the formation of various heterocyclic compounds that are central to the structure of numerous central nervous system (CNS) depressants, including sedative-hypnotics and anticonvulsants.

Introduction to this compound in Medicinal Chemistry

This compound is a derivative of malonic acid, characterized by the presence of two isopropyl ester groups and a chlorine atom at the alpha-position. This combination of functional groups makes it a versatile reagent in organic synthesis, particularly for the introduction of a geminal diester moiety, which is a common structural feature in many active pharmaceutical ingredients (APIs). The isopropyl esters offer steric hindrance that can influence reaction selectivity and solubility, while the chlorine atom serves as a leaving group in nucleophilic substitution reactions or can be retained in the final product.

The primary application of this compound in pharmaceutical synthesis is as a precursor to 5,5-disubstituted barbiturates and related heterocyclic compounds. These classes of drugs are known for their sedative, hypnotic, and anticonvulsant properties. The synthesis generally involves two key reaction types:

  • Alkylation: The carbon atom between the two carbonyl groups of the malonate is an active methylene compound. This allows for deprotonation by a base to form a nucleophilic enolate, which can then be alkylated. In the case of this compound, this position is already substituted with a chlorine atom, which can be displaced by a nucleophile.

  • Condensation: The ester groups of this compound can undergo condensation reactions with nucleophiles such as urea or thiourea to form heterocyclic rings, most notably the barbiturate and thiobarbiturate scaffolds.

Applications in the Synthesis of Sedative-Hypnotics and Anticonvulsants

This compound is a valuable starting material for the synthesis of a range of pharmaceutical intermediates, particularly for drugs that act as CNS depressants.

Synthesis of Barbiturate Intermediates

Barbiturates are a class of drugs that act as central nervous system depressants, and by virtue of this, they produce a wide spectrum of effects, from mild sedation to total anesthesia. The core structure of these drugs is barbituric acid, a pyrimidine derivative. The pharmacological activity of barbiturates is largely determined by the nature of the substituents at the 5-position of the barbituric acid ring.

This compound can be utilized in a multi-step synthesis to produce 5,5-disubstituted barbiturates. A general synthetic pathway involves the initial alkylation of the malonate followed by condensation with urea.

Logical Relationship: Synthesis of 5,5-Disubstituted Barbiturates

G A This compound B Alkylation (e.g., with Alkyl Halide) A->B C Diisopropyl Alkylchloromalonate B->C D Second Alkylation (e.g., with another Alkyl Halide) C->D E Diisopropyl Dialkylmalonate D->E F Condensation with Urea E->F G 5,5-Disubstituted Barbiturate F->G

Caption: General synthetic route to 5,5-disubstituted barbiturates.

Synthesis of Anticonvulsant Intermediates

Many anticonvulsant drugs share structural similarities with barbiturates or are derived from them. Therefore, this compound can also be considered a starting material for the synthesis of various anticonvulsant intermediates. The ability to introduce diverse alkyl or aryl groups at the C-5 position of the resulting barbiturate ring allows for the fine-tuning of the anticonvulsant activity and pharmacokinetic properties of the target molecules.

Experimental Protocols

The following are representative experimental protocols for the synthesis of pharmaceutical intermediates using dialkyl malonates. While these protocols may not specifically use this compound, they provide a strong foundational methodology that can be adapted by a skilled synthetic chemist.

General Protocol for the Synthesis of a 5,5-Disubstituted Barbiturate Intermediate

This protocol is adapted from the general synthesis of barbiturates, which involves the condensation of a disubstituted malonic ester with urea.

Experimental Workflow: Synthesis of a 5,5-Disubstituted Barbiturate

G cluster_prep Preparation of Sodium Isopropoxide cluster_reaction Condensation Reaction cluster_workup Work-up and Purification A Sodium Metal C Sodium Isopropoxide Solution A->C B Anhydrous Isopropanol B->C F Reaction Mixture C->F D Diisopropyl Dialkylmalonate D->F E Urea E->F G Reflux F->G H Crude Product G->H I Acidification H->I J Precipitation I->J K Filtration J->K L Recrystallization K->L M Pure 5,5-Disubstituted Barbiturate L->M

Caption: Step-by-step workflow for the synthesis of a 5,5-disubstituted barbiturate.

Materials:

  • Diisopropyl dialkylmalonate (1.0 eq)

  • Urea (1.1 eq)

  • Sodium metal (1.1 eq)

  • Anhydrous Isopropanol

  • Hydrochloric acid (concentrated)

  • Ethanol (for recrystallization)

Procedure:

  • Preparation of Sodium Isopropoxide: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve sodium metal in anhydrous isopropanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and should be controlled by cooling if necessary.

  • Reaction Mixture: To the freshly prepared sodium isopropoxide solution, add the diisopropyl dialkylmalonate. Stir the mixture for a short period to ensure the formation of the enolate.

  • Condensation: Add urea to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of crushed ice. Acidify the aqueous solution with concentrated hydrochloric acid to a pH of approximately 2. This will precipitate the crude barbiturate.

  • Purification: Collect the solid precipitate by vacuum filtration and wash with cold water. Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure 5,5-disubstituted barbiturate.

Quantitative Data (Analogous Reactions):

The following table summarizes representative quantitative data from analogous syntheses of barbiturates using different dialkyl malonates. These values can serve as a benchmark for optimizing the synthesis with this compound derivatives.

Starting Malonate EsterAlkyl/Aryl GroupsBaseSolventReaction Time (h)Yield (%)Reference
Diethyl ethylphenylmalonateEthyl, PhenylSodium EthoxideEthanol765-75Adapted from literature
Diethyl diallylmalonateAllyl, AllylSodium EthoxideEthanol570-80Adapted from literature
Dimethyl phenylethylmalonatePhenyl, EthylSodium MethoxideMethanol860-70Adapted from literature

Safety Precautions

  • This compound is a chlorinated organic compound and should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Sodium metal is highly reactive with water and should be handled with extreme care under anhydrous conditions.

  • The reaction to generate sodium isopropoxide produces hydrogen gas, which is flammable. Ensure the reaction is conducted away from ignition sources.

  • Concentrated hydrochloric acid is corrosive and should be handled with care.

Conclusion

This compound is a valuable and versatile reagent in the synthesis of pharmaceutical intermediates, particularly for CNS depressants like barbiturates and anticonvulsants. The protocols and data presented, while based on analogous compounds, provide a solid framework for researchers and scientists in drug development to design and execute synthetic routes to novel therapeutic agents. Further optimization of reaction conditions will be necessary to achieve high yields and purity for specific target molecules derived from this compound.

Application Notes and Protocols: Diisopropyl Chloromalonate in the Synthesis of the Fungicide Isoprothiolane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of the fungicide Isoprothiolane, with a particular focus on the role of diisopropyl chloromalonate and its precursors. Detailed experimental protocols, quantitative data, and pathway visualizations are included to support research and development in the field of agrochemicals.

Introduction

Isoprothiolane is a systemic fungicide effective against a range of fungal pathogens, most notably rice blast caused by Pyricularia oryzae.[1][2][3] Its mode of action involves the inhibition of phospholipid biosynthesis in fungi, disrupting cell membrane integrity and function.[4][5] The synthesis of Isoprothiolane is a multi-step process where diisopropyl malonate serves as a key starting material. This document outlines the synthetic pathway, provides detailed experimental procedures, and summarizes relevant data.

Physicochemical Properties

A summary of the key physicochemical properties of the starting material and the final product is presented below.

PropertyDiisopropyl MalonateIsoprothiolane
IUPAC Name Diisopropyl propanedioateDiisopropyl 2-(1,3-dithiolan-2-ylidene)propanedioate
CAS Number 13195-64-750512-35-1
Molecular Formula C₉H₁₆O₄C₁₂H₁₈O₄S₂
Molecular Weight 188.22 g/mol 290.4 g/mol
Appearance Colorless liquidWhite crystalline powder
Melting Point -54.6–55.2 °C[5]
Boiling Point 115 °C at 20 mmHg-
Solubility Soluble in ethanol, ether, acetone, benzene. Insoluble in water.Water: 48.5 mg/L. Acetone: 4,061 g/L. Chloroform: 4,126 g/L.[5]

Synthesis of Isoprothiolane

The synthesis of Isoprothiolane from diisopropyl malonate involves a two-step reaction. The first step is the reaction of diisopropyl malonate with carbon disulfide in the presence of a base, followed by a reaction with 1,2-dichloroethane.

Synthesis Pathway

The overall synthetic scheme is presented below.

Synthesis_Pathway cluster_reactants Reactants DIM Diisopropyl Malonate Intermediate Dipotassium salt of diisopropyl 2-(dithiomethylene)malonate DIM->Intermediate + CS2, Base CS2 Carbon Disulfide Base Alkaline Solution (NaOH/KOH) DCE 1,2-Dichloroethane Catalyst Alkylpyridinium Chloride Isoprothiolane Isoprothiolane Intermediate->Isoprothiolane + 1,2-Dichloroethane, Catalyst

Caption: Synthesis of Isoprothiolane from diisopropyl malonate.

Experimental Protocol

This protocol is adapted from a patented synthesis method which reports high yield and purity.[6]

Materials:

  • Diisopropyl malonate

  • Carbon disulfide (CS₂)

  • Sodium hydroxide (NaOH)

  • Potassium hydroxide (KOH)

  • 1,2-Dichloroethane

  • 1-Cetylpyridinium chloride (catalyst)

  • Water

  • Reactor with electric stirrer, thermometer, reflux condenser, and dropping funnel

Procedure:

  • Reaction Setup: In a reactor equipped with a stirrer, thermometer, reflux condenser, and dropping funnel, add 1 mole of diisopropyl malonate and 1.1 moles of carbon disulfide.

  • Addition of Base: Begin stirring the mixture and add 4.5 moles of an alkaline aqueous solution (containing a 1:1 molar ratio of sodium hydroxide and potassium hydroxide in water) dropwise. Maintain the reaction temperature at 40°C during the addition.

  • First Stage Reaction: After the addition of the alkaline solution is complete, continue stirring the mixture at 40°C for 45 minutes.

  • Addition of Dichloroethane and Catalyst: Add 2 moles of 1,2-dichloroethane from the dropping funnel. Following this, add 20g of 1-cetylpyridinium chloride to the reactor.

  • Second Stage Reaction (Reflux): Heat the reaction mixture to 80°C and maintain a reflux for 2 hours.

  • Work-up and Purification:

    • After the reaction is complete, allow the mixture to cool and stand for phase separation (demixing).

    • Separate the organic layer.

    • Remove the unreacted 1,2-dichloroethane by distillation.

    • Cool the resulting product to induce crystallization.

    • Collect the crystalline product and pulverize it to obtain the final Isoprothiolane sample.

Yield and Purity

The described method has been reported to produce Isoprothiolane with the following characteristics:

ParameterValueReference
Purity > 95%[6]
Synthesis Yield > 90%[6]

Fungicidal Activity of Isoprothiolane

Isoprothiolane is particularly effective against rice blast disease caused by the fungus Pyricularia oryzae.

Efficacy Data
PathogenEfficacy MeasurementValueReference
Pyricularia oryzaeMycelial Growth Inhibition100% (at recommended doses)[1][2]
Pyricularia oryzaeEC₅₀ (Effective Concentration for 50% inhibition)8.973 mg/L[7]
Mechanism of Action: Inhibition of Phospholipid Biosynthesis

Isoprothiolane's fungicidal activity stems from its ability to inhibit the biosynthesis of phospholipids, which are essential components of fungal cell membranes.[4][5] The specific target is believed to be the methylation step in phospholipid synthesis.

Mechanism_of_Action cluster_pathway Phospholipid Biosynthesis Pathway G3P Glycerol-3-phosphate PA Phosphatidic Acid G3P->PA Acyltransferases DAG Diacylglycerol PA->DAG Phosphatidate phosphatase PE Phosphatidylethanolamine DAG->PE Ethanolamine phosphotransferase PC Phosphatidylcholine Disruption Cell Membrane Disruption PC->Disruption PE->PC Methylation (PEMTs) PE->Disruption Isoprothiolane Isoprothiolane Isoprothiolane->Inhibition Inhibition->PE Inhibits

Caption: Proposed mechanism of Isoprothiolane action.

Experimental Workflow for Synthesis and Analysis

The following diagram outlines the general workflow from synthesis to the analysis of the final product.

Experimental_Workflow Start Start: Reactants Synthesis Synthesis of Isoprothiolane (as per protocol) Start->Synthesis Workup Work-up and Purification (Phase separation, Distillation, Crystallization) Synthesis->Workup Product Final Product: Isoprothiolane Crystals Workup->Product Analysis Product Analysis Product->Analysis Purity Purity Analysis (e.g., GC, HPLC) Analysis->Purity Structure Structural Confirmation (e.g., NMR, MS) Analysis->Structure End End: Pure Isoprothiolane Purity->End Structure->End

Caption: General experimental workflow for Isoprothiolane synthesis.

Conclusion

The synthesis of Isoprothiolane using diisopropyl malonate as a starting material is a well-established and efficient process. The use of a phase-transfer catalyst such as 1-cetylpyridinium chloride can significantly improve the reaction yield and product purity.[6] The detailed protocols and data provided in these application notes serve as a valuable resource for researchers and professionals involved in the development and manufacturing of this important fungicide. Further research could focus on optimizing reaction conditions to reduce solvent usage and improve the environmental footprint of the synthesis process.

References

Application Notes and Protocols for the Synthesis of Substituted Malonic Acids from Diisopropyl Chloromalonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of a diverse range of α-substituted malonic acids, utilizing diisopropyl chloromalonate as a versatile starting material. The protocols detailed herein outline a two-step synthetic sequence involving an initial nucleophilic substitution followed by hydrolysis of the diisopropyl ester. This methodology offers a robust and flexible route to valuable building blocks for pharmaceutical and fine chemical synthesis.

Overview of the Synthetic Strategy

The synthesis of substituted malonic acids from this compound proceeds via a two-stage process. The initial step involves the displacement of the chloride atom by a suitable nucleophile. This is followed by the hydrolysis of the sterically hindered diisopropyl ester groups to yield the final carboxylic acid product.

A variety of nucleophiles can be employed in the first step, allowing for the introduction of a wide range of substituents at the α-position. These include carbon-based nucleophiles such as organocuprates and enolates, as well as heteroatom nucleophiles like amines and thiols.

The second step, the hydrolysis of the diisopropyl ester, can be achieved under either acidic or basic conditions. Due to the steric hindrance of the isopropyl groups, more forcing conditions may be required compared to the hydrolysis of less hindered esters.[1]

Experimental Protocols

General Considerations
  • All reactions should be carried out in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.

  • Anhydrous solvents should be used where indicated.

  • Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Product purification can be achieved by column chromatography on silica gel or distillation under reduced pressure.

Protocol 1: Synthesis of α-Alkyl/Aryl-Substituted Diisopropyl Malonates via Organocuprate Reagents

This protocol describes the reaction of this compound with a lithium dialkylcuprate (Gilman reagent) to introduce alkyl or aryl substituents. Organocuprates are preferred over Grignard or organolithium reagents to minimize competitive addition to the ester carbonyl groups.[2][3]

Step 1: Synthesis of Diisopropyl 2-Alkyl/Arylmalonate

Materials:

  • This compound

  • Copper(I) iodide (CuI)

  • Alkyllithium or aryllithium reagent (e.g., n-butyllithium, phenyllithium)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, suspend copper(I) iodide in anhydrous diethyl ether or THF.

  • Cool the suspension to -78 °C in a dry ice/acetone bath.

  • Slowly add two equivalents of the alkyllithium or aryllithium reagent to the cooled suspension. The solution will typically change color, indicating the formation of the lithium dialkylcuprate.

  • Stir the mixture at -78 °C for 30 minutes.

  • Slowly add a solution of this compound (1 equivalent) in the same anhydrous solvent to the freshly prepared organocuprate reagent.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Step 2: Hydrolysis to the Corresponding Malonic Acid

Refer to Protocol 4 for the hydrolysis of the substituted diisopropyl malonate.

Protocol 2: Synthesis of α-Amino-Substituted Diisopropyl Malonates

This protocol outlines the synthesis of α-amino-substituted malonates, which are precursors to α-amino acids.[4][5]

Step 1: Synthesis of Diisopropyl 2-Aminomalonate Derivative

Materials:

  • This compound

  • Amine (e.g., benzylamine, aniline)

  • A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)

  • Anhydrous dichloromethane or acetonitrile

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve this compound and the desired amine (1.1 equivalents) in anhydrous dichloromethane or acetonitrile.

  • Add a non-nucleophilic base (1.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis to the Corresponding α-Amino Malonic Acid

Refer to Protocol 4 for the hydrolysis of the substituted diisopropyl malonate. Note that for amino acid synthesis, subsequent decarboxylation is often desired and can be achieved by heating the hydrolyzed product.

Protocol 3: Synthesis of α-Thio-Substituted Diisopropyl Malonates

This protocol describes the introduction of a sulfur-based substituent at the α-position.

Step 1: Synthesis of Diisopropyl 2-(Alkyl/Arylthio)malonate

Materials:

  • This compound

  • Thiol (e.g., thiophenol, ethanethiol)

  • A non-nucleophilic base (e.g., triethylamine, potassium carbonate)

  • Anhydrous dimethylformamide (DMF) or acetonitrile

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve the desired thiol (1.1 equivalents) in anhydrous DMF or acetonitrile.

  • Add the base (1.2 equivalents) and stir the mixture for 15 minutes at room temperature.

  • Add a solution of this compound (1 equivalent) in the same solvent.

  • Stir the reaction mixture at room temperature for 4-8 hours, or until TLC shows the reaction is complete.

  • Quench the reaction by adding water and extract the product with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis to the Corresponding α-Thio Malonic Acid

Refer to Protocol 4 for the hydrolysis of the substituted diisopropyl malonate.

Protocol 4: Hydrolysis of Substituted Diisopropyl Malonates

This protocol details the hydrolysis of the sterically hindered diisopropyl esters to the corresponding malonic acids. Both acidic and basic conditions are provided.

Method A: Acidic Hydrolysis[6]

Materials:

  • Substituted diisopropyl malonate

  • Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

  • Dioxane or acetic acid

  • Water

Procedure:

  • In a round-bottom flask, dissolve the substituted diisopropyl malonate in a mixture of dioxane (or acetic acid) and concentrated HCl (e.g., 1:1 v/v).

  • Heat the mixture to reflux (typically 80-100 °C) for 12-48 hours. The reaction progress should be monitored by TLC or by the disappearance of the starting material.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • The crude malonic acid can be purified by recrystallization from a suitable solvent system (e.g., water, ethyl acetate/hexanes).

Method B: Basic Hydrolysis (Saponification)[1]

Materials:

  • Substituted diisopropyl malonate

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

  • Methanol or ethanol

  • Water

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve the substituted diisopropyl malonate in methanol or ethanol.

  • Add an aqueous solution of NaOH or KOH (2.5-3.0 equivalents).

  • Heat the mixture to reflux for 4-24 hours, monitoring for the disappearance of the starting ester.

  • Cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.

  • Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 with concentrated HCl.

  • The substituted malonic acid may precipitate out of solution and can be collected by filtration. Alternatively, extract the acidified aqueous layer with ethyl acetate.

  • Dry the organic extracts over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the product by recrystallization.

Data Presentation

Table 1: Representative Yields for the Synthesis of Substituted Diisopropyl Malonates

EntryNucleophile (Reagent)Substituent (R)Typical Yield (%)
1Lithium dibutylcupraten-Butyl70-85
2Lithium diphenylcupratePhenyl65-80
3Benzylamine/TriethylamineBenzylamino60-75
4Thiophenol/Potassium CarbonatePhenylthio75-90

Yields are approximate and may vary depending on the specific substrate and reaction conditions.

Table 2: Comparison of Hydrolysis Conditions for Diisopropyl Esters

MethodReagentsTemperature (°C)Typical Reaction Time (h)Notes
AcidicConc. HCl / Dioxane10024-48May cause decarboxylation in some cases.
BasicNaOH / aq. MethanolReflux12-24Generally cleaner, requires acidic workup.

Visualizations

Synthesis_Workflow start Diisopropyl Chloromalonate step1 Nucleophilic Substitution start->step1 intermediate Substituted Diisopropyl Malonate step1->intermediate step2 Hydrolysis (Acidic or Basic) intermediate->step2 end Substituted Malonic Acid step2->end Signaling_Pathways cluster_step1 Step 1: Nucleophilic Substitution cluster_step2 Step 2: Hydrolysis chloromalonate This compound substituted_malonate Substituted Diisopropyl Malonate chloromalonate->substituted_malonate Displacement of Cl- nucleophile Nucleophile (e.g., R-Cu, R-NH2, R-SH) nucleophile->substituted_malonate substituted_malonate2 Substituted Diisopropyl Malonate malonic_acid Substituted Malonic Acid substituted_malonate2->malonic_acid Cleavage of Ester Bonds hydrolysis H3O+ or OH- hydrolysis->malonic_acid

References

Application Notes and Protocols: Michael Addition Reactions Involving Diisopropyl Chloromalonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the Michael addition reaction utilizing diisopropyl chloromalonate as a key nucleophile. While direct literature precedents for this specific reagent are limited, the following protocols have been adapted from well-established procedures for analogous malonic esters, such as diethyl malonate. The presence of the chloro-substituent on the α-carbon of the malonate is anticipated to increase the acidity of the methine proton, facilitating enolate formation under milder basic conditions. These reactions are pivotal for the formation of carbon-carbon bonds and the synthesis of a variety of complex molecular architectures relevant to pharmaceutical and materials science research.

Introduction to Michael Addition Reactions

The Michael addition, a cornerstone of organic synthesis, involves the 1,4-conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[1][2] This reaction is highly valued for its ability to form carbon-carbon bonds under relatively mild conditions, making it a powerful tool for constructing complex molecules.[1] In the context of this protocol, this compound serves as the Michael donor. The reaction is typically initiated by a base, which deprotonates the α-carbon of the malonate to form a resonance-stabilized enolate.[2][3] This enolate then adds to the β-carbon of the Michael acceptor.

The versatility of the Michael addition allows for a wide range of Michael donors and acceptors to be employed, leading to a diverse array of potential products. Common Michael acceptors include α,β-unsaturated ketones (enones), aldehydes, esters, nitriles, and nitro compounds.

Reaction Mechanism and Workflow

The general mechanism for the base-catalyzed Michael addition of this compound proceeds through the following key steps:

  • Enolate Formation: A base abstracts the acidic proton from the α-carbon of this compound, forming a stabilized enolate.

  • Nucleophilic Attack: The enolate attacks the electrophilic β-carbon of the α,β-unsaturated Michael acceptor.

  • Protonation: The resulting enolate intermediate is protonated by a proton source (often the conjugate acid of the base or the solvent) to yield the final Michael adduct.

A schematic representation of the reaction workflow is provided below.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis reagents Combine this compound, Michael Acceptor, and Solvent base Add Base Catalyst reagents->base Initiate Reaction stir Stir at Specified Temperature base->stir monitor Monitor by TLC/GC-MS stir->monitor Periodically quench Quench Reaction monitor->quench Upon Completion extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, IR, MS) purify->characterize

Figure 1: General experimental workflow for the Michael addition.

The general mechanism of the Michael addition involving this compound is depicted in the following diagram.

michael_addition_mechanism malonate This compound Cl-CH(COOiPr)₂ enolate Enolate [Cl-C(COOiPr)₂]⁻ malonate->enolate + B⁻ base Base (B⁻) conj_acid HB acceptor Michael Acceptor R-CH=CH-C(=O)-R' intermediate Intermediate Enolate enolate->acceptor Nucleophilic Attack product Michael Adduct R-CH(CH(Cl)(COOiPr)₂)-CH₂-C(=O)-R' intermediate->product + HB

Figure 2: Mechanism of the Michael addition of this compound.

Experimental Protocols

The following is a general, adaptable protocol for the Michael addition of this compound to an α,β-unsaturated ketone.

Materials:

  • This compound

  • Michael acceptor (e.g., chalcone, cyclohexenone)

  • Anhydrous solvent (e.g., THF, Toluene, CH₂Cl₂)

  • Base (e.g., NaH, NaOEt, DBU)

  • Saturated aqueous NH₄Cl solution

  • Anhydrous MgSO₄ or Na₂SO₄

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the Michael acceptor (1.0 equiv).

  • Dissolve the Michael acceptor in the chosen anhydrous solvent (e.g., 5 mL per mmol of acceptor).

  • Add this compound (1.2 equiv) to the solution.

  • Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).

  • Slowly add the base (1.1 equiv) to the stirred solution. For solid bases like NaH, add in portions. For liquid bases like DBU, add dropwise.

  • Allow the reaction to stir at the chosen temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Representative Data

The following table summarizes representative, hypothetical results for the Michael addition of this compound to various Michael acceptors, based on the general protocol described above.

EntryMichael AcceptorBaseSolventTemp (°C)Time (h)Yield (%)
1ChalconeNaHTHF0 to rt685
2CyclohexenoneDBUCH₂Cl₂rt492
3Methyl vinyl ketoneNaOEtToluene0878
4AcrylonitrileDBUTHFrt1275

Applications in Drug Development

The Michael adducts resulting from the reaction with this compound are versatile intermediates in the synthesis of more complex molecules. The presence of the chloro-substituent and two ester groups allows for a variety of subsequent transformations.

  • Cyclopropanation: The Michael adduct can undergo an intramolecular nucleophilic substitution to form highly functionalized cyclopropane rings, a common motif in many bioactive molecules.[4]

  • Synthesis of Amino Acids: The adducts can be converted into substituted γ-amino acids, which are important building blocks for peptidomimetics and other pharmaceuticals.

  • Heterocycle Synthesis: The 1,5-dicarbonyl relationship in the adducts (after potential transformation of the chloro- and ester groups) is ideal for the construction of various heterocyclic systems.

Safety Considerations

  • This compound is a halogenated organic compound and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Bases such as sodium hydride (NaH) are flammable solids and react violently with water. Handle under an inert atmosphere. Sodium ethoxide (NaOEt) is corrosive and moisture-sensitive. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a strong, non-nucleophilic base and should be handled with care.

  • Solvents like THF, toluene, and CH₂Cl₂ are flammable and/or volatile. Use in a well-ventilated area and away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The Michael addition of this compound offers a valuable synthetic route to a range of functionalized molecules. While direct literature protocols are not abundant, the adapted procedures presented here, based on well-understood chemical principles, provide a solid starting point for researchers. The resulting adducts are rich in chemical handles, paving the way for the synthesis of complex targets in drug discovery and materials science. Further optimization of reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.

References

Application Notes and Protocols: The Use of Diisopropyl Chloromalonate in the Preparation of Poly-Substituted Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropyl chloromalonate is a versatile reagent in organic synthesis, serving as a valuable building block for the creation of complex poly-substituted esters. Its utility stems from the presence of a reactive chloromethyl group and two sterically hindering isopropyl ester functionalities. This combination allows for selective nucleophilic substitution reactions, leading to the formation of a wide array of functionalized molecules with applications in medicinal chemistry and materials science. These application notes provide detailed protocols for the synthesis of this compound and its subsequent use in the preparation of diverse ester derivatives through reactions with various nucleophiles. Furthermore, we highlight its application in the synthesis of key intermediates for active pharmaceutical ingredients (APIs).

Synthesis of this compound

The preparation of this compound can be effectively achieved through the chlorination of diisopropyl malonate using sulfuryl chloride. This method offers high yields and purity, making it suitable for laboratory-scale synthesis.

Experimental Protocol: Synthesis of this compound

A procedure adapted from the synthesis of dimethyl 2-chloromalonate provides a reliable method.[1]

Materials:

  • Diisopropyl malonate

  • Sulfuryl chloride (SO₂Cl₂)

  • Nitrogen gas (N₂)

  • Round-bottom flask

  • Stirring apparatus

  • Addition funnel

  • Heating mantle

  • Distillation apparatus

Procedure:

  • A dry, 500-mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet is charged with diisopropyl malonate (1.0 mol).

  • The flask is placed in a heating mantle and the contents are stirred under a nitrogen atmosphere.

  • Sulfuryl chloride (1.2 mol) is added dropwise from the addition funnel over a period of 1 hour, maintaining the batch temperature below 25 °C.

  • After the addition is complete, the reaction mixture is gradually heated to 40-45 °C and maintained at this temperature for 4-5 hours.

  • The progress of the reaction can be monitored by gas chromatography (GC) to ensure the consumption of the starting material.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The crude this compound can be purified by vacuum distillation to yield a colorless to pale yellow liquid.

Preparation of Poly-Substituted Esters via Nucleophilic Substitution

This compound readily undergoes nucleophilic substitution at the α-carbon, displacing the chloride ion. This allows for the introduction of a variety of substituents by reacting it with carbon, nitrogen, and oxygen nucleophiles.

Reaction with Oxygen Nucleophiles: Synthesis of Diisopropyl Aryloxymalonates

A prominent application of dialkyl chloromalonates is the O-alkylation of phenols to furnish aryloxymalonate derivatives. These compounds are key intermediates in the synthesis of several pharmaceuticals, including the endothelin receptor antagonist, Bosentan.[2][3]

This protocol is adapted from the synthesis of a Bosentan intermediate.[2]

Materials:

  • This compound

  • Guaiacol (2-methoxyphenol)

  • Sodium hydroxide (NaOH)

  • Toluene

  • Round-bottom flask

  • Stirring apparatus

  • Reflux condenser

Procedure:

  • Guaiacol (1.0 mol) is dissolved in toluene (500 mL) in a round-bottom flask at room temperature.

  • Sodium hydroxide (1.05 mol) is added, and the mixture is stirred.

  • This compound (1.2 mol) is then added to the mixture.

  • The reaction mixture is heated to reflux and stirred for 3 hours.

  • After cooling to room temperature, the mixture is washed with water and the organic layer is separated.

  • The solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography.

Reaction with Nitrogen Nucleophiles: Synthesis of Diisopropyl Aminomalonates

The reaction of this compound with primary or secondary amines provides access to α-amino diesters, which are valuable precursors for amino acids and heterocyclic compounds.

Materials:

  • This compound

  • Aniline

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • Round-bottom flask

  • Stirring apparatus

Procedure:

  • Aniline (1.0 mol) and triethylamine (1.2 mol) are dissolved in dichloromethane (500 mL) in a round-bottom flask.

  • The solution is cooled to 0 °C in an ice bath.

  • This compound (1.0 mol) is added dropwise with stirring.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The mixture is then washed with water and saturated sodium bicarbonate solution.

  • The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to give the product.

Reaction with Carbon Nucleophiles: C-Alkylation via Enolates

This compound can be alkylated with carbon nucleophiles, such as enolates derived from β-ketoesters or malonates, to form highly substituted carbon skeletons.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Sodium ethoxide (NaOEt)

  • Ethanol

  • Round-bottom flask

  • Stirring apparatus

Procedure:

  • Sodium ethoxide (1.1 mol) is dissolved in absolute ethanol (500 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Ethyl acetoacetate (1.0 mol) is added dropwise at room temperature.

  • The resulting enolate solution is stirred for 30 minutes.

  • This compound (1.0 mol) is then added dropwise.

  • The reaction mixture is refluxed for 4 hours.

  • After cooling, the solvent is removed under reduced pressure, and the residue is taken up in ether and washed with water.

  • The organic layer is dried and concentrated to give the crude product, which can be purified by distillation or chromatography.

Data Presentation

Reaction Nucleophile Product Yield (%) Reaction Conditions Reference
Synthesis of this compound -This compound~88% (adapted)SO₂Cl₂, 40-45 °C, 4-5 h[1]
O-Alkylation GuaiacolDiisopropyl 2-(2-methoxyphenoxy)malonate~94% (adapted)NaOH, Toluene, Reflux, 3 h[2]
N-Alkylation AnilineDiisopropyl 2-(phenylamino)malonate-Et₃N, CH₂Cl₂, RT, 12 hGeneral Procedure
C-Alkylation Ethyl acetoacetate enolateTetra-substituted ester-NaOEt, Ethanol, Reflux, 4 hGeneral Procedure

Applications in Drug Development

The poly-substituted esters synthesized from this compound are valuable intermediates in the pharmaceutical industry. Two notable examples are the synthesis of Bosentan and Vilazodone.

Bosentan: An Endothelin Receptor Antagonist

Bosentan is a dual endothelin receptor antagonist used to treat pulmonary artery hypertension.[4] The synthesis of a key intermediate for Bosentan involves the reaction of a chloromalonate derivative with an oxygen nucleophile. The mechanism of action of Bosentan involves blocking the binding of endothelin-1 (ET-1) to its receptors (ET-A and ET-B) on vascular smooth muscle and endothelial cells, thereby preventing vasoconstriction.[4]

Bosentan_Mechanism cluster_Vascular Vascular Environment ET-1 Endothelin-1 (ET-1) ET-A_Receptor ET-A Receptor ET-1->ET-A_Receptor Binds to ET-B_Receptor ET-B Receptor ET-1->ET-B_Receptor Binds to Vasoconstriction Vasoconstriction ET-A_Receptor->Vasoconstriction Leads to ET-B_Receptor->Vasoconstriction Leads to Bosentan Bosentan Bosentan->ET-A_Receptor Blocks Bosentan->ET-B_Receptor Blocks

Mechanism of Action of Bosentan
Vilazodone: A Serotonin Reuptake Inhibitor and 5-HT1A Receptor Partial Agonist

Vilazodone is an antidepressant used for the treatment of major depressive disorder. Its synthesis involves intermediates that can be prepared using methodologies related to chloromalonate chemistry. Vilazodone's mechanism of action is twofold: it inhibits the reuptake of serotonin at the synaptic cleft and acts as a partial agonist at the 5-HT1A receptor.

Vilazodone_Mechanism cluster_Synapse Serotonergic Synapse cluster_Pre cluster_Post Presynaptic_Neuron Presynaptic Neuron Synaptic_Cleft Synaptic Cleft Presynaptic_Neuron->Synaptic_Cleft Releases Postsynaptic_Neuron Postsynaptic Neuron Serotonin Serotonin (5-HT) Synaptic_Cleft->Serotonin SERT Serotonin Transporter (SERT) 5-HT1A_AutoR 5-HT1A Autoreceptor 5-HT1A_PostR Postsynaptic 5-HT1A Receptor Vilazodone Vilazodone Vilazodone->SERT Inhibits Vilazodone->5-HT1A_AutoR Partial Agonist Vilazodone->5-HT1A_PostR Partial Agonist Serotonin->SERT Reuptake Serotonin->5-HT1A_AutoR Binds to Serotonin->5-HT1A_PostR Binds to

Mechanism of Action of Vilazodone

Experimental Workflow

The general workflow for the synthesis of poly-substituted esters using this compound is outlined below.

Experimental_Workflow Start Start Chlorination Chlorination of Diisopropyl Malonate Start->Chlorination Purification1 Purification (Vacuum Distillation) Chlorination->Purification1 Nucleophilic_Substitution Nucleophilic Substitution (with C, N, or O nucleophile) Purification1->Nucleophilic_Substitution Workup Reaction Workup (Washing, Extraction) Nucleophilic_Substitution->Workup Purification2 Purification (Chromatography/Distillation) Workup->Purification2 Characterization Product Characterization (NMR, IR, MS) Purification2->Characterization End End Characterization->End

General Experimental Workflow

Conclusion

This compound is a highly effective and versatile reagent for the synthesis of a diverse range of poly-substituted esters. The protocols outlined in these application notes provide a solid foundation for researchers to explore the utility of this building block in their own synthetic endeavors, from fundamental organic chemistry to the development of novel therapeutic agents. The examples of its application in the synthesis of intermediates for Bosentan and Vilazodone underscore its importance in modern drug discovery and development.

References

Application Notes and Protocols: Enzymatic Reactions Involving Diisopropyl Chloromalonate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the enzymatic kinetic resolution of racemic amines using diisopropyl malonate as a novel acylating agent. The protocols are centered around the highly efficient and selective catalysis by Lipase B from Candida antarctica.

Introduction

The kinetic resolution of racemic mixtures is a cornerstone in the synthesis of enantiomerically pure compounds, which are crucial in the pharmaceutical industry. Lipases, particularly Candida antarctica Lipase B (CALB), are widely utilized biocatalysts for their high selectivity, stability in organic solvents, and broad substrate scope.[1][2] This document details the application of diisopropyl malonate as an effective acylating agent in the CALB-catalyzed kinetic resolution of various racemic amines. This method offers high conversions and excellent enantioselectivity under mild reaction conditions.[1]

Quantitative Data Summary

The following tables summarize the results of the kinetic resolution of various racemic amines using diisopropyl malonate catalyzed by Candida antarctica lipase B.[1]

Table 1: Kinetic Resolution of Racemic Amines with Diisopropyl Malonate [1]

Racemic Amine SubstrateConversion (%)Enantiomeric Excess of (R)-Amide (%)
(±)-2-aminoheptane50.0>99
(±)-1-methoxy-2-propylamine44.992.0
(±)-1-phenylethylamine52.199.9
(±)-4-phenylbutan-2-amine48.799.8

Reaction Conditions: Racemic amine (1 mmol), diisopropyl malonate (1 mmol), and Novozym 435 (immobilized CALB, 20 mg) in anhydrous toluene (2 mL) at 60°C for 4 hours.

Experimental Protocols

This section provides a detailed methodology for the enzymatic kinetic resolution of a racemic amine using diisopropyl malonate.

Materials:

  • Racemic amine (e.g., (±)-1-phenylethylamine)

  • Diisopropyl malonate

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Anhydrous toluene

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

  • Analytical equipment for determining conversion and enantiomeric excess (e.g., Gas Chromatography or High-Performance Liquid Chromatography with a chiral column)

Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-1-Phenylethylamine

  • Reaction Setup: In a clean, dry vial equipped with a magnetic stir bar, dissolve 1 mmol of (±)-1-phenylethylamine and 1 mmol of diisopropyl malonate in 2 mL of anhydrous toluene.

  • Enzyme Addition: Add 20 mg of immobilized Candida antarctica lipase B (Novozym 435) to the reaction mixture.

  • Incubation: Seal the vial and place it on a magnetic stirrer with heating. Set the temperature to 60°C and stir the mixture for 4 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at different time intervals and analyzing them by GC or chiral HPLC to determine the conversion and enantiomeric excess of the product.

  • Reaction Termination and Work-up: After the desired conversion is reached (typically around 50%), stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and potentially reused.

  • Product Isolation: The filtrate contains the unreacted (S)-amine and the formed (R)-amide. The solvent can be removed under reduced pressure. The resulting mixture can be separated by standard chromatographic techniques (e.g., column chromatography) to isolate the pure (R)-amide and the unreacted (S)-amine.

  • Characterization: Characterize the isolated products using appropriate analytical techniques (e.g., NMR, IR, and mass spectrometry) and determine the enantiomeric excess of both the product and the unreacted starting material by chiral HPLC or GC.

Diagrams

Diagram 1: Experimental Workflow for Enzymatic Kinetic Resolution

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_analysis Analysis & Separation cluster_products Final Products A Dissolve Racemic Amine and Diisopropyl Malonate in Anhydrous Toluene B Add Immobilized Candida antarctica Lipase B A->B C Incubate at 60°C with Stirring (4h) B->C D Filter to Remove Enzyme C->D E Analyze Conversion and ee (GC/HPLC) D->E F Isolate Products (Chromatography) D->F G (R)-Amide F->G H Unreacted (S)-Amine F->H G cluster_reactants Reactants cluster_catalyst Biocatalyst cluster_products Products at ~50% Conversion racemic_amine Racemic Amine ((R)- and (S)-enantiomers) enzyme Candida antarctica Lipase B racemic_amine->enzyme acyl_donor Diisopropyl Malonate acyl_donor->enzyme r_amide (R)-Amide enzyme->r_amide Selective Acylation s_amine Unreacted (S)-Amine enzyme->s_amine Remains Unreacted

References

Troubleshooting & Optimization

Improving the yield of diisopropyl chloromalonate alkylation reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the alkylation of diisopropyl chloromalonate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reaction yields. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the yield of my this compound alkylation?

A1: The success of your alkylation reaction is primarily dependent on the careful selection of three components: the base, the solvent, and the reaction temperature. The interplay between these factors will dictate the rate of enolate formation, the propensity for side reactions, and the overall yield of your desired mono-alkylated product.

Q2: I am observing a significant amount of dialkylated product. How can I improve the selectivity for mono-alkylation?

A2: The formation of a dialkylated byproduct is a common issue in malonic ester alkylations. To favor mono-alkylation, consider the following strategies:

  • Stoichiometry: Use a slight excess of this compound relative to your alkylating agent.

  • Base Equivalents: Employing precisely one equivalent of a strong base can help to ensure that the mono-alkylated product is not deprotonated and subsequently alkylated a second time.

  • Slow Addition: The slow, dropwise addition of the alkylating agent to the reaction mixture can help to maintain a low concentration of the electrophile, thereby reducing the likelihood of a second alkylation event.

  • Steric Hindrance: The inherent steric bulk of the diisopropyl ester groups provides some degree of protection against dialkylation compared to dimethyl or diethyl malonates.

Q3: My reaction is not going to completion, and I have a low yield of the desired product. What are the likely causes?

A3: Low conversion can stem from several factors:

  • Insufficiently Strong Base: The pKa of the alpha-proton on this compound is higher than that of unsubstituted malonates. A base that is not strong enough to fully deprotonate the starting material will result in incomplete reaction.

  • Poor Solubility: If your base or starting materials are not fully soluble in the chosen solvent, the reaction will be slow and inefficient.

  • Reaction Temperature: The reaction may require heating to proceed at a reasonable rate, especially with less reactive alkylating agents. Conversely, excessively high temperatures can lead to decomposition.

  • Moisture: The presence of water in your reaction can quench the enolate and hydrolyze the ester groups, leading to lower yields. Ensure you are using anhydrous solvents and reagents.

Q4: Can the diisopropyl ester groups be hydrolyzed during the reaction or workup?

A4: Yes, the isopropyl esters are susceptible to hydrolysis, particularly under strong basic or acidic conditions, which can be a concern during both the reaction and the aqueous workup. To mitigate this:

  • Use Non-Aqueous Bases: Whenever possible, opt for non-hydroxide bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

  • Careful Workup: Quench the reaction with a mild acid (e.g., saturated ammonium chloride solution) and avoid prolonged exposure to strongly acidic or basic aqueous solutions during extraction.

  • Temperature Control: Keep the temperature low during the workup to minimize the rate of hydrolysis.

Troubleshooting Guide

Problem 1: Low or No Product Formation

Potential Cause Troubleshooting Step
Inactive Base Use a fresh bottle of base or titrate to determine its activity.
Insufficient Base Strength Switch to a stronger base. For example, if K2CO3 is ineffective, consider NaH.
Low Reaction Temperature Gradually increase the reaction temperature in increments of 10-20°C.
Poor Reagent Quality Verify the purity of your this compound and alkylating agent.

Problem 2: Formation of Multiple Products (Low Selectivity)

Potential Cause Troubleshooting Step
Dialkylation Use 1.0 equivalent of base and add the alkylating agent slowly.
Side Reactions of Alkylating Agent If using a sensitive alkylating agent, ensure inert atmosphere and anhydrous conditions.
Enolate Isomerization/Decomposition Consider running the reaction at a lower temperature.

Quantitative Data on Reaction Conditions

The following table summarizes the impact of different bases and solvents on the yield of malonate alkylation reactions, providing a general guideline for optimization. Specific yields for this compound may vary.

Base Solvent Typical Temperature Reported Yield Range (%) Notes
NaHTHF / DMF0°C to RT60-90A strong, non-nucleophilic base. Requires anhydrous conditions.
K2CO3Acetone / AcetonitrileReflux50-85A milder, easier-to-handle base. Often requires heating.
DBUAcetonitrile / TolueneRT to 80°C70-95A strong, non-nucleophilic organic base. Good solubility in organic solvents.
Et3NDichloromethaneRT< 40Generally too weak for efficient deprotonation.

Experimental Protocols

General Protocol for Mono-Alkylation using Sodium Hydride in THF

  • To a flame-dried, three-necked flask under an inert atmosphere (N2 or Ar), add sodium hydride (60% dispersion in mineral oil, 1.05 eq.).

  • Wash the sodium hydride with anhydrous hexanes (3x) to remove the mineral oil, then carefully decant the hexanes.

  • Add anhydrous tetrahydrofuran (THF) to the flask.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq.) in anhydrous THF to the NaH suspension.

  • Stir the mixture at 0°C for 30-60 minutes, or until hydrogen evolution ceases.

  • Add a solution of the alkylating agent (1.1 eq.) in anhydrous THF dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0°C.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Mono-Alkylation using Potassium Carbonate in Acetone

  • To a round-bottom flask, add this compound (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and acetone.

  • Add the alkylating agent (1.1 eq.) to the mixture.

  • Heat the reaction mixture to reflux and stir for 24-48 hours, monitoring by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and filter off the potassium carbonate.

  • Rinse the filter cake with acetone.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visual Guides

Troubleshooting_Workflow start Low Yield or Incomplete Reaction check_base Check Base Activity & Strength start->check_base base_ok Base is Active & Sufficiently Strong check_base->base_ok change_base Use Fresh or Stronger Base (e.g., NaH instead of K2CO3) base_ok->change_base No check_temp Evaluate Reaction Temperature base_ok->check_temp Yes change_base->check_temp temp_ok Temperature is Optimized check_temp->temp_ok increase_temp Increase Temperature temp_ok->increase_temp No check_reagents Verify Reagent Purity & Anhydrous Conditions temp_ok->check_reagents Yes increase_temp->check_reagents reagents_ok Reagents are Pure & Dry check_reagents->reagents_ok purify_reagents Purify Starting Materials & Use Anhydrous Solvents reagents_ok->purify_reagents No success Improved Yield reagents_ok->success Yes purify_reagents->success

Caption: Troubleshooting workflow for low yield reactions.

Reaction_Mechanism cluster_enolate Enolate Formation cluster_alkylation Alkylation (SN2) Malonate Diisopropyl Chloromalonate Enolate Enolate Intermediate Malonate->Enolate + B: Base Base (B:) Enolate->Malonate - B-H Product Mono-alkylated Product Enolate->Product + R-X AlkylHalide Alkyl Halide (R-X) LeavingGroup Leaving Group (X-) Product->LeavingGroup

Caption: General mechanism of malonate alkylation.

Technical Support Center: Synthesis of Diisopropyl Chloromalonate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of diisopropyl chloromalonate.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, focusing on the identification and mitigation of common side products.

Problem 1: Presence of a significant amount of diisopropyl 2,2-dichloromalonate in the final product.

  • Question: My final product shows a significant impurity with a higher molecular weight, which I suspect is the di-chloro side product. How can I minimize its formation?

  • Answer: The formation of diisopropyl 2,2-dichloromalonate is a common side reaction in the chlorination of diisopropyl malonate. This occurs when the desired product, this compound, undergoes a second chlorination.

    Mitigation Strategies:

    • Control Stoichiometry: Carefully control the molar ratio of the chlorinating agent (e.g., sulfuryl chloride) to diisopropyl malonate. Using a slight excess of diisopropyl malonate can help to minimize the dichlorination of the product.

    • Reaction Temperature: Maintain a controlled and consistent reaction temperature. Higher temperatures can promote over-chlorination. It is advisable to perform the reaction at the lowest effective temperature.

    • Slow Addition of Chlorinating Agent: Add the chlorinating agent dropwise or in small portions to the reaction mixture. This helps to maintain a low concentration of the chlorinating agent at any given time, reducing the likelihood of a second chlorination event on the product.

    • Monitoring Reaction Progress: Closely monitor the reaction progress using techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC). Stop the reaction as soon as the starting material is consumed to an acceptable level, preventing prolonged exposure of the product to the chlorinating agent.

Problem 2: Unreacted diisopropyl malonate remaining in the product mixture.

  • Question: After the reaction, I still have a considerable amount of the starting material, diisopropyl malonate, in my product. How can I improve the conversion rate?

  • Answer: Incomplete conversion can be due to several factors, including insufficient reaction time, inadequate mixing, or a less reactive chlorinating agent.

    Troubleshooting Steps:

    • Increase Reaction Time: If monitoring shows a slow but steady conversion, extending the reaction time may be necessary.

    • Improve Agitation: Ensure efficient stirring of the reaction mixture to promote contact between the reactants.

    • Optimize Temperature: While high temperatures can lead to side products, a temperature that is too low may result in a sluggish reaction. A careful optimization of the reaction temperature is crucial.

    • Choice of Chlorinating Agent: The reactivity of the chlorinating agent can influence the conversion rate. Sulfuryl chloride is a common and effective reagent for this transformation.

Problem 3: Difficulty in purifying this compound from its side products.

  • Question: I am struggling to separate the desired this compound from the di-chloro impurity and the unreacted starting material. What are the recommended purification methods?

  • Answer: The separation of these closely related compounds can be challenging due to their similar physical properties.

    Purification Strategies:

    • Fractional Distillation: Fractional distillation under reduced pressure is a common method for purifying this compound. Careful control of the vacuum and temperature gradient is essential to achieve good separation.

    • Column Chromatography: For smaller scale purifications or to achieve very high purity, column chromatography on silica gel can be effective. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) will need to be determined.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound?

A1: The two most prevalent side products are:

  • Diisopropyl 2,2-dichloromalonate: Formed from the over-chlorination of the desired product.

  • Unreacted Diisopropyl Malonate: The starting material that did not react.

Q2: How can I confirm the presence of these side products in my sample?

A2: Several analytical techniques can be used for identification:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool to separate the components of the mixture and identify them based on their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can distinguish between the desired product and the side products based on their unique chemical shifts and coupling patterns.

  • Infrared (IR) Spectroscopy: While less definitive than GC-MS or NMR, IR spectroscopy can provide functional group information that may help in identifying the components.

Q3: Is it possible to completely avoid the formation of diisopropyl 2,2-dichloromalonate?

A3: While completely avoiding its formation is very difficult, its presence can be minimized to acceptable levels by carefully controlling the reaction conditions as outlined in the troubleshooting guide.

Data Presentation

Table 1: Typical Reaction Parameters and Observed Byproduct Formation

ParameterCondition A (Optimized)Condition B (Sub-optimal)
Molar Ratio (Malonate:SO2Cl2) 1 : 1.051 : 1.5
Reaction Temperature 40-45°C60-65°C
Addition Time of SO2Cl2 60 minutes15 minutes
This compound (%) ~90%~75%
Diisopropyl 2,2-dichloromalonate (%) <5%~15%
Unreacted Diisopropyl Malonate (%) ~5%~10%

Note: The percentages are illustrative and can vary based on specific experimental setups.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol describes a general procedure for the chlorination of diisopropyl malonate using sulfuryl chloride.

Materials:

  • Diisopropyl malonate

  • Sulfuryl chloride (SO2Cl2)

  • Anhydrous solvent (e.g., dichloromethane or neat)

  • Nitrogen or Argon gas

  • Reaction flask with a stirrer, dropping funnel, and condenser

Procedure:

  • Set up a clean, dry reaction flask under an inert atmosphere (e.g., nitrogen).

  • Charge the flask with diisopropyl malonate.

  • If using a solvent, add the anhydrous solvent to the flask.

  • Cool the reaction mixture in an ice bath.

  • Slowly add sulfuryl chloride dropwise from the dropping funnel over a period of 1-2 hours, maintaining the temperature between 5-10°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by GC or TLC.

  • Once the reaction is complete, carefully quench any unreacted sulfuryl chloride by slowly adding a saturated solution of sodium bicarbonate.

  • Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation under vacuum.

Visualizations

Synthesis_Pathway A Diisopropyl Malonate B This compound (Desired Product) A->B Chlorination p1 A->p1 C Diisopropyl 2,2-Dichloromalonate (Side Product) B->C Over-chlorination p2 B->p2 Cl + SO2Cl2 Cl2 + SO2Cl2 p1->B p2->C Troubleshooting_Workflow start Start Synthesis reaction Chlorination of Diisopropyl Malonate start->reaction analysis Analyze Product Mixture (GC, NMR) reaction->analysis high_dichloro High Di-chloro Side Product? analysis->high_dichloro high_sm High Starting Material? high_dichloro->high_sm No optimize_stoichiometry Adjust Stoichiometry (Less SO2Cl2) high_dichloro->optimize_stoichiometry Yes increase_time Increase Reaction Time high_sm->increase_time Yes purification Purification (Fractional Distillation) high_sm->purification No control_temp Lower Reaction Temperature optimize_stoichiometry->control_temp slow_addition Slower SO2Cl2 Addition control_temp->slow_addition slow_addition->reaction optimize_temp Optimize Temperature increase_time->optimize_temp optimize_temp->reaction

Purification techniques for diisopropyl chloromalonate reaction products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diisopropyl chloromalonate. Below you will find information on common purification challenges, detailed experimental protocols, and key physical data to aid in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound reaction mixture?

A1: The most common impurities are unreacted diisopropyl malonate (the starting material) and the over-halogenated product, diisopropyl 2,2-dichloromalonate. The presence of these impurities is a known challenge in the synthesis of dialkyl 2-halomalonates.[1]

Q2: What are the primary methods for purifying crude this compound?

A2: The two primary methods for purification are fractional distillation under reduced pressure and silica gel chromatography (often as a plug filtration). The choice of method depends on the scale of the reaction, the level of purity required, and the available equipment.

Q3: Why is fractional distillation challenging for this compound?

A3: Fractional distillation can be challenging due to potentially close boiling points of the desired product and its common impurities. For analogous compounds like dimethyl chloromalonate, significant yield loss during fractional distillation has been reported.[1] This suggests that achieving high purity might require careful control over the distillation parameters and may not be suitable for all applications.

Q4: When is silica gel chromatography a better option?

A4: Silica gel chromatography, particularly a simple silica-plug filtration, can be an effective and accessible method for removing the more polar diisopropyl 2,2-dichloromalonate impurity.[1] This method is often faster and can result in higher yields compared to fractional distillation, especially when high-resolution separation is not required. It is particularly useful for achieving purity levels suitable for many subsequent synthetic steps.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Purity After Distillation Boiling points of this compound and impurities (diisopropyl malonate, diisopropyl dichloromalonate) are too close for effective separation with the current setup.- Ensure you are using a vacuum and a fractionating column with sufficient theoretical plates.- Monitor the distillation temperature closely and collect narrow fractions.- Analyze fractions by GC-MS to determine the composition.- Consider a post-distillation purification step, such as silica gel chromatography, to remove remaining impurities.
Product Decomposition During Distillation The distillation temperature is too high, causing the this compound to decompose.- Use a higher vacuum to lower the boiling point of the compound.- Ensure the heating mantle is set to the lowest effective temperature.
Low Yield After Column Chromatography The product is strongly adsorbed to the silica gel, leading to poor recovery.- Use a less polar solvent system for elution.- Perform a silica-plug filtration with a less retentive stationary phase or a smaller amount of silica gel.- Ensure the crude product is properly loaded onto the column.
Co-elution of Impurities During Chromatography The solvent system is not optimized to separate the product from impurities.- Perform thin-layer chromatography (TLC) with various solvent systems to find the optimal conditions for separation before running the column.- Use a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.

Quantitative Data

The separation of this compound from its common impurities by fractional distillation relies on differences in their boiling points. Below is a summary of available physical data.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)
Diisopropyl Malonate188.22207 °C (at 760 mmHg)[2], 93-95 °C (at 12 mmHg)[3]
This compound222.66Data not readily available.
Diisopropyl Dichloromalonate257.11Data not readily available.

Note: The lack of precise boiling point data for the chlorinated species in the literature highlights the importance of careful analytical monitoring (e.g., GC-MS) during purification.

Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

This protocol is a general guideline and should be optimized based on the specific impurity profile of the crude product.

  • Apparatus Setup :

    • Assemble a fractional distillation apparatus with a vacuum-jacketed Vigreux column.

    • Use a round-bottom flask of an appropriate size for the volume of crude material.

    • Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge.

  • Procedure :

    • Charge the distillation flask with the crude this compound and a magnetic stir bar.

    • Slowly evacuate the system to the desired pressure (e.g., 10-15 mmHg).

    • Begin heating the flask gently while stirring.

    • Monitor the temperature at the head of the fractionating column.

    • Discard the initial fraction (forerun), which may contain lower-boiling impurities.

    • Collect the main fraction at a stable temperature. The boiling point of diisopropyl malonate at 12 mmHg is 93-95°C, so the desired product is expected to boil at a higher temperature under the same pressure.[3]

    • Collect subsequent fractions at higher temperatures, which will likely contain diisopropyl dichloromalonate.

    • Analyze all collected fractions by GC-MS or NMR to confirm their composition.

Protocol 2: Purification by Silica-Plug Filtration

This method is adapted from a procedure for the purification of dimethyl 2-chloromalonate and is effective for removing the dichloro- impurity.[1]

  • Apparatus Setup :

    • Prepare a short, wide-bore chromatography column or a fritted glass funnel.

    • Add a small layer of sand to the bottom.

    • Prepare a slurry of silica gel (e.g., 60-120 mesh) in a non-polar solvent like hexane.

    • Pour the slurry into the column to create a compact "plug" of silica gel.

    • Add another layer of sand on top of the silica gel.

  • Procedure :

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., hexane with a small amount of ethyl acetate).

    • Carefully load the solution onto the top of the silica plug.

    • Elute the product from the column using a non-polar solvent or a solvent mixture of low polarity (e.g., hexane/ethyl acetate).

    • The less polar this compound should elute before the more polar diisopropyl dichloromalonate.

    • Collect fractions and monitor the elution by TLC.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizations

Purification_Workflow Crude Crude Diisopropyl Chloromalonate Product Analysis1 Initial Analysis (GC-MS, NMR) to identify impurities Crude->Analysis1 Decision Choose Purification Method Analysis1->Decision Distillation Fractional Vacuum Distillation Decision->Distillation  Boiling point difference is sufficient Chromatography Silica-Plug Filtration Decision->Chromatography  Main impurity is dichloro-species   Analysis2 Analyze Fractions (GC-MS, TLC) Distillation->Analysis2 Analysis3 Analyze Fractions (TLC) Chromatography->Analysis3 Combine Combine Pure Fractions Analysis2->Combine Analysis3->Combine Solvent_Removal Solvent Removal (Rotary Evaporation) Combine->Solvent_Removal Final_Product Purified Diisopropyl Chloromalonate Solvent_Removal->Final_Product

Caption: General workflow for the purification of this compound.

Troubleshooting_Tree Start Start: Impure Product After Initial Purification Method Which method was used? Start->Method Dist Distillation Method->Dist Distillation Chrom Chromatography Method->Chrom Chromatography Dist_Issue What is the issue? Dist->Dist_Issue Chrom_Issue What is the issue? Chrom->Chrom_Issue Low_Purity_Dist Low Purity Dist_Issue->Low_Purity_Dist Low Purity Low_Yield_Dist Low Yield / Decomposition Dist_Issue->Low_Yield_Dist Low Yield Low_Purity_Chrom Co-elution of Impurities Chrom_Issue->Low_Purity_Chrom Low Purity Low_Yield_Chrom Low Recovery Chrom_Issue->Low_Yield_Chrom Low Yield Sol_Dist_Purity Increase column efficiency (more theoretical plates) or run a post-distillation chromatography step. Low_Purity_Dist->Sol_Dist_Purity Sol_Dist_Yield Decrease distillation temperature by using a higher vacuum. Low_Yield_Dist->Sol_Dist_Yield Sol_Chrom_Purity Optimize solvent system using TLC. Consider gradient elution. Low_Purity_Chrom->Sol_Chrom_Purity Sol_Chrom_Yield Use a less polar eluent or reduce the amount of silica gel. Low_Yield_Chrom->Sol_Chrom_Yield

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Preventing Dialkylation in Diisopropyl Chloromalonate Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize or eliminate unwanted dialkylation products in your reactions with diisopropyl chloromalonate.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that lead to the formation of dialkylated byproducts in reactions with this compound?

A1: Dialkylation is a common side reaction in the alkylation of active methylene compounds like this compound. The primary contributing factors include:

  • Stoichiometry: Using an excess of the base or alkylating agent relative to the this compound can significantly promote a second alkylation.

  • Base Strength and Type: Stronger bases can more readily deprotonate the mono-alkylated intermediate, making it susceptible to a second alkylation.

  • Solvent Choice: Aprotic solvents, such as DMF or THF, can favor dialkylation because they do not protonate the mono-alkylated enolate, leaving it reactive.[1]

  • Reaction Temperature: Higher temperatures can provide the necessary activation energy for the second alkylation to occur.

  • Acidity of the Mono-alkylated Product: The chloro substituent on the this compound is an electron-withdrawing group.[2][3][4][5] This increases the acidity of the remaining proton on the mono-alkylated product, making it more susceptible to deprotonation and subsequent dialkylation compared to non-halogenated malonates.

Q2: How can I control the stoichiometry to favor mono-alkylation?

A2: Precise control of stoichiometry is critical. To favor mono-alkylation, it is recommended to use a slight excess of this compound relative to the base and the alkylating agent.[1] A molar ratio of approximately 1.1 : 1.0 : 1.0 (this compound : base : alkylating agent) is a good starting point.[6][7] This ensures that the base is the limiting reagent, reducing the likelihood of deprotonating the mono-alkylated product.

Q3: What is the best choice of base to prevent dialkylation?

A3: For selective mono-alkylation, a moderately strong base is often preferred. Sodium hydride (NaH) is a common choice and can be effective when used in the correct stoichiometric amount.[1][6][7][8][9][10][11] Weaker bases like potassium carbonate (K₂CO₃) can also be used, often requiring slightly higher temperatures or longer reaction times. The choice of base can also depend on the solvent system.

Q4: How does the choice of solvent impact the selectivity of the reaction?

A4: The solvent plays a crucial role in the reaction's selectivity.

  • Aprotic Polar Solvents (e.g., DMF, THF): These solvents are commonly used for alkylation reactions with strong bases like NaH.[6][7][8] However, they can promote dialkylation as they do not protonate the intermediate enolate. Careful control of stoichiometry and temperature is essential when using these solvents.

  • Protic Solvents (e.g., Ethanol): In some malonic ester syntheses, protic solvents like ethanol are used with bases like sodium ethoxide. The protic solvent can protonate the mono-alkylated product, rendering it less nucleophilic and thus suppressing dialkylation. However, the compatibility of this compound with such conditions should be considered.

Q5: What is the optimal temperature for mono-alkylation?

A5: The optimal temperature depends on the specific reactants and solvent system. Generally, it is advisable to start the reaction at a lower temperature (e.g., 0 °C) during the deprotonation step and then allow it to slowly warm to room temperature or slightly above after the addition of the alkylating agent.[6][7] Monitoring the reaction progress by TLC or GC-MS is crucial to determine the optimal temperature profile for maximizing the yield of the mono-alkylated product while minimizing the formation of the dialkylated byproduct.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High percentage of dialkylated product Excess base or alkylating agent.Use a slight excess (1.1 equivalents) of this compound. Ensure accurate measurement of all reagents.[1][6][7]
Reaction temperature is too high.Perform the deprotonation at 0 °C and maintain a controlled temperature during the alkylation. Monitor the reaction closely.
Use of a very strong base.Consider using a milder base such as potassium carbonate, which may require adjusting the solvent and temperature accordingly.
Aprotic solvent favoring the reactive enolate.While aprotic solvents are common, ensure strict stoichiometric control. If compatible with your substrate, explore the possibility of using a protic solvent system.
Low conversion of starting material Insufficient amount or activity of the base.Ensure the base is fresh and of high purity. Use a full equivalent of the base relative to the limiting reagent (alkylating agent).
Reaction temperature is too low or reaction time is too short.Gradually increase the reaction temperature and monitor the progress. Allow for a sufficient reaction time.
Poor quality of the alkylating agent.Use a pure and reactive alkylating agent.
Formation of other byproducts Side reactions with the solvent (e.g., DMF).Be aware that strong bases like NaH can react with solvents like DMF, leading to byproduct formation.[8] Use purified, dry solvents and consider alternative solvents if this becomes a significant issue.
Elimination reaction of the alkyl halide.This is more likely with secondary or tertiary alkyl halides. Use primary alkyl halides whenever possible.

Experimental Protocols

Below is a general experimental protocol for the mono-alkylation of a malonate, which can be adapted for this compound.

General Procedure for Mono-alkylation using Sodium Hydride in DMF [6][7]

  • Preparation: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon), add sodium hydride (60% dispersion in mineral oil, 1.0 equivalent).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) and cool the suspension to 0 °C in an ice bath.

  • Deprotonation: Slowly add this compound (1.1 equivalents) dropwise to the stirred suspension. Stir the mixture at 0 °C for 15-30 minutes.

  • Alkylation: Add the alkyl halide (1.0 equivalent) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction mixture to gradually warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, carefully quench the reaction by pouring it into a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the mono-alkylation of malonic esters. Note that specific yields for this compound are not widely reported, so data for diethyl and dimethyl malonate are provided as a reference. The increased steric hindrance of the isopropyl groups is expected to further favor mono-alkylation compared to the ethyl and methyl analogs.

MalonateBase (eq.)Alkyl Halide (eq.)SolventTemp. (°C)Time (h)Mono-alkylated Yield (%)Di-alkylated Yield (%)Reference
Diethyl MalonateNaH (1.0)Iodobutane (1.0)DMFRT255Not specified[1]
Diethyl MalonateNaH (1.2)Iodomethane (1.0)DMFRT1676Not specified[6]
Dimethyl MalonateNaH (1.0)Iodomethane (1.0)DMFRT2Not specifiedNot specified[7]

Logical Workflow for Preventing Dialkylation

The following diagram illustrates the decision-making process and key considerations for minimizing dialkylation in your experiments.

G start Start: Planning Mono-alkylation of this compound stoichiometry Stoichiometry Control (Ester:Base:Halide ≈ 1.1:1:1) start->stoichiometry base_selection Base Selection (e.g., NaH, K₂CO₃) start->base_selection solvent_choice Solvent Choice (e.g., DMF, THF) start->solvent_choice temperature_control Temperature Control (Deprotonation at 0°C) start->temperature_control monitoring Reaction Monitoring (TLC, GC-MS) stoichiometry->monitoring base_selection->monitoring solvent_choice->monitoring temperature_control->monitoring workup Quenching and Work-up monitoring->workup analysis Product Analysis (Yield of Mono- vs. Di-alkylated) workup->analysis troubleshooting Troubleshooting analysis->troubleshooting successful_mono Successful Mono-alkylation analysis->successful_mono high_dialkylation High Dialkylation Observed troubleshooting->high_dialkylation low_conversion Low Conversion Observed troubleshooting->low_conversion optimize_stoichiometry Adjust Stoichiometry: Increase Ester Excess high_dialkylation->optimize_stoichiometry optimize_temp Adjust Temperature: Lower Reaction Temp high_dialkylation->optimize_temp optimize_base Consider Milder Base high_dialkylation->optimize_base optimize_time_temp Adjust Time/Temp: Increase for Conversion low_conversion->optimize_time_temp optimize_stoichiometry->monitoring optimize_temp->monitoring optimize_base->monitoring optimize_time_temp->monitoring

Caption: Workflow for optimizing selective mono-alkylation.

References

Optimization of reaction conditions for diisopropyl chloromalonate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of diisopropyl chloromalonate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the chlorination of diisopropyl malonate with sulfuryl chloride.

Issue Potential Cause(s) Recommended Solution(s)
Low Conversion of Starting Material 1. Insufficient reaction time or temperature. 2. Inadequate amount of chlorinating agent. 3. Poor quality of reagents (e.g., wet diisopropyl malonate or decomposed sulfuryl chloride).1. Increase reaction time or gradually raise the temperature (e.g., from 40°C to 50-60°C), monitoring by GC. 2. Use a slight excess of sulfuryl chloride (e.g., 1.1 to 1.2 equivalents).[1] 3. Ensure diisopropyl malonate is anhydrous. Use freshly opened or distilled sulfuryl chloride.
Formation of Diisopropyl Dichloromalonate 1. Excess of chlorinating agent. 2. High reaction temperature or prolonged reaction time.1. Use a molar ratio of diisopropyl malonate to sulfuryl chloride closer to 1:1.05. 2. Maintain a moderate reaction temperature (e.g., 40-50°C) and monitor the reaction progress closely by GC to stop at the optimal time.[1]
Dark Reaction Mixture 1. Presence of impurities in the starting materials. 2. Decomposition of reagents or products at elevated temperatures.1. Use purified diisopropyl malonate. 2. Avoid excessive heating. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficult Purification 1. Close boiling points of this compound and diisopropyl dichloromalonate. 2. Presence of unreacted diisopropyl malonate.1. Use fractional vacuum distillation with a high-efficiency column (e.g., Vigreux or packed column).[2][3][4] 2. Optimize reaction conditions to maximize conversion of the starting material.
Low Isolated Yield 1. Incomplete reaction. 2. Loss of product during workup and purification. 3. Mechanical losses.1. Monitor the reaction to ensure completion. 2. Perform careful extractions and use appropriate distillation techniques to minimize losses. 3. Ensure all equipment is properly sealed and handled.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting molar ratio of diisopropyl malonate to sulfuryl chloride?

A1: A good starting point is a molar ratio of 1:1.1 to 1:1.2 of diisopropyl malonate to sulfuryl chloride.[1] Using a larger excess of sulfuryl chloride can lead to the formation of the diisopropyl dichloromalonate byproduct. Optimization experiments may be required to find the ideal ratio for your specific setup.

Q2: What is the optimal reaction temperature?

A2: The reaction is typically performed at a temperature range of 40-50°C.[1] It is an exothermic reaction, so the sulfuryl chloride should be added slowly to maintain control over the temperature. Higher temperatures can increase the rate of reaction but may also promote the formation of the dichlorinated byproduct.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress is best monitored by Gas Chromatography (GC). By taking small aliquots from the reaction mixture at regular intervals, you can track the consumption of diisopropyl malonate and the formation of this compound and diisopropyl dichloromalonate.[1]

Q4: What are the most common side products, and how can I minimize them?

A4: The most common side product is diisopropyl dichloromalonate. Its formation can be minimized by carefully controlling the stoichiometry of the reactants (avoiding a large excess of sulfuryl chloride) and maintaining a moderate reaction temperature.

Q5: What is the best method for purifying the final product?

A5: Fractional vacuum distillation is the most effective method for purifying this compound, especially for separating it from the higher-boiling diisopropyl dichloromalonate and any unreacted diisopropyl malonate.[2][3][4]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of dimethyl chloromalonate and should be optimized for the diisopropyl ester.[1]

Materials:

  • Diisopropyl malonate

  • Sulfuryl chloride (SO₂Cl₂)

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas outlet/scrubber.

  • Heating mantle with a temperature controller.

  • Distillation apparatus (for purification).

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add diisopropyl malonate.

  • Begin stirring and slowly add sulfuryl chloride (1.1-1.2 molar equivalents) dropwise from the dropping funnel. Control the addition rate to maintain the reaction temperature between 40-50°C.

  • After the addition is complete, continue stirring the mixture at 40-50°C.

  • Monitor the reaction progress by GC. The reaction is typically complete within 4-6 hours.

  • Once the desired conversion is achieved, cool the reaction mixture to room temperature.

  • The crude product can be purified by fractional vacuum distillation.

Data Presentation

Table 1: Effect of Molar Ratio on Product Distribution (Hypothetical Data for Optimization)

Molar Ratio (Diisopropyl Malonate : SO₂Cl₂)Diisopropyl Malonate (%)This compound (%)Diisopropyl Dichloromalonate (%)
1 : 1.0510855
1 : 1.15887
1 : 1.228513
1 : 1.5<17524

Table 2: Effect of Temperature on Reaction Time and Purity (Hypothetical Data for Optimization)

Temperature (°C)Reaction Time (h)Purity of this compound in Crude Product (%)
301090
40688
50485
602.580

Mandatory Visualizations

Reaction_Pathway A Diisopropyl Malonate B This compound A->B + SO₂Cl₂ - SO₂ - HCl C Diisopropyl Dichloromalonate B->C + SO₂Cl₂ - SO₂ - HCl

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Charge Diisopropyl Malonate B Inert Atmosphere (N₂/Ar) A->B C Add SO₂Cl₂ (40-50°C) B->C D Stir and Monitor by GC C->D E Cool to Room Temperature D->E F Fractional Vacuum Distillation E->F G Isolate Pure Product F->G

Caption: General experimental workflow for this compound synthesis.

Troubleshooting_Logic Start Analyze Crude Product by GC Q1 Low Conversion? Start->Q1 A1 Increase Time/Temp Check Reagent Quality Q1->A1 Yes Q2 High Dichloro- product? Q1->Q2 No A1->Start Re-run A2 Decrease SO₂Cl₂ ratio Lower Temperature Q2->A2 Yes Success Proceed to Purification Q2->Success No A2->Start Re-run

Caption: Troubleshooting decision tree for synthesis optimization.

References

Troubleshooting low conversion rates in reactions with diisopropyl chloromalonate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates in reactions involving diisopropyl chloromalonate.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low conversion rates in reactions with this compound?

A1: Low conversion rates can stem from several factors, including:

  • Suboptimal Reaction Conditions: Incorrect temperature, solvent, or reaction time can significantly hinder the reaction progress.

  • Base Selection: The choice and stoichiometry of the base are critical for the deprotonation of the malonate and can influence the rate of side reactions.

  • Reagent Quality: The purity of this compound and other reactants is crucial. Impurities can interfere with the reaction.

  • Moisture: this compound can be sensitive to hydrolysis. The presence of water in the reaction mixture can lead to the formation of byproducts.

  • Side Reactions: Competing reactions, such as dialkylation or elimination, can consume the starting materials and reduce the yield of the desired product.

Q2: How can I minimize the formation of dialkylated byproducts?

A2: Dialkylation is a common side reaction when using malonates. To minimize it:

  • Control Stoichiometry: Use a slight excess of the this compound relative to the nucleophile.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration and reduce the likelihood of a second alkylation on the product.

  • Choice of Base: A bulky, non-nucleophilic base can sometimes favor mono-alkylation.

Q3: What is the optimal temperature for reactions with this compound?

A3: The optimal temperature is highly dependent on the specific reaction. However, a general approach is to start at a lower temperature (e.g., 0 °C or -40 °C) and gradually warm the reaction to room temperature or slightly above.[1] Running the reaction at the lowest effective temperature can help minimize side reactions.

Q4: Can the isopropyl ester groups be cleaved during the reaction?

A4: While generally stable, the isopropyl ester groups can be susceptible to cleavage under harsh acidic or basic conditions, especially at elevated temperatures. If your reaction conditions are extreme, consider the possibility of ester hydrolysis or transesterification as a side reaction.

Troubleshooting Low Conversion Rates

If you are experiencing low conversion rates, follow this systematic troubleshooting guide.

Diagram: Troubleshooting Workflow for Low Conversion Rates

TroubleshootingWorkflow cluster_reagents Reagent Checks cluster_conditions Condition Analysis start Low Conversion Rate Observed check_reagents 1. Verify Reagent Purity and Stoichiometry start->check_reagents check_conditions 2. Analyze Reaction Conditions check_reagents->check_conditions Reagents OK reagent_purity Purity of this compound check_reagents->reagent_purity solvent_dryness Anhydrous Solvent check_reagents->solvent_dryness base_quality Fresh/Active Base check_reagents->base_quality analyze_mixture 3. Analyze Reaction Mixture (TLC, GC-MS, NMR) check_conditions->analyze_mixture Conditions Appear Correct temperature Temperature Control check_conditions->temperature reaction_time Sufficient Reaction Time check_conditions->reaction_time mixing Adequate Mixing check_conditions->mixing optimize 4. Optimize Reaction Parameters analyze_mixture->optimize Identify Byproducts or Unreacted Starting Material end Improved Conversion optimize->end

Caption: A stepwise workflow for diagnosing and resolving low conversion rates.

Data Presentation: Impact of Reaction Parameters on Conversion Rate

The following table summarizes the potential impact of various reaction parameters on the conversion rate in reactions involving this compound. This information is generalized and should be optimized for your specific reaction.

ParameterPotential Issue with Low ConversionRecommended Action
Base Incomplete deprotonation, side reactionsScreen different bases (e.g., NaH, K₂CO₃, DBU). Use a non-nucleophilic base to avoid reaction with the chloromalonate. Ensure correct stoichiometry.
Solvent Poor solubility of reagents, unwanted side reactionsTest a range of anhydrous solvents with varying polarities (e.g., THF, DMF, Toluene). Nonpolar solvents may yield better results in some cases.[1]
Temperature Reaction too slow, decomposition of reactants or productsOptimize temperature. Start at a low temperature and gradually increase. Monitor for byproduct formation at higher temperatures.[1]
Reaction Time Incomplete reactionMonitor the reaction progress by TLC or GC. Ensure the reaction is allowed to run to completion.
Concentration Bimolecular side reactions favored at high concentrationsAdjust the concentration of reactants. In some cases, higher dilution may be beneficial.
Water Content Hydrolysis of the ester or chloro groupUse anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Experimental Protocols

General Protocol for C-Alkylation with this compound

This protocol provides a general procedure for the C-alkylation of a nucleophile with this compound.

  • Preparation: To a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add the nucleophile and a suitable anhydrous solvent (e.g., THF).

  • Deprotonation: Cool the solution to the desired temperature (e.g., 0 °C) and add the base (e.g., NaH, 1.1 equivalents) portion-wise. Stir the mixture until the deprotonation is complete (cessation of gas evolution for NaH).

  • Addition of this compound: Add a solution of this compound (1.0 equivalent) in the anhydrous solvent dropwise to the reaction mixture while maintaining the temperature.

  • Reaction: Allow the reaction to stir at the optimized temperature for the determined amount of time. Monitor the progress of the reaction by TLC or GC.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Diagram: C-Alkylation Experimental Workflow

C_Alkylation_Workflow start Start add_nucleophile 1. Add Nucleophile and Anhydrous Solvent start->add_nucleophile cool_mixture 2. Cool to Desired Temperature add_nucleophile->cool_mixture add_base 3. Add Base for Deprotonation cool_mixture->add_base add_chloromalonate 4. Dropwise Addition of this compound add_base->add_chloromalonate react 5. Stir at Optimized Temperature add_chloromalonate->react workup 6. Quench and Extract react->workup purify 7. Purify by Column Chromatography workup->purify end End purify->end

Caption: A typical experimental workflow for C-alkylation reactions.

Lipase-Catalyzed Acylation of Amines

In a study on the kinetic resolution of chiral amines, diisopropyl malonate was used as an acylating agent with Lipase B from Candida antarctica (Novozym 435). The reactions were carried out at 40 °C in methyl tert-butyl ether (MTBE) and showed good conversions (44.9–52.1%) within 4 hours.[2] This enzymatic approach can be an alternative for specific applications.

Amine SubstrateConversion (%)Enantiomeric Excess of (R)-amide (%)
(±)-2-aminoheptane50.0>99.9
(±)-1-methoxy-2-propylamine52.192.0
(±)-1-phenylethylamine44.999.9
(±)-4-phenylbutan-2-amine48.599.0
Table adapted from data presented in Periodica Polytechnica Chemical Engineering.[2]

References

Technical Support Center: Managing Moisture Sensitivity of Diisopropyl Chloromalonate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling diisopropyl chloromalonate, a moisture-sensitive reagent. Adherence to these protocols is crucial for successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered moisture-sensitive?

A1: this compound possesses two ester functional groups and a reactive chloromethyl group. In the presence of water, the ester groups can undergo hydrolysis, leading to the formation of malonic acid derivatives and isopropanol. The chloro group can also react with water, particularly under certain conditions, leading to the formation of hydroxy-malonate byproducts. This degradation will reduce the purity of the reagent and can lead to lower yields and the formation of impurities in your reaction.

Q2: How should I properly store this compound?

A2: To maintain its integrity, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen.[1][2][3] The storage area should be cool, dry, and well-ventilated.[1][2][3] Avoid storing it in areas with high humidity. For long-term storage, refrigeration is recommended.

Q3: What are the initial signs of degradation due to moisture?

A3: Visual inspection may reveal a change in the appearance of the liquid from colorless to slightly yellow. A more definitive sign of degradation is a decrease in pH of the material if tested carefully (due to the formation of acidic byproducts). For quantitative assessment, analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be employed to detect the presence of hydrolysis products.[4][5][6][7][8]

Q4: Can I use this compound that has been accidentally exposed to air?

A4: It is not recommended. Exposure to atmospheric moisture can initiate hydrolysis. Using a compromised reagent can lead to inconsistent results and the introduction of impurities that may be difficult to remove from your final product. If you suspect moisture exposure, it is best to use a fresh, unopened container of the reagent.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Low or no product yield in alkylation reactions. Moisture Contamination: Water can hydrolyze the this compound, reducing the amount of active reagent available for the reaction. It can also affect the base used in the reaction (e.g., sodium hydride).Ensure all glassware is thoroughly dried (oven-dried or flame-dried under vacuum). Use anhydrous solvents. Handle the reagent and reaction setup under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).
Formation of unexpected side products. Hydrolysis Products: The presence of hydrolyzed this compound can lead to the formation of byproducts. For example, the resulting malonic acid can undergo decarboxylation under certain reaction conditions.Use fresh, properly stored this compound. Purify the reagent by distillation if you suspect it has been compromised.
Inconsistent reaction rates or reproducibility issues. Variable Reagent Purity: The amount of active this compound may vary between experiments if the reagent has been inconsistently handled or stored, leading to different levels of moisture exposure.Implement a strict protocol for handling and storing the reagent. Always use a fresh bottle for critical experiments or a freshly opened bottle for a series of related experiments.
Difficulty in product purification. Formation of Polar Impurities: Hydrolysis products are generally more polar than the desired product, which can complicate purification by chromatography.Minimize moisture exposure during the reaction and work-up. A basic wash during the work-up can help remove acidic impurities, but care must be taken not to induce further hydrolysis of the desired product.

Experimental Protocols

Detailed Protocol for Alkylation of this compound under Anhydrous Conditions

This protocol describes a general procedure for the C-alkylation of this compound, a reaction highly sensitive to moisture.

Materials:

  • This compound (fresh, unopened bottle)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF) or diethyl ether)

  • Strong base (e.g., sodium hydride (NaH) as a dispersion in mineral oil, or lithium diisopropylamide (LDA))

  • Alkylating agent (e.g., an alkyl halide)

  • Anhydrous quench solution (e.g., saturated aqueous ammonium chloride, degassed)

  • Anhydrous extraction solvent (e.g., diethyl ether)

  • Anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate)

  • Inert gas supply (argon or nitrogen)

  • Oven-dried or flame-dried glassware

Procedure:

  • Preparation of Glassware: Thoroughly dry all glassware in an oven at >120°C for at least 4 hours. Assemble the glassware while still hot under a stream of inert gas and allow it to cool to room temperature under the inert atmosphere.

  • Reaction Setup: Set up the reaction under a positive pressure of inert gas. Use septa and syringes for the transfer of all liquid reagents.

  • Dispensing the Base: If using NaH, carefully weigh the required amount in a glovebox or under a stream of inert gas and suspend it in anhydrous THF.

  • Formation of the Enolate: In the reaction flask, dissolve the this compound in anhydrous THF. Cool the solution to the appropriate temperature (e.g., 0°C or -78°C, depending on the base and substrate). Slowly add the base to the solution of this compound. Stir the mixture for the recommended time to ensure complete enolate formation.

  • Alkylation: Slowly add the alkylating agent to the enolate solution at the same low temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or GC-MS.

  • Quenching the Reaction: Once the reaction is complete, carefully quench it by the slow addition of a degassed, saturated aqueous solution of ammonium chloride at a low temperature.

  • Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the product with an anhydrous solvent like diethyl ether. Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or distillation.

Visualizations

Handling_Workflow cluster_storage Storage cluster_handling Handling cluster_reaction Reaction Store in a cool, dry, well-ventilated area Store in a cool, dry, well-ventilated area Keep container tightly sealed Keep container tightly sealed Store in a cool, dry, well-ventilated area->Keep container tightly sealed Store under inert atmosphere (Ar/N2) Store under inert atmosphere (Ar/N2) Keep container tightly sealed->Store under inert atmosphere (Ar/N2) Use fresh reagent Use fresh reagent Store under inert atmosphere (Ar/N2)->Use fresh reagent Use oven-dried glassware Use oven-dried glassware Handle under inert atmosphere Handle under inert atmosphere Use oven-dried glassware->Handle under inert atmosphere Use anhydrous solvents Use anhydrous solvents Handle under inert atmosphere->Use anhydrous solvents Successful Experiment Successful Experiment Use anhydrous solvents->Successful Experiment Use fresh reagent->Use oven-dried glassware

Caption: Workflow for handling moisture-sensitive reagents.

Troubleshooting_Flowchart start Experiment Failed: Low Yield or Impurities q1 Was anhydrous technique used? start->q1 sol1 Implement strict anhydrous protocol: - Oven-dried glassware - Anhydrous solvents - Inert atmosphere q1->sol1 No q2 Was the reagent from a fresh, sealed bottle? q1->q2 Yes a1_yes Yes a1_no No end Re-run Experiment sol1->end sol2 Use a new bottle of reagent. Consider reagent purification. q2->sol2 No q3 Were solvents and other reagents anhydrous? q2->q3 Yes a2_yes Yes a2_no No sol2->end sol3 Use freshly dried solvents and anhydrous reagents. q3->sol3 No q3->end Yes a3_yes Yes a3_no No sol3->end

Caption: Troubleshooting experimental failures.

Hydrolysis_Pathway reagent This compound C₉H₁₅ClO₄ products Chloromalonic Acid + Isopropanol Degradation Products reagent->products Hydrolysis water {H₂O | Moisture} water->products

References

Technical Support Center: Purification of Products from Diisopropyl Chloromalonate Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of unreacted diisopropyl chloromalonate from their product mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the general properties of this compound that are relevant for its removal?

Q2: What are the most common methods for removing unreacted this compound?

A2: The primary methods for removing unreacted this compound include:

  • Aqueous Extraction (Workup): Effective if the product has significantly different solubility in organic and aqueous phases.

  • Chromatography: A versatile technique for separating compounds with different polarities.

  • Distillation: Suitable for separating liquids with a significant difference in boiling points.

  • Chemical Quenching (Scavenging): Involves reacting the unreacted electrophile with a reagent to form a more easily removable byproduct.[1]

Q3: My product is sensitive to water. Can I still use an aqueous extraction?

A3: If your product is water-sensitive, a direct aqueous workup should be avoided. In such cases, you might consider a non-aqueous workup or prioritize other methods like chromatography or distillation. If a small amount of water can be tolerated, using brine (saturated NaCl solution) for washing can minimize the amount of water transferred to the organic phase.

Q4: I am seeing an emulsion during my extractive workup. How can I resolve this?

A4: Emulsions can form during the extraction of reaction mixtures, especially when polar aprotic solvents like DMF or DMSO are used.[2] To break an emulsion, you can try the following:

  • Add a small amount of brine.

  • Allow the mixture to stand for a longer period.

  • Gently swirl the separatory funnel instead of vigorous shaking.

  • Filter the mixture through a pad of Celite.

  • If the problem persists, consider removing the reaction solvent via rotoevaporation before the workup.[2]

Troubleshooting Guides

Problem: Poor separation of my product from this compound using column chromatography.
Possible Cause Troubleshooting Step
Inappropriate Solvent System The polarity of the eluent may be too high or too low. Perform thin-layer chromatography (TLC) with various solvent systems to identify an eluent that provides good separation (a significant difference in Rf values) between your product and this compound.
Column Overloading Too much crude product was loaded onto the column. Use a larger column or reduce the amount of material being purified. A general rule of thumb is a 1:30 to 1:50 ratio of crude material to silica gel by weight.
Co-elution The product and this compound have very similar polarities. Consider a different stationary phase (e.g., alumina, reverse-phase silica) or an alternative purification technique like distillation or chemical quenching.
Problem: My product is decomposing during distillation.
Possible Cause Troubleshooting Step
High Temperature The compound may be thermally labile.[3][4][5] Use vacuum distillation to lower the boiling point and reduce the required temperature.
Presence of Acidic or Basic Impurities Trace amounts of acid or base can catalyze decomposition at elevated temperatures. Neutralize the crude mixture with a mild wash (e.g., dilute sodium bicarbonate solution) before distillation.
Prolonged Heating Extended exposure to high temperatures can lead to degradation. Ensure efficient heating and condensation to minimize the distillation time.

Data Presentation

Table 1: Physical Properties of Diisopropyl Malonate (as a reference for this compound)

PropertyValueReference
Molecular Formula C₉H₁₆O₄[6][7]
Molecular Weight 188.22 g/mol [6][7]
Boiling Point 93-95 °C / 12 mmHg[8]
Density 0.991 g/mL at 25 °C[8]
Refractive Index n20/D 1.412[8]

Note: this compound is expected to have a higher boiling point and density.

Experimental Protocols

Protocol 1: Extractive Workup

This protocol is suitable for products that are stable to water and have significantly different solubility from this compound in a biphasic system.

  • Solvent Removal (Optional but Recommended): If the reaction was performed in a water-miscible solvent like THF, acetonitrile, DMF, or DMSO, it is best to remove the solvent under reduced pressure (rotoevaporation) first.[2]

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate, diethyl ether, or dichloromethane.

  • Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with water or brine. This will help remove some of the polar impurities.[9]

  • Separation: Allow the layers to separate and drain the aqueous layer.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the purified product.

Protocol 2: Chemical Quenching (Scavenging)

This method is useful when the unreacted this compound is difficult to remove by other means. It involves adding a nucleophile that reacts with the electrophilic chloromalonate to form a water-soluble adduct.[1]

  • Cooling: Cool the reaction mixture in an ice bath.

  • Quenching Agent Addition: Slowly add a water-soluble nucleophile, such as an aqueous solution of sodium bisulfite or sodium sulfite.

  • Stirring: Allow the mixture to stir at room temperature for 1-2 hours to ensure complete reaction with the unreacted this compound.

  • Extractive Workup: Proceed with an extractive workup as described in Protocol 1 to separate the product from the water-soluble quenched adduct.

Visualizations

Below are diagrams to aid in understanding the experimental workflows.

experimental_workflow cluster_start Start: Crude Product Mixture cluster_purification Purification Method cluster_end End: Purified Product start Crude product containing unreacted this compound extraction Extractive Workup start->extraction chromatography Column Chromatography start->chromatography distillation Distillation start->distillation quenching Chemical Quenching start->quenching end Isolated Product extraction->end chromatography->end distillation->end quenching->extraction decision_tree q1 Is the product thermally stable? q2 Is there a significant boiling point difference? q1->q2 Yes q3 Are the polarities of the product and starting material significantly different? q1->q3 No q2->q3 No distillation Use Distillation q2->distillation Yes q4 Is the product water-stable? q3->q4 No chromatography Use Column Chromatography q3->chromatography Yes extraction Use Extractive Workup q4->extraction Yes quenching Consider Chemical Quenching q4->quenching No reconsider Re-evaluate Purification Strategy distillation->reconsider If ineffective chromatography->reconsider If ineffective extraction->reconsider If ineffective quenching->extraction Follow with Extractive Workup

References

Scalability challenges in the industrial synthesis of diisopropyl chloromalonate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following troubleshooting guide and FAQ are based on established principles of chemical synthesis and information available for analogous compounds, such as dimethyl and diethyl chloromalonate. Specific parameters for the industrial-scale synthesis of diisopropyl chloromalonate may require process-specific optimization.

Troubleshooting Guide

This guide addresses common issues encountered during the scale-up of this compound synthesis.

Problem ID Issue Potential Causes Recommended Actions
DICM-001Low yield of this compound- Incomplete reaction. - Sub-optimal reaction temperature. - Degradation of the product during workup. - Inefficient purification.- Monitor reaction progress using GC or TLC. - Optimize temperature to ensure complete conversion without promoting side reactions.[1] - Avoid excessive heat during distillation. - Employ fractional distillation under reduced pressure for purification.[2]
DICM-002High levels of diisopropyl 2,2-dichloromalonate impurity- Excess chlorinating agent. - Prolonged reaction time. - High reaction temperature.- Use a slight excess of the malonate ester relative to the chlorinating agent. - Carefully control the addition of the chlorinating agent. - Reduce reaction time once the desired conversion of the starting material is achieved.[1] - Maintain a controlled temperature throughout the reaction.
DICM-003Presence of unreacted diisopropyl malonate in the final product- Insufficient amount of chlorinating agent. - Short reaction time. - Poor mixing in the reactor.- Ensure accurate stoichiometry of reactants. - Increase reaction time and monitor for completion. - Improve agitation to ensure a homogeneous reaction mixture.
DICM-004Product discoloration (yellow or brown tint)- Presence of impurities. - Thermal decomposition during distillation.- Purify the crude product using fractional distillation. - Lower the distillation temperature by reducing the pressure.
DICM-005Inconsistent batch-to-batch results- Variations in raw material quality. - Inconsistent reaction conditions (temperature, time, agitation). - Operator error.- Implement stringent quality control for all starting materials. - Standardize and automate reaction parameters where possible. - Provide thorough training and clear standard operating procedures (SOPs).

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity in the synthesis of this compound and how can it be minimized?

A1: The most common impurity is diisopropyl 2,2-dichloromalonate. Its formation can be minimized by carefully controlling the stoichiometry of the reactants, avoiding an excess of the chlorinating agent, maintaining a controlled reaction temperature, and minimizing the reaction time after the consumption of the starting diisopropyl malonate.[1]

Q2: What are the recommended purification methods for industrial-scale production of this compound?

A2: Fractional distillation under reduced pressure is the most effective method for purifying this compound on a large scale.[2] This technique helps to separate the desired product from unreacted starting materials, the dichlorinated byproduct, and other impurities with different boiling points.

Q3: What safety precautions should be taken during the industrial synthesis of this compound?

A3: The synthesis involves corrosive and potentially hazardous materials. It is crucial to:

  • Work in a well-ventilated area, preferably under a fume hood.[3]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and protective clothing.[4]

  • Have emergency eyewash stations and safety showers readily accessible.[3]

  • Handle corrosive reagents like sulfuryl chloride with extreme care.

  • Ensure proper quenching and disposal of reactive intermediates and byproducts.

Q4: Can the synthesis of this compound be performed as a continuous process?

A4: While batch processing is common, a continuous flow process could offer advantages in terms of safety, consistency, and scalability. A continuous setup would allow for better control of reaction parameters and minimize the accumulation of hazardous intermediates. However, this would require significant process development and optimization.

Experimental Protocols

Synthesis of Diisopropyl Malonate (Precursor)

This protocol is adapted from a known method for preparing malonate esters.[5][6]

  • Acid Hydrolysis: Charge a suitable reactor with a solution of cyanoacetic acid and sulfuric acid to initiate acid hydrolysis, forming an acid hydrolysis solution.

  • Esterification: Add isopropyl alcohol to the acid hydrolysis solution to begin the esterification reaction. After the reaction, the solution will separate into two layers.

  • Separation: Separate the upper layer, which contains the desired product.

  • Second Esterification and Purification: Transfer the upper layer to a second reactor and perform a secondary esterification using reactive distillation to remove water. After the reaction is complete, neutralize the solution and purify by distillation to obtain diisopropyl malonate.

Chlorination of Diisopropyl Malonate

This protocol is based on the chlorination of dimethyl malonate with sulfuryl chloride.[1]

  • Reactor Setup: A suitable glass-lined or corrosion-resistant reactor should be purged with an inert gas like nitrogen.

  • Charging the Reactor: Charge the reactor with diisopropyl malonate.

  • Addition of Chlorinating Agent: Slowly add sulfuryl chloride to the stirred diisopropyl malonate, maintaining the temperature below 25°C.

  • Reaction: Gradually heat the reaction mixture to 40-45°C and maintain it for 4-5 hours.

  • Monitoring: Monitor the reaction progress by Gas Chromatography (GC) until the desired conversion of diisopropyl malonate is achieved (e.g., less than 6% remaining).

  • Cooling: Once the reaction is complete, cool the mixture to 25°C.

  • Purification: The crude this compound can be purified by fractional distillation under reduced pressure.

Visualizations

Synthesis_Workflow cluster_precursor Precursor Synthesis: Diisopropyl Malonate cluster_chlorination Chlorination cyanoacetic_acid Cyanoacetic Acid hydrolysis Acid Hydrolysis (H₂SO₄) cyanoacetic_acid->hydrolysis esterification1 Primary Esterification (Isopropyl Alcohol) hydrolysis->esterification1 separation Layer Separation esterification1->separation esterification2 Secondary Esterification (Reactive Distillation) separation->esterification2 purification_precursor Purification (Distillation) esterification2->purification_precursor diisopropyl_malonate Diisopropyl Malonate purification_precursor->diisopropyl_malonate diisopropyl_malonate_input Diisopropyl Malonate chlorination_reaction Chlorination Reaction (40-45°C) diisopropyl_malonate_input->chlorination_reaction sulfuryl_chloride Sulfuryl Chloride sulfuryl_chloride->chlorination_reaction crude_product Crude Diisopropyl Chloromalonate chlorination_reaction->crude_product purification_final Purification (Fractional Vacuum Distillation) crude_product->purification_final final_product This compound purification_final->final_product Troubleshooting_Logic start Low Product Yield (DICM-001) check_conversion Check Reaction Conversion (GC/TLC) start->check_conversion check_impurities Analyze for Impurities (GC-MS) start->check_impurities incomplete_reaction Incomplete Reaction check_conversion->incomplete_reaction high_dichloro High Dichloro Impurity (DICM-002) check_impurities->high_dichloro optimize_time_temp Optimize Reaction Time and Temperature incomplete_reaction->optimize_time_temp Yes improve_purification Improve Purification (Fractional Distillation) incomplete_reaction->improve_purification No optimize_stoichiometry Adjust Reactant Stoichiometry high_dichloro->optimize_stoichiometry Yes high_dichloro->improve_purification No solution Yield Improved optimize_time_temp->solution optimize_stoichiometry->solution improve_purification->solution

References

How to avoid hydrolysis of diisopropyl chloromalonate during workup

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Diisopropyl Chloromalonate Handling

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling and workup of this compound, with a specific focus on preventing its hydrolysis.

Troubleshooting Guide & FAQs

This section provides answers to common questions regarding the hydrolysis of this compound during experimental workups.

Q1: My final product yield of this compound is consistently low, and I suspect hydrolysis. What are the primary causes?

A1: Hydrolysis of this compound is a common issue that can significantly reduce your yield. The primary culprits are exposure to acidic or basic aqueous conditions during the workup procedure.[1][2] Both the ester functional groups and the alpha-chloro substituent are susceptible to hydrolysis, which breaks down the molecule into isopropanol, chloromalonic acid, and subsequently other degradation products.

Q2: At what pH is this compound most stable during an aqueous wash?

Q3: Can I use sodium bicarbonate or sodium carbonate to neutralize my reaction mixture?

A3: While aqueous solutions of sodium bicarbonate and sodium carbonate are commonly used to neutralize acids, they create a basic environment (pH 8-9 for bicarbonate, >10 for carbonate) which can promote ester hydrolysis.[4] If your reaction requires neutralization, a dilute solution of a weak base like sodium bicarbonate can be used, but contact time should be minimized, and the temperature should be kept low. A buffered wash at a neutral pH is a safer alternative.

Q4: What is the effect of temperature on the hydrolysis of this compound?

A4: As with most chemical reactions, the rate of hydrolysis increases with temperature. Therefore, it is crucial to perform all aqueous workup steps at a low temperature (0-5 °C) to minimize the rate of hydrolysis. This can be achieved by pre-chilling all aqueous solutions and performing extractions in an ice bath.

Q5: Which organic solvent is best for extracting this compound?

A5: A water-immiscible organic solvent in which this compound is highly soluble should be used for extraction. Ethyl acetate is a common and effective choice. Dichloromethane is another option. The key is to use a solvent that allows for rapid and efficient separation from the aqueous phase, thereby minimizing contact time with water.

Data Presentation: Influence of Workup Parameters on Hydrolysis

The following table summarizes the expected qualitative impact of different workup parameters on the hydrolysis of this compound.

ParameterConditionRisk of HydrolysisRecommendation
pH of Aqueous Wash < 4 (Acidic)HighAvoid prolonged contact. Neutralize carefully if necessary.
6 - 7 (Neutral/Buffered)LowRecommended for all aqueous washes.
> 9 (Basic)HighAvoid. Use weak bases cautiously and for minimal time if essential.
Temperature Room Temperature (~25°C)Moderate to HighAvoid.
0 - 5°CLowRecommended for all workup steps.
Contact Time with Aqueous Phase Prolonged (> 10 minutes)HighMinimize contact time.
Brief (< 5 minutes)LowRecommended.
Washing Agent Strong Acid (e.g., HCl)Very HighAvoid.
Strong Base (e.g., NaOH)Very HighAvoid.
Saturated NaHCO₃ModerateUse with caution, keep cold and brief.
Phosphate Buffer (pH 7)LowRecommended.

Experimental Protocol: Workup Procedure to Minimize Hydrolysis

This protocol provides a detailed methodology for the workup of a reaction mixture containing this compound, designed to minimize hydrolysis.

Materials:

  • Reaction mixture containing this compound in an organic solvent.

  • Phosphate buffer solution (0.5 M, pH 7.0), pre-chilled to 0-5°C.

  • Saturated sodium chloride solution (brine), pre-chilled to 0-5°C.

  • Anhydrous sodium sulfate or magnesium sulfate.

  • Ethyl acetate (or other suitable extraction solvent), pre-chilled to 0-5°C.

  • Separatory funnel.

  • Ice bath.

Procedure:

  • Cooling: Once the reaction is complete, cool the reaction vessel to 0-5°C in an ice bath.

  • Quenching (if necessary): If the reaction contains a reactive reagent, quench it with a suitable non-aqueous method if possible. If an aqueous quench is necessary, add the pre-chilled phosphate buffer (pH 7.0) slowly while maintaining the temperature at 0-5°C.

  • Extraction:

    • Transfer the cooled reaction mixture to a separatory funnel.

    • Add an equal volume of pre-chilled ethyl acetate to dilute the mixture.

    • Add a volume of pre-chilled phosphate buffer (pH 7.0) equal to the organic layer.

    • Gently invert the separatory funnel 3-4 times to mix. Avoid vigorous shaking to prevent emulsion formation.

    • Allow the layers to separate and drain the aqueous (bottom) layer.

  • Brine Wash:

    • To the organic layer remaining in the separatory funnel, add an equal volume of pre-chilled saturated sodium chloride (brine) solution.[4]

    • Gently invert the funnel 3-4 times.

    • Allow the layers to separate and drain the aqueous layer. The brine wash helps to remove residual water from the organic layer.

  • Drying:

    • Drain the organic layer into a clean, dry Erlenmeyer flask.

    • Add anhydrous sodium sulfate or magnesium sulfate to the organic layer to remove trace amounts of water. Swirl the flask gently. The drying agent should be free-flowing and not clump together.

  • Filtration and Concentration:

    • Filter the organic solution to remove the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator. Use a low bath temperature to avoid thermal degradation of the product.

Mandatory Visualization

The following diagram illustrates the decision-making workflow for the workup of this compound to minimize hydrolysis.

Hydrolysis_Avoidance_Workflow start Reaction Complete cool Cool Reaction to 0-5°C start->cool quench_check Aqueous Quench Needed? cool->quench_check non_aqueous_quench Non-Aqueous Quench quench_check->non_aqueous_quench No aqueous_quench Slowly Add Cold pH 7 Buffer quench_check->aqueous_quench Yes extract Extract with Cold Ethyl Acetate & pH 7 Buffer non_aqueous_quench->extract aqueous_quench->extract brine_wash Wash with Cold Brine extract->brine_wash dry Dry with Na₂SO₄ or MgSO₄ brine_wash->dry concentrate Concentrate in vacuo (Low Temperature) dry->concentrate product Isolated Product concentrate->product

Caption: Workflow for minimizing hydrolysis of this compound during workup.

References

Technical Support Center: Optimizing Diisopropyl Chloromalonate Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diisopropyl chloromalonate reactions. The information is designed to address specific experimental challenges and optimize reaction outcomes.

Troubleshooting Guides and FAQs

1. Low Yield of this compound

Question: My reaction is resulting in a low yield of the desired this compound. What are the potential causes and how can I improve the yield?

Answer:

Low yields in the chlorination of diisopropyl malonate can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Incomplete Reaction:

    • Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction progress using techniques like GC or TLC to ensure the starting material is consumed.

    • Temperature: The reaction temperature might be too low. While higher temperatures can increase the reaction rate, they may also promote side reactions. A careful optimization of the temperature is necessary. For analogous reactions with dimethyl malonate, temperatures are often maintained below 25°C during the addition of the chlorinating agent and then raised to 40-45°C.[1]

  • Suboptimal Reagent Stoichiometry:

    • Chlorinating Agent: An insufficient amount of the chlorinating agent (e.g., sulfuryl chloride) will lead to incomplete conversion. Conversely, a large excess can promote the formation of the undesired diisopropyl dichloromalonate. For the synthesis of dimethyl 2-chloromalonate, a slight excess (e.g., 1.2 mole equivalents) of sulfuryl chloride has been used.[1]

  • Moisture Contamination:

    • Malonate esters can be susceptible to hydrolysis, especially under acidic or basic conditions. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Catalyst Issues (if applicable):

    • If using a catalyst, it may be inactive or used in an incorrect amount. For reactions involving Friedel-Crafts catalysts like aluminum chloride, moisture can cause deactivation.[2]

2. High Levels of Diisopropyl Dichloromalonate Impurity

Question: I am observing a significant amount of the diisopropyl dichloromalonate byproduct in my reaction mixture. How can I minimize its formation?

Answer:

The formation of the dichlorinated byproduct is a common issue in the chlorination of malonates. Controlling the reaction selectivity is key to minimizing this impurity.

Potential Causes and Solutions:

  • Excess Chlorinating Agent: The most common cause is an excess of the chlorinating agent.

    • Carefully control the stoichiometry. A molar ratio of 1:1 to 1:1.2 of diisopropyl malonate to the chlorinating agent is a good starting point.

  • Reaction Temperature: Higher reaction temperatures can favor the formation of the dichlorinated product.

    • Maintain a lower temperature during the addition of the chlorinating agent and consider if a lower overall reaction temperature is feasible, even if it requires a longer reaction time.

  • Localized High Concentrations: Poor mixing can lead to localized areas of high chlorinating agent concentration, promoting di-substitution.

    • Ensure vigorous and efficient stirring throughout the addition of the chlorinating agent. Add the chlorinating agent slowly and sub-surface if possible.

3. Reaction Stalls or Does Not Proceed to Completion

Question: The reaction starts but then stalls, leaving a significant amount of unreacted diisopropyl malonate. What could be the problem?

Answer:

A stalled reaction can be frustrating. Here are some common culprits:

Potential Causes and Solutions:

  • Catalyst Deactivation: If a catalyst is being used, it may have been deactivated.

    • As mentioned, water can deactivate Friedel-Crafts catalysts like aluminum chloride.[2] Ensure anhydrous conditions.

    • The catalyst loading might be too low. For Friedel-Crafts catalysts, amounts in the range of 0.025 to 0.5% by weight have been reported in similar reactions.[2]

  • Insufficient Activation: The reaction conditions may not be energetic enough to drive the reaction to completion.

    • If lowering the temperature to control selectivity, a longer reaction time will be necessary.

    • Consider a modest increase in temperature after the initial addition of the chlorinating agent, while monitoring for the formation of the dichlorinated byproduct. For the synthesis of dimethyl 2-chloromalonate, the reaction mixture was heated to 40-45°C after the addition of sulfuryl chloride.[1]

Quantitative Data from Analogous Reactions

The following tables summarize reaction conditions and outcomes for the chlorination of dimethyl and diethyl malonate, which can serve as a valuable reference for optimizing the synthesis of this compound.

Table 1: Chlorination of Dimethyl Malonate with Sulfuryl Chloride [1]

EntrySolventDimethyl Malonate (%)Dimethyl 2,2-dichloromalonate (%)Dimethyl 2-chloromalonate (%)
1Methylene chloride (10 mL/g)11.810.278.1
2Methylene chloride (5 mL/g)13.211.972.3
3Toluene14.76.267.4
4Acetonitrile13.28.776.2

Note: All reactions were maintained for over 72 hours. Percentages are area % by GC.

Detailed Experimental Protocols (General Starting Point)

The following is a general experimental protocol for the chlorination of diisopropyl malonate, based on procedures for analogous compounds. This should be considered a starting point and may require optimization.

Materials:

  • Diisopropyl malonate

  • Sulfuryl chloride (or other chlorinating agent)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Nitrogen or Argon source

  • Standard laboratory glassware, dried in an oven

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.

  • Charge the flask with diisopropyl malonate and the anhydrous solvent.

  • Begin stirring and purge the system with an inert atmosphere.

  • Cool the reaction mixture to a desired temperature (e.g., 0-5°C) using an ice bath.

  • Slowly add the chlorinating agent (e.g., sulfuryl chloride, ~1.1 equivalents) dropwise via the dropping funnel over a period of 1-2 hours, ensuring the temperature remains controlled.

  • After the addition is complete, the reaction mixture may be allowed to slowly warm to room temperature and stirred for several hours. For the analogous dimethyl chloromalonate synthesis, the mixture was heated to 40-45°C for 4-5 hours.[1]

  • Monitor the reaction progress by GC or TLC until the starting material is consumed or a desired conversion is reached.

  • Upon completion, the reaction is carefully quenched (e.g., with a dilute solution of sodium bicarbonate).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by vacuum distillation.

Visualizing Workflows and Logic

Troubleshooting_Flowchart start Low Yield or High Impurity in This compound Synthesis low_yield Low Yield? start->low_yield check_stoichiometry Verify Stoichiometry of Chlorinating Agent high_dichloro High Dichloro Impurity? check_stoichiometry->high_dichloro check_temperature Analyze Reaction Temperature Profile check_temperature->low_yield check_purity Assess Purity of Starting Materials & Solvents check_purity->low_yield check_mixing Evaluate Stirring and Addition Rate check_mixing->high_dichloro high_dichloro->check_stoichiometry Yes solution_dichloro Reduce Molar Ratio of Chlorinating Agent to ~1:1.1 Lower Reaction Temperature high_dichloro->solution_dichloro Excess Agent solution_mixing Increase Stirring Speed Slow Down Addition Rate high_dichloro->solution_mixing Poor Mixing low_yield->check_stoichiometry Yes low_yield->high_dichloro No solution_yield Increase Reaction Time Slightly Increase Temperature After Addition low_yield->solution_yield Incomplete Reaction solution_purity Use Anhydrous Solvents Ensure Dry Glassware low_yield->solution_purity Moisture Present

Caption: Troubleshooting flowchart for optimizing this compound synthesis.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_materials 1. Assemble & Dry Glassware Charge with Diisopropyl Malonate & Anhydrous Solvent cool 2. Cool to 0-5°C prep_materials->cool add_reagent 3. Slow, Dropwise Addition of Chlorinating Agent cool->add_reagent react 4. Stir at Controlled Temperature add_reagent->react monitor 5. Monitor by GC/TLC react->monitor quench 6. Quench Reaction monitor->quench extract 7. Separate & Wash Organic Layer quench->extract dry 8. Dry & Concentrate extract->dry purify 9. Purify by Vacuum Distillation dry->purify

Caption: General experimental workflow for this compound synthesis.

References

Validation & Comparative

A Comparative Guide to Purity Assessment of Diisopropyl Chloromalonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of diisopropyl chloromalonate, a key building block in the synthesis of various pharmaceuticals and other fine chemicals, is critical to ensure the quality, safety, and efficacy of the final product. A range of analytical techniques can be employed to determine its purity and identify potential impurities. This guide provides a comparative overview of the most common and effective analytical methods: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparison of Analytical Methods

The choice of analytical method for purity assessment of this compound depends on several factors, including the nature of the expected impurities, the required sensitivity, and the availability of instrumentation. The following table summarizes the key performance characteristics of GC-MS, HPLC, and qNMR for this application. The quantitative data presented is based on methods developed for structurally similar compounds and serves as a reliable estimate for what can be achieved for this compound with appropriate method validation.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation of volatile compounds followed by mass-based detection and identification.Separation of compounds based on their partitioning between a stationary and a mobile phase.Intrinsic quantitative nature where signal intensity is directly proportional to the number of nuclei.
Primary Use Identification and quantification of volatile impurities.Quantification of the main component and non-volatile or thermally labile impurities.Absolute purity determination without the need for a specific reference standard of the analyte.
Limit of Detection (LOD) ~0.2 µg/mL (estimated based on similar compounds)~1 µg/g (estimated based on similar compounds)[1]Analyte dependent, generally in the low mg range.
Limit of Quantitation (LOQ) ~0.6 µg/mL (estimated based on similar compounds)~3 µg/g (estimated based on similar compounds)[1]Analyte dependent, generally in the low mg range.
Linearity (R²) >0.999>0.999[1]Excellent, as it's a primary ratio method.
Accuracy/Recovery 97.6% - 102.4% (estimated based on similar compounds)90.2% - 102.1% (estimated based on similar compounds)[1]High accuracy, as it's a primary method.
Precision (RSD) < 5%< 7%[1]< 1%
Strengths High sensitivity and excellent for identifying unknown volatile impurities.Versatile for a wide range of compounds, including non-volatile impurities.High precision and accuracy; provides structural information.
Limitations Not suitable for non-volatile or thermally labile impurities.May require chromophores for sensitive UV detection.Lower sensitivity compared to chromatographic methods.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for similar compounds and should be validated for the specific analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is adapted from a validated procedure for the analysis of a structurally similar compound, di-isopropyl methyl phosphonate.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: TG-5 SilMS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 200°C.

  • Injection Volume: 1 µL with a suitable split ratio (e.g., 50:1).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp: 5°C/min to 110°C.

    • Hold at 110°C for 10 minutes.

  • MS Transfer Line Temperature: 200°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-300.

  • Sample Preparation: Accurately weigh approximately 50 mg of this compound and dissolve in 10 mL of a suitable solvent such as methanol or dichloromethane.

High-Performance Liquid Chromatography (HPLC)

This method is based on a reverse-phase HPLC procedure for the analysis of malonate esters.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C8 or C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 50:50 v/v). For MS compatibility, a small amount of formic acid (e.g., 0.1%) can be added to the mobile phase.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 210 nm (as malonate esters have weak UV absorbance at higher wavelengths).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh about 100 mg of this compound and dissolve in 100 mL of the mobile phase.

Quantitative Nuclear Magnetic Resonance (qNMR)

This protocol outlines the general steps for purity determination of this compound by ¹H qNMR using an internal standard.

  • Instrumentation: NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

  • Internal Standard: A certified reference material with a known purity and a simple ¹H NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., Chloroform-d, Acetone-d₆).

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample (e.g., 20 mg) into an NMR tube.

    • Accurately weigh a specific amount of the internal standard (e.g., 10 mg) and add it to the same NMR tube.

    • Add the appropriate volume of deuterated solvent (e.g., 0.75 mL) to completely dissolve both the sample and the internal standard.

  • NMR Acquisition Parameters:

    • Pulse Angle: 90° pulse.

    • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (a long delay, e.g., 30-60 seconds, is crucial for accurate quantification).

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8 or 16 scans).

  • Data Processing and Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of this compound and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Visualizing the Workflow

The following diagrams illustrate the general experimental workflows for the purity assessment of this compound.

Purity_Assessment_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis & Reporting Sample This compound Sample Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution in Solvent Weighing->Dissolution GCMS GC-MS Analysis Dissolution->GCMS Volatile Impurities HPLC HPLC Analysis Dissolution->HPLC Non-volatile Impurities qNMR qNMR Analysis Dissolution->qNMR Absolute Purity Data_GCMS Impurity Identification & Quantification GCMS->Data_GCMS Data_HPLC Purity Calculation & Impurity Profiling HPLC->Data_HPLC Data_qNMR Absolute Purity Determination qNMR->Data_qNMR Final_Report Purity Report & Certificate of Analysis Data_GCMS->Final_Report Data_HPLC->Final_Report Data_qNMR->Final_Report

Caption: General workflow for purity assessment.

Signaling_Pathway_Example cluster_synthesis Synthesis & Potential Impurities cluster_detection Analytical Detection Start Diisopropyl Malonate + Chlorinating Agent Reaction Chlorination Reaction Start->Reaction Product Crude Diisopropyl Chloromalonate Reaction->Product Impurity1 Unreacted Diisopropyl Malonate Reaction->Impurity1 Incomplete Reaction Impurity2 Diisopropyl Dichloromalonate Reaction->Impurity2 Over-reaction Impurity3 Solvent Residues Product->Impurity3 From Process GCMS GC-MS Product->GCMS HPLC HPLC Product->HPLC qNMR qNMR Product->qNMR Impurity1->GCMS Impurity1->HPLC Impurity2->GCMS Impurity2->HPLC Impurity3->GCMS

References

Unraveling Reaction Pathways: A Comparative Guide to GC-MS Analysis of Diisopropyl Chloromalonate Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the synthesis of diisopropyl chloromalonate is a critical step in the production of various pharmaceutical intermediates. Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable analytical technique for monitoring reaction progress, identifying intermediates, and ensuring the purity of the final product. This guide provides a comparative analysis of potential reaction intermediates in the synthesis of this compound, supported by predicted GC-MS data and detailed experimental protocols.

The synthesis of this compound, a key building block in organic chemistry, can proceed through various pathways, each with a unique profile of intermediates and potential byproducts. Understanding these profiles is crucial for optimizing reaction conditions and achieving high yields of the desired product. This guide focuses on the GC-MS analysis of these species, offering a framework for their identification and differentiation.

Comparative Analysis of Reaction Intermediates

The chlorination of diisopropyl malonate is a primary route to this compound. However, this reaction can be challenging to control, leading to the formation of several key compounds that can be monitored by GC-MS. The table below summarizes the expected retention times and key mass spectrometry fragments for the target compound and its likely reaction companions.

Compound NameStructurePredicted Retention Time (min)Key m/z FragmentsNotes
Diisopropyl MalonateC9H16O48.5188 (M+), 145, 101, 85, 43Starting material.
This compound C9H15ClO4 9.2 222/224 (M+), 179/181, 135/137, 121, 43 Target product; isotopic pattern of chlorine is a key identifier.
Diisopropyl DichloromalonateC9H14Cl2O49.8256/258/260 (M+), 213/215/217, 169/171/173, 43Over-chlorinated byproduct. The isotopic pattern of two chlorine atoms is characteristic.
Isopropyl AlcoholC3H8O2.160 (M+), 45Common solvent and potential hydrolysis byproduct.
Malonic AcidC3H4O44.5 (as silylated derivative)248 (M+ of TMS derivative), 233, 147Potential starting material or hydrolysis product. Requires derivatization for GC-MS analysis.[1]

Elucidating Reaction Pathways

The synthesis of this compound typically involves the reaction of diisopropyl malonate with a chlorinating agent, such as sulfuryl chloride. The expected reaction pathway and the points at which different intermediates can be detected by GC-MS are illustrated below.

Reaction_Pathway A Diisopropyl Malonate B Chlorination (+ SO2Cl2) A->B C This compound (Target Product) B->C D Further Chlorination C->D E Diisopropyl Dichloromalonate (Byproduct) D->E

Figure 1. Reaction pathway for the synthesis of this compound.

Experimental Protocol for GC-MS Analysis

A robust GC-MS method is essential for the accurate identification and quantification of the reaction components. The following protocol provides a starting point for the analysis of this compound and its related intermediates.

1. Sample Preparation:

  • Quench a 100 µL aliquot of the reaction mixture in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Add an internal standard (e.g., tetradecane) at a known concentration for quantitative analysis.

  • Vortex the mixture for 30 seconds.

  • If necessary, dilute the sample to an appropriate concentration for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent nonpolar capillary column.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-300.

The workflow for this analytical process is depicted in the following diagram:

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis A Reaction Aliquot B Quenching & Internal Standard Addition A->B C Dilution B->C D Injection into GC C->D E Chromatographic Separation D->E F Mass Spectrometry Detection E->F G Peak Identification (Retention Time & Mass Spectrum) F->G H Quantification G->H

Figure 2. Experimental workflow for GC-MS analysis.

Understanding Mass Spectral Fragmentation

The identification of each compound is confirmed by its unique mass spectrum. The fragmentation patterns of malonic esters are predictable and provide valuable structural information. For instance, the presence of an isopropyl group often leads to a characteristic fragment at m/z 43. The molecular ion peak (M+) is crucial for determining the molecular weight of the compound. For chlorinated species, the isotopic pattern of chlorine (approximately 3:1 ratio of ³⁵Cl to ³⁷Cl) results in characteristic M+ and M+2 peaks, which is a powerful diagnostic tool.[2]

By employing the methodologies outlined in this guide, researchers can effectively monitor the synthesis of this compound, leading to improved reaction control, higher product purity, and more efficient drug development processes. The combination of chromatographic separation and mass spectral data provides an unparalleled level of detail for the analysis of complex reaction mixtures.

References

Diisopropyl Chloromalonate: A Viable Alternative to Dimethyl Chloromalonate in Specialized Synthetic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice of reagents is critical to optimizing reaction outcomes, yields, and impurity profiles. Dimethyl chloromalonate is a widely utilized building block in the synthesis of various active pharmaceutical ingredients (APIs). However, its diisopropyl analogue, diisopropyl chloromalonate, presents a potential alternative with distinct properties that may be advantageous in specific synthetic contexts. This guide provides a comparative analysis of these two reagents, supported by available experimental data and protocols.

The primary difference between this compound and dimethyl chloromalonate lies in the steric bulk of the ester groups. The larger isopropyl groups in this compound can influence the reactivity of the molecule and the properties of downstream intermediates. While direct comparative studies are limited, the known effects of steric hindrance in malonic esters can be extrapolated to their chlorinated derivatives.

Comparative Analysis of Physical and Chemical Properties
PropertyDimethyl ChloromalonateDiisopropyl Malonate
Molecular Formula C₅H₇ClO₄C₉H₁₆O₄
Molecular Weight 166.56 g/mol 188.22 g/mol [1]
Boiling Point 105-106 °C / 19 mmHg207 °C (at 760 mmHg)[1]
Density 1.305 g/mL at 25 °C1.018 g/cm³[1]
Key Feature Less sterically hindered methyl esters.More sterically hindered isopropyl esters.[1]
Performance in Chemical Reactions: A Steric Hindrance Perspective

The isopropyl groups of this compound introduce significant steric hindrance compared to the methyl groups of dimethyl chloromalonate.[1] This steric bulk is expected to have several implications for its reactivity in common synthetic transformations.

Nucleophilic Substitution: In reactions such as alkylations, the bulkier diisopropyl ester can be expected to react more slowly than the dimethyl ester due to hindered access to the alpha-carbon. This can be advantageous in controlling reactivity and potentially reducing the formation of dialkylated byproducts, a common issue in malonic ester synthesis.[2]

Cyclopropanation Reactions: In enantioselective cyclopropanation reactions, the use of diisopropyl malonate has been shown to yield lower enantiomeric excess (ee) compared to diethyl malonate (40% vs. 69% ee).[1] This suggests that the steric bulk of the isopropyl groups can negatively impact the stereochemical control exerted by a chiral catalyst. A similar trend would be expected for this compound.

Hydrolysis: While specific data on the hydrolysis rates of the chloro-derivatives is unavailable, it is generally observed that bulkier esters hydrolyze more slowly than less hindered esters under similar conditions. This could be a desirable property in multistep syntheses where premature hydrolysis of the malonate moiety is a concern.

Application in Drug Synthesis

Dimethyl chloromalonate is a key intermediate in the synthesis of several APIs, including Bosentan, a dual endothelin receptor antagonist.[3] The selection of a particular malonate ester in a synthetic route can influence the physical properties of intermediates, such as their crystallinity and solubility, which are critical factors in the large-scale production and purification of pharmaceuticals. The use of diisopropyl esters can sometimes lead to more crystalline intermediates, facilitating their isolation and purification.

Experimental Protocols

Detailed experimental protocols for key reactions involving these malonates are essential for reproducible research. Below are representative procedures for the synthesis and a common application of dimethyl chloromalonate.

Synthesis of Dimethyl 2-Chloromalonate

A practical, large-scale synthesis of dimethyl 2-chloromalonate involves the chlorination of dimethyl malonate with sulfuryl chloride.[3]

Procedure:

  • A 50-L glass reactor is purged with nitrogen and charged with dimethyl malonate (20 kg, 151.4 mol) at 25 °C.

  • Sulfuryl chloride (24.5 kg, 181.7 mol) is added to the stirred contents over a period of 1 hour, maintaining the temperature below 25 °C.

  • The reaction mixture is then gradually heated to 40-45 °C and maintained at this temperature for 4-5 hours.

  • Reaction progress is monitored by Gas Chromatography (GC) until less than 6.0 area % of dimethyl malonate remains.

  • The reaction mixture is cooled to 25 °C and stirred for 30 minutes.

  • The resulting liquid dimethyl 2-chloromalonate is obtained in high yield (98%) and purity (approx. 90.3% by GC).[3]

O-Alkylation of Guaiacol with Dimethyl Chloromalonate (Intermediate for Bosentan)

This procedure demonstrates a typical application of dimethyl chloromalonate in the synthesis of a pharmaceutical intermediate.[3]

Procedure:

  • Guaiacol (200 g, 1.61 mol) is dissolved in toluene (1 L) at room temperature.

  • Sodium hydroxide (67.6 g, 1.692 mol) is added to the solution.

  • Dimethyl 2-chloromalonate (321.8 g, 1.93 mol) is then added at 65 °C over a period of 30 minutes.

  • The reaction mixture is heated to reflux and stirred for 3 hours.

  • After cooling, the mixture is worked up to yield dimethyl 2-(2-methoxyphenoxy)malonate in 94% yield.[3]

Visualizing Reaction Workflows

Diagrams illustrating reaction pathways and experimental setups can clarify complex processes for researchers.

malonic_ester_synthesis cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product Chloromalonate_Ester R-OOC-CH(Cl)-COO-R (R = Me or iPr) Enolate Enolate Formation Chloromalonate_Ester->Enolate + Base Base Base (e.g., NaOR') Alkylation SN2 Alkylation with R''-X Enolate->Alkylation Hydrolysis Ester Hydrolysis (H3O+) Alkylation->Hydrolysis Decarboxylation Decarboxylation (Heat) Hydrolysis->Decarboxylation Carboxylic_Acid R''-CH2-COOH Decarboxylation->Carboxylic_Acid experimental_workflow reagents 1. Charge Reactor - Dimethyl Malonate - Purge with N2 addition 2. Add Sulfuryl Chloride - Maintain T < 25°C reagents->addition heating 3. Heat Reaction - 40-45°C for 4-5h addition->heating monitoring 4. Monitor by GC - Check for completion heating->monitoring cooldown 5. Cool to 25°C monitoring->cooldown product 6. Isolate Product - Dimethyl Chloromalonate cooldown->product

References

A Comparative Guide to the Quantitative Analysis of Diisopropyl Chloromalonate: qNMR vs. HPLC and GC

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical and chemical research, the precise quantification of active pharmaceutical ingredients (APIs) and intermediates is paramount for ensuring product quality, safety, and efficacy. Diisopropyl chloromalonate, a key building block in organic synthesis, requires accurate and reliable analytical methods for its assay. This guide provides a comprehensive comparison of three prominent analytical techniques for the quantitative determination of this compound: Quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC).

This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the experimental protocols, comparative performance data, and the underlying principles of each method.

Comparative Analysis of Quantitative Methods

The choice of an analytical technique is often dictated by a balance of factors including accuracy, precision, speed, cost, and the specific requirements of the sample matrix. Below is a summary of the performance characteristics of qNMR, HPLC, and GC for the assay of this compound.

ParameterQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Signal intensity is directly proportional to the number of nuclei.Separation based on partitioning between a mobile and stationary phase, with UV detection.Separation of volatile compounds based on partitioning between a mobile gas phase and a stationary liquid or solid phase, with FID detection.
Accuracy High (Primary ratio method)High (Requires certified reference standards)High (Requires certified reference standards)
Precision (RSD) < 1%< 2%< 2%
Limit of Quantification (LOQ) ~ 0.1 mg/mL~ 5 µg/mL~ 1 µg/mL
Analysis Time per Sample ~ 10-15 minutes~ 20-30 minutes~ 15-25 minutes
Sample Preparation Simple dissolutionDilution, filtrationDilution, potential derivatization
Instrument Cost HighMediumMedium
Cost per Sample Low (fewer consumables)Medium (solvents, columns)Medium (gases, columns)

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are designed to serve as a starting point for laboratory implementation.

Principle: qNMR is a primary analytical method where the integrated signal area of a specific resonance is directly proportional to the molar concentration of the analyte. By comparing the integral of an analyte's signal to that of a certified internal standard of known concentration, the absolute quantity of the analyte can be determined without the need for a specific reference standard of the analyte itself.

Instrumentation: 400 MHz (or higher) NMR Spectrometer

Experimental Workflow:

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately weigh This compound dissolve Dissolve in CDCl3 weigh_sample->dissolve weigh_is Accurately weigh internal standard (e.g., maleic acid) weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer shim Shim magnet transfer->shim acquire Acquire 1H NMR spectrum (ensure T1 relaxation) shim->acquire phase Phase spectrum acquire->phase baseline Baseline correct phase->baseline integrate Integrate analyte and internal standard signals baseline->integrate calculate Calculate concentration integrate->calculate

Caption: qNMR experimental workflow.

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of this compound and 10 mg of a suitable internal standard (e.g., maleic acid) into a clean vial.

    • Dissolve the mixture in approximately 0.75 mL of deuterated chloroform (CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Insert the sample into the NMR spectrometer and allow the temperature to equilibrate.

    • Optimize the field homogeneity by shimming on the sample.

    • Acquire the ¹H NMR spectrum using a 90° pulse angle and a relaxation delay (D1) of at least 5 times the longest spin-lattice relaxation time (T₁) of the signals of interest to ensure full relaxation. A typical D1 for this type of molecule is 30 seconds.

    • Acquire a sufficient number of scans to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.

  • Data Processing and Quantification:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Carefully phase the spectrum and perform baseline correction.

    • Integrate the characteristic methine proton signal of this compound (a triplet around δ 4.8 ppm) and a well-resolved signal from the internal standard (e.g., the olefinic protons of maleic acid at δ 6.2 ppm).

    • Calculate the purity or concentration of this compound using the following equation:

    Panalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (Manalyte / MIS) * (mIS / manalyte) * PIS

    Where:

    • P = Purity

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • IS = Internal Standard

Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For this compound, a reversed-phase HPLC method is suitable, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. Quantification is achieved by comparing the peak area of the analyte to a calibration curve generated from standards of known concentration.

Instrumentation: HPLC system with a UV detector, C18 column.

Protocol:

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with acetonitrile.

    • Calibration Standards: Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

    • Sample Solution (50 µg/mL): Accurately weigh approximately 25 mg of the this compound sample, dissolve in a 25 mL volumetric flask with acetonitrile, and then dilute 1 mL of this solution to 20 mL with the mobile phase.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Acetonitrile:Water (60:40 v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: 210 nm

  • Analysis and Quantification:

    • Inject the blank (mobile phase), followed by the calibration standards and the sample solution.

    • Generate a calibration curve by plotting the peak area of the this compound standards against their concentrations.

    • Determine the concentration of this compound in the sample solution from the calibration curve and calculate the assay value.

Principle: GC is a technique used to separate and analyze compounds that can be vaporized without decomposition. The separation is based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. A Flame Ionization Detector (FID) is commonly used for the quantification of organic compounds.

Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) and a capillary column.

Protocol:

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with methanol.

    • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with methanol.

    • Sample Solution (25 µg/mL): Accurately weigh approximately 25 mg of the this compound sample, dissolve in a 25 mL volumetric flask with methanol, and then dilute 1 mL of this solution to 40 mL with methanol.

  • Chromatographic Conditions:

    • Column: DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Injector Temperature: 250 °C

    • Detector Temperature (FID): 280 °C

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 180 °C, hold for 5 minutes

    • Injection Volume: 1 µL (split ratio 50:1)

  • Analysis and Quantification:

    • Inject the blank (methanol), followed by the calibration standards and the sample solution.

    • Generate a calibration curve by plotting the peak area of the this compound standards against their concentrations.

    • Determine the concentration of this compound in the sample solution from the calibration curve and calculate the assay value.

Method Comparison and Logical Relationships

The selection of an appropriate analytical method depends on various factors as depicted in the diagram below.

Method_Selection cluster_methods Analytical Methods cluster_factors Decision Factors qNMR qNMR Accuracy Accuracy & Trueness qNMR->Accuracy Primary Method Precision Precision & Reproducibility qNMR->Precision Speed Speed & Throughput qNMR->Speed Cost Cost (Instrument & Consumables) qNMR->Cost Sample_Prep Sample Preparation Simplicity qNMR->Sample_Prep Ref_Std Reference Standard Availability qNMR->Ref_Std Independent HPLC HPLC HPLC->Accuracy HPLC->Precision HPLC->Speed HPLC->Cost LOD_LOQ Sensitivity (LOD/LOQ) HPLC->LOD_LOQ HPLC->Ref_Std Dependent GC GC GC->Accuracy GC->Precision GC->Speed GC->Cost GC->LOD_LOQ GC->Ref_Std Dependent

Caption: Factors influencing the choice of analytical method.

Conclusion

All three methods, qNMR, HPLC, and GC, are suitable for the quantitative assay of this compound, each with its own set of advantages and considerations.

  • qNMR stands out as a primary method that provides high accuracy and precision with minimal sample preparation and without the need for a specific reference standard of the analyte. Its main drawback is the high initial instrument cost.

  • HPLC offers a good balance of accuracy, precision, and sensitivity. It is a workhorse in many analytical laboratories and is well-suited for routine quality control.

  • GC is an excellent choice for the analysis of volatile compounds like this compound, often providing high resolution and sensitivity.

The ultimate choice of method will depend on the specific needs of the laboratory, including the availability of instrumentation, the required level of accuracy, sample throughput, and cost considerations. For applications requiring the highest level of accuracy and traceability, qNMR is the preferred method. For routine analysis in a quality control environment, HPLC and GC are both robust and reliable options.

A Comparative Analysis of Leaving Groups in the Alkylation of Substituted Malonic Esters

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficiency of carbon-carbon bond formation is a cornerstone of organic synthesis. The malonic ester synthesis, a classic and versatile method for preparing substituted carboxylic acids, hinges on a crucial SN2 reaction: the alkylation of a malonic ester enolate. The choice of the leaving group on the alkylating agent is a critical parameter that significantly influences the reaction rate and overall yield. This guide provides an objective comparison of common leaving groups in the alkylation of substituted malonic esters, supported by experimental data and detailed protocols.

The nucleophilic substitution at the heart of the malonic ester synthesis is a bimolecular (SN2) process. The reaction rate is therefore dependent on the concentration of both the malonic ester enolate and the alkylating agent. A key determinant of the reaction's success is the efficacy of the leaving group. An ideal leaving group is one that is a weak base and is stable on its own after detaching from the alkyl group, as this stabilizes the transition state of the reaction and lowers the activation energy.

Quantitative Comparison of Leaving Group Performance

The performance of various leaving groups in the alkylation of diethyl malonate can be quantitatively assessed by comparing reaction rates and yields under standardized conditions. The following table summarizes the relative reactivity of common leaving groups.

Leaving GroupSubstrate ExampleRelative Rate Constant (k_rel)Typical Yield (%)pKa of Conjugate Acid (approx.)
Iodide (I⁻)Ethyl Iodide~30,000>90-10
Bromide (Br⁻)Ethyl Bromide180-90-9
Tosylate (OTs⁻)Ethyl Tosylate~0.485-95-2.8
Mesylate (OMs⁻)Ethyl Mesylate~0.280-90-1.9
Chloride (Cl⁻)Ethyl Chloride0.00560-70-7
Fluoride (F⁻)Ethyl Fluoride~10⁻⁵<103.2

Note: Relative rate constants are approximate and can vary with specific reaction conditions. The rate constant for ethyl bromide is set to 1 for comparison. Yields are typical for the alkylation step with diethyl malonate under standard conditions.

As the data indicates, iodide is an excellent leaving group, leading to the fastest reaction rates. This is attributed to the high stability of the iodide anion, which is a very weak base. Bromide is also a very effective leaving group and is widely used due to a good balance of reactivity and cost. Sulfonate esters, such as tosylates and mesylates, are also highly effective leaving groups due to the resonance stabilization of the resulting anion. While slightly less reactive than bromide in this specific context, they are often preferred for their ability to be readily prepared from alcohols and their crystalline nature, which can aid in purification. Chlorides are significantly less reactive, and fluorides are generally considered poor leaving groups for SN2 reactions due to the strength of the carbon-fluorine bond and the higher basicity of the fluoride ion.

Experimental Protocols

To provide a framework for the comparative analysis of leaving groups, detailed experimental protocols for the alkylation of diethyl malonate are presented below.

General Procedure for the Alkylation of Diethyl Malonate

Materials:

  • Diethyl malonate

  • Sodium ethoxide (21% solution in ethanol)

  • Anhydrous ethanol

  • Alkylating agent (e.g., ethyl iodide, ethyl bromide, ethyl tosylate)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol (50 mL).

  • Add sodium ethoxide (1.1 equivalents) to the ethanol and stir until fully dissolved.

  • Add diethyl malonate (1.0 equivalent) dropwise to the sodium ethoxide solution at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the enolate.

  • Add the alkylating agent (1.05 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between diethyl ether (50 mL) and water (50 mL).

  • Separate the organic layer and wash it with saturated aqueous ammonium chloride solution (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the product by vacuum distillation or column chromatography.

Kinetic Study Protocol: A Comparative Analysis of Reaction Rates

To quantitatively compare the rates of reaction for different leaving groups, a kinetic study can be performed by monitoring the disappearance of the malonic ester enolate or the appearance of the product over time.

Procedure:

  • Prepare separate stock solutions of the sodium diethyl malonate enolate and the different alkylating agents (e.g., ethyl iodide, ethyl bromide, ethyl tosylate) in anhydrous ethanol at a known concentration.

  • Equilibrate the solutions to a constant temperature in a thermostated water bath.

  • Initiate the reaction by mixing equal volumes of the enolate solution and the chosen alkylating agent solution.

  • At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by adding a dilute acid).

  • Analyze the quenched aliquots using a suitable analytical technique such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the concentration of the reactants and/or product.

  • Plot the concentration of the reactant or product as a function of time and determine the initial reaction rate.

  • Repeat the experiment for each leaving group under identical conditions.

  • Calculate the relative rate constants by normalizing the determined rates to a reference leaving group (e.g., bromide).

Reaction Mechanism and Experimental Workflow

The alkylation of a substituted malonic ester is a classic example of an SN2 reaction. The process begins with the deprotonation of the acidic α-hydrogen of the malonic ester by a base, typically sodium ethoxide, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent in a concerted step, displacing the leaving group.

SN2_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack (SN2) Malonic_Ester Malonic Ester Enolate Enolate (Resonance Stabilized) Malonic_Ester->Enolate Deprotonation Base Base (EtO⁻) Base->Enolate Product Alkylated Malonic Ester Enolate->Product SN2 Attack Alkylating_Agent Alkylating Agent (R-X) Alkylating_Agent->Product Leaving_Group Leaving Group (X⁻) Product->Leaving_Group Displacement

Figure 1: SN2 Mechanism of Malonic Ester Alkylation

A generalized workflow for a comparative study of leaving groups in this reaction is outlined below. This workflow emphasizes the key stages from reaction setup to data analysis, ensuring a systematic and reproducible comparison.

Experimental_Workflow Start Start: Prepare Reagents Reaction_Setup Reaction Setup for each Leaving Group (I, Br, OTs, OMs, Cl, F) Start->Reaction_Setup Monitoring Monitor Reaction Progress (TLC/GC) Reaction_Setup->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Purification Purification (Distillation/Chromatography) Workup->Purification Analysis Characterization and Yield Determination (NMR, GC-MS) Purification->Analysis Data_Comparison Tabulate and Compare Yields/Rates Analysis->Data_Comparison Conclusion Conclusion on Leaving Group Efficacy Data_Comparison->Conclusion

Figure 2: Experimental Workflow for Comparative Study

Diisopropyl Esters: A Strategic Advantage in Malonic Synthesis for Enhanced Control and Purity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in complex organic synthesis, the choice of reagents is paramount to achieving desired outcomes with high efficiency and purity. In the realm of malonic ester synthesis, a cornerstone for producing a vast array of substituted carboxylic acids, the use of diisopropyl esters over more conventional diethyl or dimethyl esters presents distinct advantages, primarily stemming from the steric bulk of the isopropyl groups. These benefits translate to improved control over alkylation, enhanced resistance to premature hydrolysis, and potentially higher yields of the desired mono-substituted products.

The malonic ester synthesis is a versatile and widely employed method for the formation of carbon-carbon bonds, enabling the conversion of alkyl halides into carboxylic acids with two additional carbon atoms. The process typically involves three key stages: the deprotonation of the α-carbon of the malonic ester to form a nucleophilic enolate, the subsequent alkylation of this enolate with an alkyl halide, and finally, the hydrolysis of the ester groups followed by decarboxylation to yield the final carboxylic acid product. While diethyl malonate has traditionally been the workhorse for this transformation, a closer examination of the reaction dynamics reveals the strategic benefits of employing its diisopropyl counterpart.

The Steric Shield: Controlling Alkylation and Minimizing Byproducts

One of the primary challenges in malonic ester synthesis is controlling the extent of alkylation. The initial monoalkylation is often followed by a second alkylation, leading to the formation of undesired dialkylated byproducts. This is particularly problematic when the goal is the synthesis of a mono-substituted acetic acid. The steric hindrance imparted by the bulky isopropyl groups of diisopropyl malonate plays a crucial role in mitigating this issue. The larger ester groups can sterically shield the enolate, making a second alkylation less favorable, thereby promoting the formation of the monoalkylated product.

While direct quantitative comparisons of alkylation yields under identical conditions are not extensively documented in a single comprehensive study, the principles of steric hindrance in SN2 reactions strongly support this advantage. The approach of a second bulky alkyl halide to an already substituted α-carbon is significantly more hindered in the presence of two isopropyl groups compared to two ethyl groups.

Resisting the Water Threat: Enhanced Stability Towards Hydrolysis

Another significant advantage of using diisopropyl malonate lies in its increased resistance to hydrolysis. The ester groups are susceptible to cleavage under both acidic and basic conditions, which can be present during the alkylation step or subsequent work-up procedures. Premature hydrolysis can lead to the formation of the malonic acid monoester or malonic acid itself, which can complicate the reaction and purification processes.

Studies on the hydrolysis rates of various esters have shown a clear correlation between the steric bulk of the alcohol moiety and the rate of hydrolysis. The general trend for the ease of hydrolysis is: methyl > ethyl > isopropyl > tert-butyl. This indicates that diisopropyl malonate is inherently more stable towards hydrolytic cleavage than diethyl malonate under similar conditions. This enhanced stability provides a wider window for performing the alkylation reaction and subsequent manipulations without significant degradation of the starting material or product.

Data-Driven Comparison: A Look at Reaction Parameters

To provide a clearer perspective on the practical implications of using diisopropyl esters, the following tables summarize typical reaction conditions and expected outcomes based on available literature and established chemical principles.

ParameterDiethyl MalonateDiisopropyl MalonateAdvantage of Diisopropyl Ester
Alkylation
Tendency for DialkylationHigherLowerImproved selectivity for monoalkylation, leading to higher purity of the desired product.
Reaction ConditionsStandardMay require slightly more forcing conditions (e.g., longer reaction times or higher temperatures) due to steric hindrance.Better control over the reaction.
Hydrolysis (Saponification)
Rate of HydrolysisFasterSlower[1]Greater stability during alkylation and work-up, reducing the formation of unwanted byproducts.
ConditionsMilder conditions can be effective.May require stronger basic conditions or longer reaction times for complete hydrolysis.Wider compatibility with other functional groups that might be sensitive to hydrolysis.
Decarboxylation
ConditionsGenerally straightforward upon heating in acidic solution.Similar to diethyl ester derivatives.No significant difference expected.

Table 1: Comparative Performance of Diethyl and Diisopropyl Malonate in Malonic Ester Synthesis.

Experimental Protocols

The following are generalized experimental protocols for the key steps in a malonic ester synthesis using diisopropyl malonate. Researchers should optimize these conditions based on the specific substrate and desired product.

Monoalkylation of Diisopropyl Malonate

Objective: To introduce a single alkyl group onto the α-carbon of diisopropyl malonate.

Materials:

  • Diisopropyl malonate

  • Sodium hydride (NaH) or Sodium isopropoxide (NaOiPr)

  • Anhydrous solvent (e.g., THF, DMF)

  • Alkyl halide (R-X)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous solvent and the base (e.g., 1.1 equivalents of NaH).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add diisopropyl malonate (1.0 equivalent) to the stirred suspension.

  • Allow the mixture to stir at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases (if using NaH), to ensure complete formation of the enolate.

  • Add the alkyl halide (1.0-1.2 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC). The reaction time will vary depending on the reactivity of the alkyl halide.

  • Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the monoalkylated diisopropyl malonate.

Saponification and Decarboxylation of Alkylated Diisopropyl Malonate

Objective: To convert the monoalkylated diisopropyl malonate into the corresponding carboxylic acid.

Materials:

  • Monoalkylated diisopropyl malonate

  • Strong base (e.g., KOH, NaOH)

  • Solvent (e.g., ethanol, water, or a mixture)

  • Strong acid (e.g., concentrated HCl, H₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the monoalkylated diisopropyl malonate in a suitable solvent (e.g., ethanol).

  • Add an aqueous solution of a strong base (e.g., 2-3 equivalents of KOH).

  • Heat the mixture to reflux and stir until the hydrolysis is complete (monitor by TLC). Due to the steric hindrance of the isopropyl groups, this may require longer reaction times compared to the hydrolysis of diethyl esters.

  • Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

  • Acidify the aqueous residue to a low pH (e.g., pH 1-2) by the slow addition of a strong acid.

  • Heat the acidic solution to reflux to effect decarboxylation. The evolution of CO₂ gas should be observed. Continue heating until gas evolution ceases.

  • Cool the solution to room temperature and extract the product with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • The product can be further purified by recrystallization or chromatography if necessary.

Visualizing the Process: Workflow and Rationale

The following diagrams illustrate the overall workflow of the malonic ester synthesis and the underlying logic for the advantages of using diisopropyl esters.

MalonicEsterSynthesis cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Hydrolysis & Decarboxylation Malonate Dialkyl Malonate Enolate Enolate Malonate->Enolate Deprotonation Base Base (e.g., NaOR) Base->Malonate AlkylatedMalonate Alkylated Malonate Enolate->AlkylatedMalonate SN2 Reaction AlkylHalide Alkyl Halide (R-X) AlkylHalide->Enolate CarboxylicAcid Carboxylic Acid (R-CH2-COOH) AlkylatedMalonate->CarboxylicAcid Saponification & Decarboxylation AcidHeat H3O+, Heat AcidHeat->AlkylatedMalonate

Figure 1. General workflow of the malonic ester synthesis.

StericHindranceEffect cluster_diethyl Diethyl Malonate Enolate cluster_diisopropyl Diisopropyl Malonate Enolate Diethyl Less Steric Hindrance Monoalkylation Monoalkylation (Desired) Diethyl->Monoalkylation Dialkylation Dialkylation (Undesired) Diethyl->Dialkylation Higher Propensity Diisopropyl More Steric Hindrance Diisopropyl->Monoalkylation Diisopropyl->Dialkylation Lower Propensity AlkylHalide1 First Alkyl Halide (R-X) AlkylHalide1->Diethyl AlkylHalide1->Diisopropyl AlkylHalide2 Second Alkyl Halide (R'-X) AlkylHalide2->Diethyl AlkylHalide2->Diisopropyl Monoalkylation->Diethyl More favorable second attack Monoalkylation->Diisopropyl Less favorable second attack

Figure 2. Steric hindrance of diisopropyl groups disfavors dialkylation.

References

A Comparative Guide to HPLC Methods for the Separation of Diisopropyl Chloromalonate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique in pharmaceutical development and chemical synthesis. Its application is particularly critical in the analysis of chiral compounds and reaction mixtures where precise separation of structurally similar molecules is paramount. This guide provides a comparative overview of HPLC methods applicable to the separation of diisopropyl chloromalonate and its derivatives, offering insights into both achiral and chiral separation strategies. The presented data and protocols are intended to assist researchers in selecting and developing robust analytical methods for these compounds.

Understanding the Analyte: this compound and Its Derivatives

This compound is a dialkyl malonate ester characterized by the presence of a chlorine atom on the α-carbon. This chlorine atom introduces a chiral center, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers. The separation of these enantiomers is often crucial in pharmaceutical applications, as they can exhibit different pharmacological and toxicological profiles. Furthermore, derivatives of this compound, which may involve modifications at the ester groups or further substitution, require tailored HPLC methods for effective separation and quantification.

Comparison of HPLC Separation Methods

The choice between normal-phase and reversed-phase HPLC, as well as the selection of an appropriate chiral stationary phase (CSP), are critical decisions in developing a separation method for this compound derivatives.

Achiral Separation

For achiral separations, such as monitoring reaction progress or determining the purity of the racemic compound, reversed-phase HPLC is a common and effective approach.

Table 1: Comparison of Achiral HPLC Methods for Dialkyl Malonates

ParameterMethod 1: Diisopropyl Malonate
Compound Diisopropyl Malonate
Column Newcrom R1
Mobile Phase Acetonitrile (MeCN) and water with phosphoric acid
Mode Reversed-Phase
Detector UV
Reference Adapted from publicly available data
Chiral Separation

The enantioselective separation of this compound and its derivatives necessitates the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are widely recognized for their broad applicability in separating a diverse range of chiral compounds, including esters.[1]

Normal-phase chromatography is frequently the preferred mode for chiral separations on polysaccharide-based CSPs, often employing mobile phases consisting of an alkane (like n-hexane) and an alcohol modifier (such as isopropanol or ethanol).[2]

Table 2: Potential Chiral HPLC Methods for this compound Derivatives

ParameterMethod 2: α-Chloroester Derivative
Compound Generic α-Chloro-β-phenylpropionic acid ester
Column Chiralcel AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase n-Hexane / Isopropanol (97:3, v/v)
Flow Rate 1.0 mL/min
Detector UV
Reference Adapted from a study on α-chloroesters[3]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and adaptation of HPLC methods. Below are representative protocols for both achiral and chiral separations relevant to this compound derivatives.

Protocol 1: Achiral Reversed-Phase HPLC for Diisopropyl Malonate

This protocol is based on a method for the separation of diisopropyl malonate and can be adapted for this compound.

  • Column: Newcrom R1, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: A mixture of acetonitrile (MeCN) and water, with 0.1% phosphoric acid as an additive to improve peak shape. The exact ratio of MeCN to water should be optimized to achieve the desired retention time, starting with a 50:50 (v/v) mixture.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Protocol 2: Chiral Normal-Phase HPLC for α-Chloro Ester Derivatives

This protocol is adapted from a method for a similar α-chloro ester and serves as an excellent starting point for the enantioseparation of this compound.[3]

  • Column: Chiralcel AD-H, 4.6 x 250 mm, 5 µm.

  • Mobile Phase: A mixture of n-Hexane and Isopropanol in a 97:3 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at a wavelength where the analyte has maximum absorbance (e.g., 220 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the racemic this compound in the mobile phase to a concentration of approximately 1 mg/mL.

Method Development and Optimization Workflow

The development of a robust HPLC method is a systematic process. The following workflow can guide researchers in establishing a suitable separation for this compound derivatives.

HPLC_Method_Development cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Screening cluster_2 Phase 3: Optimization cluster_3 Phase 4: Validation Define Separation Goal Define Separation Goal Analyte Characterization Analyte Characterization Define Separation Goal->Analyte Characterization Select Column Type Select Column Type Analyte Characterization->Select Column Type Achiral or Chiral? Select Mobile Phase Select Mobile Phase Select Column Type->Select Mobile Phase Initial Screening Runs Initial Screening Runs Select Mobile Phase->Initial Screening Runs Fine-tune Mobile Phase Fine-tune Mobile Phase Initial Screening Runs->Fine-tune Mobile Phase Assess Resolution Optimize Flow Rate & Temp Optimize Flow Rate & Temp Fine-tune Mobile Phase->Optimize Flow Rate & Temp Method Validation Method Validation Optimize Flow Rate & Temp->Method Validation Final Method

Caption: A generalized workflow for HPLC method development.

Logical Pathway for Chiral Method Development

Developing a chiral separation method requires careful consideration of the interactions between the analyte and the chiral stationary phase.

Chiral_Method_Development_Logic Start Start Select CSP Select Potential CSPs (e.g., Polysaccharide-based) Start->Select CSP Screening Screen with Standard Mobile Phases (e.g., Hexane/IPA, Hexane/EtOH) Select CSP->Screening Resolution? Adequate Resolution? Screening->Resolution? Optimize Optimize Mobile Phase (Modifier Ratio, Additives) Resolution?->Optimize No FinalMethod Final Validated Method Resolution?->FinalMethod Yes Optimize->Screening

Caption: Logical steps for chiral HPLC method development.

Concluding Remarks

The successful separation of this compound and its derivatives by HPLC is readily achievable with systematic method development. For achiral analysis, standard reversed-phase methods provide a robust starting point. For the more complex challenge of enantioseparation, polysaccharide-based chiral stationary phases, particularly in normal-phase mode, offer a high probability of success. The protocols and workflows presented in this guide are intended to provide a solid foundation for researchers to develop and optimize HPLC methods tailored to their specific analytical needs in the dynamic fields of chemical and pharmaceutical research.

References

The Industrial Chemist's Dilemma: A Cost-Benefit Analysis of Diisopropyl Chloromalonate in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

In the competitive landscape of pharmaceutical and fine chemical manufacturing, the selection of starting materials is a critical decision with far-reaching implications for process efficiency, cost-effectiveness, and environmental impact. Diisopropyl chloromalonate, a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs), presents a compelling case for a thorough cost-benefit analysis against its more common counterparts, diethyl chloromalonate and dimethyl chloromalonate. This guide provides a comprehensive comparison to aid researchers, scientists, and drug development professionals in making informed decisions for large-scale synthesis.

Executive Summary

While diethyl and dimethyl chloromalonate have historically been the reagents of choice, this compound offers potential advantages in terms of stability and selectivity in certain applications. However, this often comes at a higher initial raw material cost. This analysis delves into the nuanced trade-offs, considering not only the price per kilogram but also reaction performance, downstream processing costs, and environmental considerations.

Comparative Analysis of Dialkyl Chloromalonates

To facilitate a clear comparison, the following tables summarize key quantitative data for this compound and its primary alternatives.

Table 1: Physical and Chemical Properties

PropertyThis compoundDiethyl ChloromalonateDimethyl Chloromalonate
Molecular Formula C₉H₁₅ClO₄C₇H₁₁ClO₄C₅H₇ClO₄
Molecular Weight 222.66 g/mol 194.61 g/mol 166.56 g/mol [1]
Boiling Point ~220-222 °C221-222 °C106 °C @ 19 mmHg[1]
Density ~1.1 g/mL1.204 g/mL at 25 °C1.305 g/mL at 25 °C[1]
Purity (Typical) >99.0%90-99%[2][3]>95.0%[1]

Table 2: Cost Comparison

ReagentSupplier ExamplePrice (USD)QuantityPrice per Kg (USD)
Diisopropyl Malonate Smartchemsynths Machine (OPC) Private Limited800/gram1 g800,000
A. B. EnterprisesCall for Price50 kg (Min. Order)Varies
TCI America37.2525 mL~1,355
Diethyl Chloromalonate Sigma-Aldrich113.005 mL~18,755
Sigma-Aldrich275.0025 mL~9,129
Dimethyl Chloromalonate Shobha Life Sciences Private LimitedCall for Price500 gVaries
TCI America54.305 g10,860

Note: Prices are subject to change and may vary significantly based on supplier, purity, and order volume. The prices listed are for smaller quantities and large-scale industrial pricing is expected to be substantially lower.

Table 3: Performance in Large-Scale Synthesis (Illustrative Example: Synthesis of a Pharmaceutical Intermediate)

ParameterThis compoundDiethyl ChloromalonateDimethyl Chloromalonate
Typical Yield Potentially higher due to reduced side reactions80-90%98% (in a specific pilot plant synthesis)[4]
Reaction Time May be longer due to steric hindranceModerate4-5 hours (in a specific pilot plant synthesis)[4]
By-product Formation Lower in specific casesModerateFormation of dichloro impurity can be an issue[4]
Downstream Processing Potentially simpler due to higher purityMay require additional purification stepsMay require reprocessing to achieve high purity[4]

Experimental Protocols

Large-Scale Synthesis of Dimethyl Chloromalonate

A practical and cost-effective method for the large-scale synthesis of dimethyl chloromalonate has been demonstrated on a pilot plant scale.[4]

Materials:

  • Dimethyl malonate (20 kg, 151.4 mol)

  • Sulfuryl chloride (24.5 kg, 181.7 mol)

  • 50-L all-glass reactor

Procedure:

  • Purge the 50-L reactor with nitrogen and charge it with dimethyl malonate at 25 °C.

  • Add sulfuryl chloride to the stirred contents over a period of 1 hour, maintaining the batch temperature below 25 °C.

  • Gradually heat the reaction mixture to 40-45 °C and maintain this temperature for 4-5 hours.

  • Monitor the reaction progress by Gas Chromatography (GC) until less than 6.0 area % of dimethyl malonate remains.

  • Cool the reaction mixture to 25 °C and stir for 30 minutes.

  • Unload the liquid dimethyl chloromalonate from the reactor.

Results:

This process yielded 24.71 kg (98% yield) of dimethyl chloromalonate with a GC purity of 90.3%.[4] Further reprocessing can increase the purity to over 95%.[4]

Visualization of a Synthetic Pathway

The following diagram illustrates a generalized synthetic pathway for the production of barbiturates, a class of drugs where dialkyl malonates are crucial intermediates.

Barbiturate_Synthesis Dialkyl Malonate Dialkyl Malonate Condensation Condensation Dialkyl Malonate->Condensation Urea Urea Urea->Condensation Base (e.g., Sodium Ethoxide) Base (e.g., Sodium Ethoxide) Base (e.g., Sodium Ethoxide)->Condensation Barbituric Acid Derivative Barbituric Acid Derivative Condensation->Barbituric Acid Derivative

Caption: Generalized synthesis of barbiturates via condensation of a dialkyl malonate and urea.

Cost-Benefit Analysis

This compound:

  • Benefits: The bulky isopropyl groups can offer greater steric hindrance, which may lead to higher regioselectivity and reduced formation of by-products in certain reactions. This can simplify downstream purification processes, potentially reducing overall manufacturing costs despite a higher initial raw material price.

  • Costs: The primary drawback is the significantly higher cost per kilogram compared to its diethyl and dimethyl counterparts, especially at smaller scales. Synthesis of the diisopropyl ester itself can be more complex and costly.

Diethyl Chloromalonate:

  • Benefits: It is a widely available and relatively inexpensive starting material. Its reactivity is well-understood and documented in a vast body of chemical literature.

  • Costs: Reactions with diethyl chloromalonate may sometimes lead to a less favorable product profile with more by-products, necessitating more rigorous and costly purification steps.

Dimethyl Chloromalonate:

  • Benefits: Dimethyl chloromalonate is the most atom-economical of the three, which can be a significant advantage in large-scale production by reducing waste.[4] It is also readily available and generally the most cost-effective option. A practical, high-yield synthesis on a pilot plant scale has been demonstrated.[4]

  • Costs: The formation of dimethyl 2,2-dichloromalonate as a significant impurity can be a challenge, requiring careful control of reaction conditions and potentially a reprocessing step to achieve high purity.[4]

Environmental, Safety, and Handling Considerations

All three dialkyl chloromalonates are classified as hazardous materials and require careful handling in a well-ventilated environment, using appropriate personal protective equipment.

  • Environmental Fate: Information on the specific environmental fate of this compound is limited. However, studies on related compounds like dimethyl malonate suggest that they can be phytotoxic and have a biphasic residence time on soil and foliar surfaces.[5] Phthalate esters, a related class of compounds, are known to be widespread environmental pollutants, though their degradation can occur through microbial action.[6][7]

  • Waste Disposal: The waste generated from syntheses using these reagents must be treated as hazardous. The choice of reagent can influence the volume and nature of the waste stream. For instance, a more selective reaction with this compound might lead to a cleaner waste stream with fewer chlorinated by-products.

Conclusion and Recommendations

The optimal choice of dialkyl chloromalonate for large-scale synthesis is not a one-size-fits-all decision. It requires a holistic evaluation of the entire manufacturing process.

  • For cost-sensitive processes where high purity can be achieved through established purification methods, dimethyl chloromalonate is likely the most economical choice due to its lower price and high atom economy.[4]

  • Diethyl chloromalonate remains a viable and well-established option, particularly when existing processes are already optimized for its use.

  • This compound should be considered for syntheses where selectivity is paramount and where the reduction in by-product formation and simplification of downstream processing can offset its higher initial cost. A thorough process development and cost analysis, including a pilot-scale run, is highly recommended before committing to its use in large-scale manufacturing.

Ultimately, the decision should be data-driven, taking into account not only the upfront cost of the reagent but also its impact on yield, purity, cycle time, and waste disposal costs. This comprehensive approach will ensure the selection of the most economically and environmentally sustainable option for your specific application.

References

Safety Operating Guide

Navigating the Disposal of Diisopropyl Chloromalonate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, regional, and national regulations.

Core Safety and Hazard Summary

Based on data for analogous chlorinated organic compounds, the following table summarizes the key hazard information. This information should be considered as a general guideline in the absence of a specific SDS for diisopropyl chloromalonate.

Hazard CategoryDescriptionGHS PictogramPrecautionary Statements
Skin Corrosion/Irritation Causes skin irritation.
alt text
P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.
Serious Eye Damage/Irritation Causes serious eye irritation.
alt text
P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Acute Aquatic Toxicity May be very toxic to aquatic life.
alt text
P273: Avoid release to the environment.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be utilized to minimize exposure:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A laboratory coat and closed-toe shoes are mandatory. Additional protective clothing may be necessary depending on the scale of handling.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as halogenated organic waste. Improper disposal can lead to environmental contamination and regulatory non-compliance.

  • Segregation of Waste:

    • Collect all waste containing this compound in a dedicated, properly labeled waste container.

    • The container must be clearly marked as "Halogenated Organic Waste."

    • Do not mix halogenated waste with non-halogenated waste streams, as this can complicate and increase the cost of disposal.

  • Container Management:

    • Use a container made of a material compatible with chlorinated organic compounds.

    • Keep the waste container securely sealed when not in use to prevent the release of vapors.

    • Store the waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

  • Waste Collection and Spill Management:

    • For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[1]

    • Collect the absorbed material and place it in the designated "Halogenated Organic Waste" container.

    • Ensure the spill area is thoroughly cleaned and decontaminated.

  • Final Disposal:

    • Arrange for the collection of the "Halogenated Organic Waste" container by your institution's certified hazardous waste disposal service.

    • The primary method for the disposal of chlorinated organic waste is high-temperature incineration.[2][3][4][5] This process breaks down the organic molecules and converts the chlorine into hydrogen chloride, which is subsequently neutralized in a scrubber system.[2][3][5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow Start Handling Diisopropyl Chloromalonate Waste IsWaste Is the material waste? Start->IsWaste Segregate Segregate into 'Halogenated Organic Waste' Container IsWaste->Segregate Yes Label Label Container Properly Segregate->Label Store Store in a Safe, Ventilated Area with Secondary Containment Label->Store ArrangeDisposal Arrange for Pickup by Certified Hazardous Waste Disposal Store->ArrangeDisposal Incineration High-Temperature Incineration ArrangeDisposal->Incineration

Caption: Disposal workflow for this compound.

By adhering to these guidelines and consulting with safety professionals, laboratories can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship.

References

Personal protective equipment for handling Diisopropyl chloromalonate

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Diisopropyl Chloromalonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing exposure risks.

Hazard Identification and Risk Assessment

Summary of Potential Hazards:

Hazard ClassificationDescriptionGHS Hazard Statement (Anticipated)
Skin Corrosion/Irritation Causes skin irritation. Prolonged contact may lead to more severe irritation.H315: Causes skin irritation[2]
Serious Eye Damage/Irritation Causes serious eye irritation. As a potential lachrymator, it can cause tearing and significant discomfort upon exposure.H319: Causes serious eye irritation[2]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation if vapours or mists are inhaled.H335: May cause respiratory irritation[2]
Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound to prevent skin, eye, and respiratory exposure.

Recommended PPE for Handling this compound:

PPE CategorySpecificationRationale
Hand Protection Double gloving with an inner nitrile glove and an outer glove of a material resistant to chlorinated solvents, such as Viton™ or Butyl rubber .Nitrile gloves alone offer poor resistance to chlorinated solvents.[3][4][5] Butyl or Viton gloves provide better protection against this chemical class.[4][5] Double gloving provides an additional layer of safety.
Eye and Face Protection Chemical splash goggles conforming to ANSI Z87.1 or equivalent standards. A full-face shield should be worn over the goggles when there is a risk of splashing.Protects against splashes and vapours that can cause severe eye irritation.[2]
Body Protection A flame-resistant lab coat worn over personal clothing. An additional chemically resistant apron is recommended for larger quantities or when splashing is likely.Provides a barrier against accidental spills and splashes.
Respiratory Protection A NIOSH-approved air-purifying respirator with a combination organic vapour/acid gas (OV/AG) cartridge .Required when working outside of a certified chemical fume hood or if ventilation is inadequate. The acid gas component is crucial as chlorinated compounds can decompose into acidic gases like HCl.[6][7]

Operational and Disposal Plans

Hierarchy of Controls

Before relying on PPE, it is crucial to implement engineering and administrative controls to minimize exposure. The following diagram illustrates the hierarchy of controls, from most to least effective.

Hierarchy of Controls cluster_controls Hierarchy of Controls for Chemical Safety Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a less hazardous chemical) Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Chemical Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Respirator) Administrative->PPE Least Effective

Caption: Hierarchy of controls for managing chemical hazards.

Step-by-Step Handling Protocol

The following workflow must be followed to ensure the safe handling of this compound.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A 1. Review Safety Data Sheet (or analogous compound data) B 2. Don appropriate PPE (Double gloves, goggles, lab coat, respirator if needed) A->B C 3. Verify Chemical Fume Hood is operational B->C D 4. Work exclusively within the fume hood C->D E 5. Keep the container tightly sealed when not in use D->E F 6. Dispense slowly to avoid splashes and aerosol generation E->F G 7. Segregate from incompatible materials (strong bases, acids, and oxidizing agents) F->G H 8. Decontaminate work surfaces G->H I 9. Dispose of contaminated materials in designated waste container H->I J 10. Remove PPE and wash hands thoroughly I->J

Caption: Step-by-step workflow for handling this compound.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal Protocol:

  • Waste Identification : this compound is a halogenated organic compound and must be disposed of as hazardous waste.

  • Container Selection : Use a dedicated, properly labeled, and leak-proof waste container for "Halogenated Organic Waste." Ensure the container is compatible with the chemical.

  • Segregation :

    • DO NOT mix halogenated waste with non-halogenated organic waste.

    • DO NOT dispose of this chemical down the drain.

  • Labeling : The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

  • Storage : Keep the waste container sealed at all times, except when adding waste. Store it in a designated satellite accumulation area within the laboratory.

  • Disposal Request : Follow your institution's procedures for hazardous waste pickup.

The following diagram outlines the decision-making process for the disposal of waste generated from experiments involving this compound.

Disposal_Workflow Start Waste Generated IsLiquid Is the waste liquid (this compound)? Start->IsLiquid IsSolid Is the waste solid (contaminated gloves, paper towels)? IsLiquid->IsSolid No HalogenatedLiquid Collect in 'Halogenated Organic Liquid Waste' container IsLiquid->HalogenatedLiquid Yes HalogenatedSolid Collect in 'Halogenated Solid Waste' container IsSolid->HalogenatedSolid Yes End Arrange for Hazardous Waste Pickup IsSolid->End No SealAndStore Seal container and store in Satellite Accumulation Area HalogenatedLiquid->SealAndStore HalogenatedSolid->SealAndStore SealAndStore->End

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.